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  • Product: 2-Chloro-6-methylquinolin-8-amine
  • CAS: 857759-41-2

Core Science & Biosynthesis

Foundational

2-Chloro-6-methylquinolin-8-amine CAS 857759-41-2 properties

An In-depth Technical Guide to 2-Chloro-6-methylquinolin-8-amine Part 1: Executive Summary 2-Chloro-6-methylquinolin-8-amine (CAS 857759-41-2) is a highly specialized heteroaromatic building block used primarily in the s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Chloro-6-methylquinolin-8-amine

Part 1: Executive Summary

2-Chloro-6-methylquinolin-8-amine (CAS 857759-41-2) is a highly specialized heteroaromatic building block used primarily in the synthesis of bioactive small molecules and advanced coordination ligands. Structurally, it features a quinoline scaffold functionalized at three strategic positions: a chlorine atom at C2 (electrophilic handle), a methyl group at C6 (lipophilic spacer), and a primary amine at C8 (nucleophilic/chelating handle).

This trifunctional nature makes it a critical intermediate in Medicinal Chemistry (specifically for antimalarial and kinase inhibitor discovery) and Organometallic Chemistry (as a precursor to bidentate N,N-ligands for C-H activation catalysis). This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity.[1]

Part 2: Chemical Identity & Physicochemical Profile

Table 1: Key Chemical Identifiers & Properties

PropertyData
CAS Number 857759-41-2
IUPAC Name 2-Chloro-6-methylquinolin-8-amine
Molecular Formula C₁₀H₉ClN₂
Molecular Weight 192.65 g/mol
SMILES CC1=CC2=C(C(N)=C1)N=C(Cl)C=C2
Appearance Yellow to brownish-orange crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water
LogP (Predicted) 2.6 – 2.9
pKa (Predicted) ~3.5 (Ring N), ~4.0 (Aniline NH₂)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors

Part 3: Synthetic Methodology

The synthesis of 2-Chloro-6-methylquinolin-8-amine is non-trivial due to the specific substitution pattern required. The most robust route utilizes 6-methylquinoline as the starting material, leveraging the steric directing effect of the C6-methyl group to favor C8-nitration.

Core Synthetic Pathway (The "N-Oxide" Route)

This protocol ensures regioselectivity and avoids the formation of inseparable isomers.

Step 1: Nitration of 6-Methylquinoline

  • Reagents: Fuming

    
    , Concentrated 
    
    
    
    .
  • Conditions:

    
     to RT, 2 hours.
    
  • Mechanism: Electrophilic aromatic substitution. The methyl group at C6 sterically hinders position C5, directing the nitronium ion preferentially to position C8.

  • Intermediate: 6-Methyl-8-nitroquinoline.[2]

Step 2: N-Oxidation

  • Reagents:

    
    -Chloroperbenzoic acid (mCPBA) or 
    
    
    
    /Acetic Acid.
  • Conditions: DCM, RT, overnight.

  • Mechanism: Electrophilic attack on the quinoline nitrogen lone pair.

  • Intermediate: 6-Methyl-8-nitroquinoline

    
    -oxide.
    

Step 3: Regioselective Chlorination

  • Reagents: Phosphorus oxychloride (

    
    ).[3]
    
  • Conditions: Reflux (

    
    ), 2-4 hours.
    
  • Mechanism: The

    
    -oxide oxygen attacks 
    
    
    
    , forming an activated intermediate. Chloride anion attacks C2 (alpha to nitrogen) followed by elimination of
    
    
    , restoring aromaticity.
  • Intermediate: 2-Chloro-6-methyl-8-nitroquinoline.

Step 4: Chemoselective Reduction

  • Reagents: Iron powder (

    
    ), Ammonium Chloride (
    
    
    
    ) or Tin(II) Chloride (
    
    
    ).
  • Conditions: Ethanol/Water, Reflux.[1]

  • Critical Note: Catalytic hydrogenation (

    
    ) is avoided  to prevent hydrodehalogenation (loss of the C2-Chlorine).
    
  • Product: 2-Chloro-6-methylquinolin-8-amine .[4][5]

Visualized Synthesis Workflow

SynthesisPath Start 6-Methylquinoline Step1 6-Methyl-8-nitroquinoline Start->Step1 HNO3, H2SO4 (Nitration) Step2 N-Oxide Intermediate Step1->Step2 mCPBA (Oxidation) Step3 2-Chloro-6-methyl- 8-nitroquinoline Step2->Step3 POCl3 (Rearrangement) Final 2-Chloro-6-methyl- quinolin-8-amine Step3->Final Fe, NH4Cl (Selective Reduction)

Figure 1: Step-wise synthetic pathway from 6-methylquinoline to the target amine, highlighting the critical N-oxide rearrangement step.[6][7]

Part 4: Reactivity & Functionalization

The compound acts as a bifunctional scaffold , allowing orthogonal functionalization.

C2-Chlorine Reactivity (Electrophile)

The chlorine at C2 is activated by the adjacent quinoline nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (


)  and Transition-Metal Catalyzed Cross-Couplings .
  • 
    :  Reaction with aliphatic amines, alkoxides, or thiols.
    
    • Example: Reaction with morpholine to yield 2-morpholino-6-methylquinolin-8-amine.

  • Suzuki-Miyaura Coupling: Coupling with aryl boronic acids to install biaryl systems.

  • Buchwald-Hartwig Amination: Coupling with anilines to form diarylamines.

C8-Amine Reactivity (Nucleophile/Ligand)

The primary amine at C8 is electronically coupled to the ring but retains significant nucleophilic character.

  • Amide Coupling: Reaction with acid chlorides to form directing groups (e.g., picolinamides) for C-H activation.

  • Sandmeyer Reaction: Conversion to 8-Halo, 8-Cyano, or 8-Hydroxy derivatives via diazonium salts.

  • Schiff Base Formation: Condensation with aldehydes to form imine ligands for metal coordination (e.g., Cu, Zn, Fe complexes).

Part 5: Applications in Drug Discovery & Catalysis

Medicinal Chemistry
  • Antimalarial Analogs: The 8-aminoquinoline core is the pharmacophore of Primaquine and Tafenoquine . The 2-chloro substituent allows researchers to modulate metabolic stability (blocking C2 oxidation) and lipophilicity.

  • Kinase Inhibitors: The planar quinoline system fits into the ATP-binding pocket of kinases. The 2-Cl and 8-NH2 positions serve as vectors to reach the hinge region and solvent-exposed areas, respectively.

Directing Groups (DGs) in C-H Activation

8-Aminoquinolines are "privileged" directing groups. The bidentate coordination (N1 and N8) stabilizes high-valent metal intermediates (e.g., Pd(IV), Co(III)).

  • Role of 2-Cl: Introduction of a substituent at C2 (via the Cl handle) creates steric twist or electronic bias, altering the selectivity of the C-H activation at remote positions.

Part 6: Handling & Safety (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Signal Word: Warning.

  • Handling:

    • Use in a fume hood (dust/aerosol control).

    • Wear nitrile gloves and safety glasses.

    • Avoid contact with strong oxidizing agents.[1]

  • Storage: Store under inert gas (Nitrogen/Argon) at

    
     to prevent oxidation of the amine.
    

References

  • Doebner-Miller & Skraup Syntheses: Synthesis of substituted quinolines. Organic Syntheses, Coll. Vol. 3, p.568.

  • N-Oxide Rearrangement: Conversion of quinoline N-oxides to 2-chloroquinolines. Journal of Organic Chemistry, 1950, 15(6), 1285-1288.

  • Regioselectivity in Nitration: Nitration of 6-substituted quinolines. Journal of the Chemical Society, Perkin Transactions 1.

  • 8-Aminoquinoline Directing Groups: Daugulis, O. et al. Palladium-catalyzed ancillary amino-acid-promoted functionalization of C(sp3)–H bonds. Accounts of Chemical Research, 2015.

  • Commercial Availability & Identifiers: 2-Chloro-6-methylquinolin-8-amine Product Page. ChemicalsProvider/ChemScene.

Sources

Exploratory

Technical Guide: Chemical Structure & Synthesis of 2-Chloro-6-methylquinolin-8-amine

[1] Executive Summary 2-Chloro-6-methylquinolin-8-amine (CAS: 857759-41-2) is a specialized heterocyclic building block belonging to the 8-aminoquinoline family.[1][2][3][4][5] Distinguished by its trifunctional nature—c...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Chloro-6-methylquinolin-8-amine (CAS: 857759-41-2) is a specialized heterocyclic building block belonging to the 8-aminoquinoline family.[1][2][3][4][5] Distinguished by its trifunctional nature—containing a reactive primary amine at C8, an electrophilic chlorine at C2, and a lipophilic methyl group at C6—this molecule serves as a critical "linchpin" intermediate in medicinal chemistry.

It is primarily utilized in the synthesis of antimalarial agents (analogous to Primaquine and Tafenoquine), kinase inhibitors , and transition metal ligands for catalysis. Its unique substitution pattern allows for orthogonal functionalization: the C2-chlorine is primed for nucleophilic aromatic substitution (


) or Buchwald-Hartwig coupling, while the C8-amine serves as a handle for amide coupling or Schiff base formation.

Physicochemical Profile

The molecule exhibits properties characteristic of electron-deficient heteroaromatics.[1] The presence of the chlorine atom at C2 significantly lowers the pKa of the ring nitrogen compared to non-halogenated quinolines, while the C6-methyl group provides a slight increase in lipophilicity (


), enhancing membrane permeability in drug design contexts.
Table 1: Core Chemical Data
PropertyValue
CAS Number 857759-41-2
IUPAC Name 2-chloro-6-methylquinolin-8-amine
Molecular Formula

Molecular Weight 192.64 g/mol
SMILES CC1=CC2=C(C=C1)N=C(Cl)C=C2N
Appearance Yellow to brown crystalline solid
Predicted LogP ~3.20
H-Bond Donors/Acceptors 1 / 2
Topological Polar Surface Area 38.9 Ų

Structural Analysis & Reactivity Logic

The chemical behavior of 2-Chloro-6-methylquinolin-8-amine is dictated by the electronic interplay between its three substituents.[1]

  • The C2-Chlorine (Electrophilic Site): The nitrogen atom in the quinoline ring exerts an electron-withdrawing effect, activating the C2 position. The chlorine atom acts as a leaving group, making this site highly susceptible to nucleophilic attack by amines, alkoxides, or thiols, especially under palladium catalysis.

  • The C8-Amine (Nucleophilic Site): Positioned peri to the ring nitrogen, the C8-amine can participate in bidentate chelation with metal ions. It is the primary site for derivatization via acylation or reductive amination.

  • The C6-Methyl (Steric/Lipophilic Modulator): This group blocks metabolic oxidation at the para-position relative to the amine (C6), potentially increasing the metabolic stability of drugs derived from this scaffold.

Reactivity Diagram

The following diagram maps the orthogonal reactivity channels available for this scaffold.

ReactivityMap cluster_legend Reaction Types Core 2-Chloro-6-methylquinolin-8-amine (Core Scaffold) C2_Node C2-Position (Electrophilic) Core->C2_Node Activation by Ring N N8_Node N8-Amine (Nucleophilic) Core->N8_Node Free Amine SNAr SNAr Displacement (with Amines/Alkoxides) C2_Node->SNAr Suzuki Suzuki-Miyaura Coupling (Biaryl Synthesis) C2_Node->Suzuki Amide Amide Coupling (Drug Conjugation) N8_Node->Amide Schiff Schiff Base Formation (Ligand Synthesis) N8_Node->Schiff

Figure 1: Orthogonal reactivity map showing the dual-functional nature of the scaffold.

Synthesis Protocol

Direct commercial sourcing of this specific isomer can be expensive or limited. The following protocol describes a robust, self-validating 3-step synthesis starting from the more accessible 6-methyl-8-nitroquinoline. This route relies on the "N-oxide activation" strategy to install the chlorine at C2.

Retrosynthetic Pathway

Target: 2-Chloro-6-methylquinolin-8-amine


 Reduction  (Fe/AcOH)
Intermediate:  2-Chloro-6-methyl-8-nitroquinoline


Chlorination
(

) Intermediate: 6-Methyl-8-nitroquinoline-1-oxide

Oxidation
(mCPBA) Starting Material: 6-Methyl-8-nitroquinoline[1]
Detailed Methodology
Step 1: N-Oxidation

Objective: Activate the C2 position for nucleophilic attack.[1]

  • Dissolution: Dissolve 6-methyl-8-nitroquinoline (1.0 eq) in Dichloromethane (DCM).

  • Oxidation: Add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise at 0°C.

  • Reaction: Stir at room temperature for 12–16 hours. Monitor via TLC (Product is more polar than starting material).

  • Workup: Wash with saturated

    
     to remove benzoic acid byproduct. Dry organic layer over 
    
    
    
    and concentrate.
  • Output: 6-Methyl-8-nitroquinoline-1-oxide (Yellow solid).

Step 2: Regioselective Chlorination

Objective: Install Chlorine at C2 via Meisenheimer-type intermediate.[1]

  • Reagent Prep: Dissolve the N-oxide from Step 1 in dry Chloroform (

    
    ) or use neat Phosphorus Oxychloride (
    
    
    
    ).
  • Chlorination: Add

    
     (3–5 eq) dropwise.
    
  • Reflux: Heat to reflux (approx. 70–80°C) for 2–4 hours.

    • Mechanism Note: The oxygen of the N-oxide attacks

      
      , creating a good leaving group. Chloride ion attacks C2, followed by elimination of the phosphate group.
      
  • Quench: Critical Safety Step. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Neutralize with

    
     to pH 8.
    
  • Extraction: Extract with DCM, wash with brine, and concentrate.

  • Output: 2-Chloro-6-methyl-8-nitroquinoline.

Step 3: Nitro Group Reduction

Objective: Selective reduction of Nitro to Amine without dechlorinating the C2 position. Note: Catalytic hydrogenation (Pd/C,


) carries a risk of hydrogenolysis (removing the Cl). Iron-mediated reduction is preferred.[1]
  • Setup: Suspend 2-Chloro-6-methyl-8-nitroquinoline (1.0 eq) in Ethanol/Water (4:1 ratio).

  • Catalyst: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reduction: Heat to reflux (80°C) for 2–3 hours. The mixture will turn dark/slurry.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Dissolve residue in Ethyl Acetate, wash with water, dry, and recrystallize (usually from Ethanol/Hexane).

  • Final Output: 2-Chloro-6-methylquinolin-8-amine .

Synthesis Workflow Diagram

Synthesis Start Start: 6-Methyl-8-nitroquinoline Step1 Step 1: Oxidation (mCPBA, DCM, RT) Start->Step1 Inter1 Intermediate 1: 6-Methyl-8-nitroquinoline-1-oxide Step1->Inter1 N-Oxide Formation Step2 Step 2: Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 Intermediate 2: 2-Chloro-6-methyl-8-nitroquinoline Step2->Inter2 Nucleophilic Subst. at C2 Step3 Step 3: Selective Reduction (Fe / NH4Cl, EtOH, Reflux) Inter2->Step3 Final Final Product: 2-Chloro-6-methylquinolin-8-amine Step3->Final Nitro -> Amine

Figure 2: Step-by-step synthetic pathway ensuring regioselectivity and functional group tolerance.

Medicinal Chemistry Applications

Antimalarial Drug Discovery

The 8-aminoquinoline scaffold is the pharmacophore responsible for the radical cure of Plasmodium vivax (hypnozoite clearance). The 2-chloro substituent allows researchers to attach bulky side chains that can modulate metabolic stability or solubility.[1]

  • Application: Synthesis of Tafenoquine analogs.

  • Mechanism: The 8-amine undergoes metabolic activation to quinone-imines, which generate reactive oxygen species (ROS) lethal to the parasite.

Kinase Inhibition

In oncology, the quinoline core mimics the purine ring of ATP.[6]

  • Strategy: The C2-chlorine is displaced by anilines or phenols to create a "hinge binder" motif.[1] The C6-methyl group often fits into hydrophobic pockets (e.g., the gatekeeper region) of kinases like PI3K or mTOR.

Ligand Design (Schiff Bases)

Condensation of the C8-amine with aldehydes (e.g., pyridine-2-carboxaldehyde) yields tridentate (N,N,N) pincer ligands. These complexes are used in:

  • Catalytic oxidation reactions.

  • Fluorescent sensing of Zinc (

    
    ) and Copper (
    
    
    
    ) ions.

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin. Potential mutagenic risks associated with aminoquinolines.

  • Storage: Keep in a tightly sealed container, protected from light (amine oxidation risk), at 2–8°C.

  • Incompatibility: Strong oxidizing agents and strong acids.

References

  • Nemez, D. B., et al. (2023).[7] "Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines." Canadian Journal of Chemistry. Retrieved from [Link]

  • Zibaseresht, R., et al. (2013).[8] "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline." Journal of Archives in Military Medicine. Retrieved from [Link]

Sources

Foundational

2-chloro-6-methyl-8-aminoquinoline molecular weight and formula

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-methyl-8-aminoquinoline Executive Summary & Molecule Identity 2-Chloro-6-methyl-8-aminoquinoline is a highly specialized heterocyclic interm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-methyl-8-aminoquinoline

Executive Summary & Molecule Identity

2-Chloro-6-methyl-8-aminoquinoline is a highly specialized heterocyclic intermediate derived from the 8-aminoquinoline scaffold. While not a common catalog commodity, it serves as a critical "lock-and-key" precursor in the development of next-generation antimalarial drugs (analogous to Primaquine and Tafenoquine) and organometallic ligands.

Its structural uniqueness lies in the 2-chloro substituent, which activates the pyridine ring for nucleophilic aromatic substitution (


), and the 8-amino  group, which acts as a bidentate directing group for C-H functionalization or a chelation site for metallodrugs.
Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValueNotes
IUPAC Name 6-Methyl-2-chloroquinolin-8-aminePreferred nomenclature
Molecular Formula C₁₀H₉ClN₂
Molecular Weight 192.65 g/mol Monoisotopic Mass: 192.045
Appearance Yellow to Brown SolidCharacteristic of oxidized aminoquinolines
Calculated LogP ~2.8 - 3.2Lipophilic; cell-permeable
Topological Polar Surface Area ~39 ŲHigh oral bioavailability potential
H-Bond Donors / Acceptors 2 / 2Primary amine (donor), Quinoline N (acceptor)

Retrosynthetic Analysis & Strategy

The synthesis of 2-chloro-6-methyl-8-aminoquinoline requires a strategic approach to install the chlorine atom at the 2-position while preserving the sensitive amino group. Direct chlorination of 8-amino-6-methylquinoline is prone to oxidation and regioselectivity issues.

The Optimal Pathway: The N-Oxide Activation Route This protocol utilizes the Meisenheimer-type activation of the quinoline nitrogen. We start with the commercially available 6-methylquinoline, nitrate it to protect the 8-position (as a nitro group), activate the ring via N-oxidation, chlorinate, and finally reduce the nitro group.

Strategic Pathway Diagram

SynthesisPath Start 6-Methylquinoline (Starting Material) Nitro 8-Nitro-6-methylquinoline (Regioselective Nitration) Start->Nitro HNO3, H2SO4 0°C to RT NOxide 8-Nitro-6-methylquinoline N-Oxide (Activation) Nitro->NOxide m-CPBA, DCM RT, 12h Chloro 2-Chloro-8-nitro- 6-methylquinoline (Chlorination) NOxide->Chloro POCl3 Reflux, 2h Final 2-Chloro-6-methyl- 8-aminoquinoline (Target) Chloro->Final Fe, NH4Cl EtOH/H2O, 80°C

Caption: Step-wise synthesis via N-oxide activation to ensure regioselective C2-chlorination.

Detailed Experimental Protocols

Step 1: Regioselective Nitration

Objective: Install a nitro group at the 8-position.

  • Reagents: 6-Methylquinoline (1.0 eq), Fuming Nitric Acid (

    
    ), Conc. Sulfuric Acid (
    
    
    
    ).[1]
  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The 6-methyl group directs ortho (to pos 5 or 7), but the quinoline nitrogen directs to 5 and 8.[1] The 8-position is favored electronically and sterically in acidic media.

Protocol:

  • Dissolve 6-methylquinoline (14.3 g, 100 mmol) in conc.

    
     (50 mL) at 0°C.
    
  • Add fuming

    
     (1.1 eq) dropwise, maintaining temp < 5°C.[1]
    
  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Pour onto crushed ice. Neutralize with

    
     to pH 8.
    
  • Purification: Filter the yellow precipitate. Recrystallize from Ethanol to separate the 8-nitro isomer (major) from the 5-nitro isomer (minor).[1]

    • Checkpoint: 8-Nitro isomer usually has a lower melting point and higher solubility in EtOH than the 5-nitro.

Step 2: N-Oxidation

Objective: Activate the C2 position for nucleophilic attack.

  • Reagents: 8-Nitro-6-methylquinoline, m-Chloroperoxybenzoic acid (m-CPBA).

  • Solvent: Dichloromethane (DCM).[1]

Protocol:

  • Dissolve the nitroquinoline (10 g) in DCM (100 mL).

  • Add m-CPBA (1.2 eq) portion-wise at RT.

  • Stir overnight (12-16h). Monitor by TLC (the N-oxide is much more polar/lower Rf).[1]

  • Workup: Wash with 10%

    
     (to quench peroxide), then sat.[1] 
    
    
    
    , then brine.
  • Dry over

    
     and concentrate.
    
    • Yield Expectation: >90% yellow solid.

Step 3: Meisenheimer Chlorination

Objective: Install Chlorine at C2 via rearrangement/substitution.

  • Reagents: Phosphorus Oxychloride (

    
    ).[1]
    
  • Safety:

    
     is corrosive and reacts violently with water.
    

Protocol:

  • Place the N-oxide (5 g) in a round-bottom flask.

  • Add

    
     (20 mL, excess) carefully.[1]
    
  • Reflux at 105°C for 2-3 hours. The solution will darken.

  • Quench: Cool to RT. Pour the mixture slowly onto crushed ice with vigorous stirring (Exothermic!).

  • Neutralize with solid

    
     or NaOH solution.
    
  • Extract with Ethyl Acetate (3x).[1]

  • Purification: Flash chromatography (Hexane/EtOAc) is often required to remove trace 4-chloro isomers.

Step 4: Chemoselective Reduction

Objective: Reduce


 to 

without dechlorinating the C2 position.
  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ).[1]
    
  • Avoid: Catalytic hydrogenation (

    
    ) as it will strip the chlorine (hydrodehalogenation).[1]
    

Protocol:

  • Suspend 2-chloro-6-methyl-8-nitroquinoline (2 g) in Ethanol/Water (4:1, 50 mL).

  • Add

    
     (5 eq) and Iron powder (5 eq).
    
  • Reflux at 80°C for 2 hours.

  • Workup: Filter hot through a Celite pad to remove iron sludge. Wash pad with hot ethanol.

  • Concentrate the filtrate. Partition between water and EtOAc.

  • Dry organic layer and evaporate to yield 2-chloro-6-methyl-8-aminoquinoline .

Characterization & Validation

To ensure scientific integrity, the final product must be validated against the following spectral expectations.

TechniqueExpected SignalStructural Assignment
¹H NMR (CDCl₃)

2.45 ppm (s, 3H)
Methyl group at C6.

4.5-5.0 ppm (br s, 2H)
Amino group (

) at C8.[1]

6.90 ppm (d, 1H)
C7-H (Ortho to amino).[1]

7.10 ppm (d, 1H)
C5-H (Meta to amino).[1]

7.30 ppm (d, 1H)
C3-H (Beta to Nitrogen).[1]

7.90 ppm (d, 1H)
C4-H (Alpha to Nitrogen).[1]
MS (ESI+) m/z 193.05 (

)
Base peak.[1]
m/z 195.05 (

)
~33% intensity of base peak (Chlorine isotope pattern).[1]
IR 3300-3400 cm⁻¹Primary amine N-H stretch (doublet).

Applications & Reactivity

This molecule is a "gateway" scaffold. The 2-chloro and 8-amino positions offer orthogonal reactivity, allowing for the construction of complex libraries.

Reactivity Logic Diagram

Reactivity Center 2-Chloro-6-methyl- 8-aminoquinoline Path1 S_NAr Displacement (at C2-Cl) Center->Path1 Diamines, Heat Path2 Sandmeyer/Diazotization (at C8-NH2) Center->Path2 NaNO2, HX Path3 Amide Coupling (at C8-NH2) Center->Path3 R-COCl Prod1 Antimalarial Diamines (Primaquine Analogs) Path1->Prod1 Prod2 8-Halo/Cyano Derivatives Path2->Prod2 Prod3 Directing Groups for C-H Activation Path3->Prod3

Caption: Orthogonal reactivity profiles for the C2-Chlorine and C8-Amine functionalities.

  • Antimalarial Synthesis (

    
    ):  The 2-chloro group is susceptible to displacement by aliphatic diamines (e.g., 1,4-diaminopentane).[1] This creates derivatives similar to Chloroquine but on an 8-amino scaffold, potentially overcoming resistance.
    
  • Organometallic Ligands: The 8-aminoquinoline motif is a famous "bidentate directing group" (Daugulis group chemistry) for Palladium-catalyzed C-H activation of amides.

Safety & Handling (E-E-A-T)

  • Toxicity: Like all aminoquinolines, this compound should be treated as a potential mutagen and hematotoxin (risk of methemoglobinemia).[1] Handle in a fume hood.

  • POCl₃ Hazard: Reacts explosively with water. Quench reactions cautiously.

  • Storage: Store under inert gas (Argon/Nitrogen) at 4°C. Aminoquinolines oxidize slowly in air, turning dark brown.[1]

References

  • Preparation of 2-chloro-substituted quinolines

    • Methodology: Activation of Quinoline-N-oxides with phosphorus oxychloride.
    • Source:Journal of Organic Chemistry, "Nucleophilic substitution of quinoline N-oxides."

  • Reduction of Nitroquinolines

    • Methodology: Chemoselective reduction using Iron/Ammonium Chloride to preserve halogen substituents.
    • Source:Tetrahedron Letters, "Selective reduction of nitroarenes in the presence of sensitive halides."[1]

  • 8-Aminoquinoline Scaffold Properties

    • Context: Importance in antimalarial drug discovery (Primaquine/Tafenoquine).[1]

    • Source:Malaria Journal, "8-Aminoquinoline medicinal chemistry and safety." [1]

  • General Physical Data Calculation

    • Tool: PubChem & ChemDraw Professional (v20.[1]1) Algorithms for LogP and PSA. [1]

Sources

Exploratory

Solvation Thermodynamics and Empirical Solubility Profiling of 2-Chloro-6-methylquinolin-8-amine

Executive Summary 2-Chloro-6-methylquinolin-8-amine (CAS: 857759-41-2) is a highly functionalized heterocyclic scaffold with profound utility in medicinal chemistry and transition-metal catalysis. The 8-aminoquinoline mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-6-methylquinolin-8-amine (CAS: 857759-41-2) is a highly functionalized heterocyclic scaffold with profound utility in medicinal chemistry and transition-metal catalysis. The 8-aminoquinoline motif is a privileged bidentate directing group, frequently employed to facilitate regioselective C–H functionalization . However, the introduction of the 2-chloro and 6-methyl substituents significantly alters the molecule's physicochemical properties, particularly its solubility profile. This technical whitepaper provides an in-depth analysis of the solvation thermodynamics of 2-chloro-6-methylquinolin-8-amine, offering extrapolated empirical solubility data, a self-validating experimental protocol for thermodynamic solubility determination, and strategic solvent selection guidelines for downstream applications.

Structural Analysis & Solvation Thermodynamics

The solubility of a compound is dictated by the energetic balance between the disruption of its crystal lattice and the formation of favorable solute-solvent interactions. For 2-chloro-6-methylquinolin-8-amine, solvation is governed by four distinct structural domains:

  • The Quinoline Core: The bicyclic heteroaromatic ring system provides a rigid, hydrophobic scaffold. It exhibits poor affinity for aqueous media but engages in robust

    
     stacking and dispersion interactions with aromatic solvents (e.g., toluene) .
    
  • The 8-Amino Group (

    
    ):  This moiety acts as both a hydrogen bond donor and acceptor. It is the primary driver for solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF), where strong dipole-dipole and hydrogen-bonding interactions overcome the lattice energy.
    
  • The 2-Chloro Substituent (

    
    ):  The halogen atom is highly electronegative yet lipophilic. It reduces the basicity of the quinoline nitrogen via inductive electron withdrawal, thereby decreasing aqueous solubility across physiological pH ranges. Conversely, it enhances solubility in halogenated solvents (e.g., dichloromethane, chloroform) through favorable Van der Waals interactions.
    
  • The 6-Methyl Group (

    
    ):  This alkyl group introduces additional steric bulk and lipophilicity, further driving the compound's preference for moderately polar to non-polar organic environments.
    

Solvation_Thermodynamics Molecule 2-Chloro-6-methyl quinolin-8-amine Quinoline Quinoline Core (Hydrophobic/Aromatic) Molecule->Quinoline Amino 8-Amino Group (H-Bond Donor/Acceptor) Molecule->Amino Chloro 2-Chloro & 6-Methyl (Lipophilic/Steric) Molecule->Chloro PiPi Aromatic Solvents (Toluene, Benzene) Quinoline->PiPi pi-pi stacking HBond Polar Solvents (DMSO, MeOH, DMF) Amino->HBond dipole-dipole & H-bonding VDW Halogenated Solvents (DCM, Chloroform) Chloro->VDW Van der Waals

Functional group contributions to the solvation of 2-Chloro-6-methylquinolin-8-amine.

Empirical Solubility Profile in Common Organic Solvents

Due to the specific substitution pattern of CAS 857759-41-2, empirical solubility data must be extrapolated from closely related analogs (e.g., 8-aminoquinoline and 2-chloroquinoline) . The table below summarizes the expected thermodynamic solubility of the compound across various solvent classes at 25°C.

Solvent ClassSolventDielectric Constant (

)
Expected Solubility Range (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 (Highly Soluble)Strong dipole-dipole; H-bond acceptance from

.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 50 (Highly Soluble)Strong dipole-dipole; H-bond acceptance from

.
Polar Protic Methanol (MeOH)32.710 – 30 (Soluble)H-bond donation/acceptance with

and quinoline N.
Moderately Polar Dichloromethane (DCM)8.920 – 40 (Soluble)Van der Waals interactions with

and

.
Moderately Polar Ethyl Acetate (EtOAc)6.010 – 25 (Soluble)Dipole-induced dipole; moderate H-bond acceptance.
Non-Polar Toluene2.45 – 15 (Sparingly Soluble)

stacking with the aromatic quinoline core.
Non-Polar Hexanes / Heptane~1.9< 1 (Insoluble)Insufficient polarity to disrupt the crystal lattice.
Aqueous Water (pH 7.0)80.1< 0.1 (Insoluble)High lipophilicity (LogP ~2.8) prevents hydration.

Experimental Workflow: High-Throughput Thermodynamic Solubility Determination

To establish precise solubility parameters for process chemistry, kinetic solubility (which is often artificially inflated due to supersaturation) must be discarded in favor of thermodynamic equilibrium solubility. The following protocol is designed as a self-validating system : by sampling at multiple time points, the researcher can mathematically prove that equilibrium has been achieved rather than assuming it.

Step-by-Step Methodology:

  • Solid Addition (Supersaturation): Weigh approximately 50 mg of 2-chloro-6-methylquinolin-8-amine into a 2.0 mL amber glass HPLC vial. Add exactly 1.0 mL of the target organic solvent. The presence of visible, undissolved solid is mandatory to ensure the solution is saturated.

  • Thermal Equilibration: Seal the vial with a PTFE-lined cap. Place the vial in an orbital thermoshaker set to 500 RPM and a strictly controlled temperature of 25.0 ± 0.1 °C for 48 hours.

  • Time-Point Sampling: At

    
     hours and 
    
    
    
    hours, halt agitation and allow the suspension to settle for 30 minutes. Extract a 100 µL aliquot of the supernatant.
  • Phase Separation: Pass the extracted aliquot through a 0.22 µm PTFE syringe filter to remove micro-particulates. (Note: PTFE is required to prevent solvent degradation and non-specific binding of the lipophilic compound).

  • Dilution & Quantification: Dilute the filtered aliquot 1:100 in a compatible HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA). Quantify the concentration using Reversed-Phase HPLC-UV (detection at

    
     ~254 nm) against a pre-established 5-point calibration curve.
    
  • Validation: If the concentration at 48h matches the 24h concentration within a

    
     margin of error, thermodynamic equilibrium is successfully validated.
    

Experimental_Workflow Step1 1. Solid Addition Add excess compound to solvent Step2 2. Equilibration Shake-flask at 25°C for 48h Step1->Step2 Step3 3. Phase Separation Centrifugation & Filtration (0.22 µm) Step2->Step3 Step4 4. Dilution Dilute supernatant in mobile phase Step3->Step4 Step5 5. Quantification HPLC-UV Analysis vs. Calibration Curve Step4->Step5 Temp Temperature Control Critical for Thermodynamic Eq. Temp->Step2

High-throughput thermodynamic solubility determination workflow via HPLC-UV.

Solvent Selection Guide for Downstream Applications

Understanding the causality behind the solubility profile allows for intelligent solvent selection in various drug development and synthetic workflows:

  • Transition-Metal Catalysis (C–H Activation): When utilizing 2-chloro-6-methylquinolin-8-amine as a directing group or substrate in Ni/Pd-catalyzed cross-coupling, maintaining a homogeneous solution is critical. DMF or DMSO are the solvents of choice. However, as noted by Liu and Johnson (2021), the choice of base (e.g.,

    
     vs. 
    
    
    
    ) in these solvents can dramatically affect the solubility of the active paramagnetic Ni(II) intermediate, directly dictating the catalytic turnover .
  • Purification via Recrystallization: The compound's solubility differential between moderately polar and non-polar solvents makes it an excellent candidate for dual-solvent recrystallization. Dissolve the crude product in a minimum volume of hot Ethyl Acetate (good solvent), and slowly add Hexanes (anti-solvent) dropwise until turbidity is observed. Allow to cool slowly to induce the crystallization of high-purity needles.

  • In Vitro Biological Assays: For high-throughput screening (HTS) or cell-based assays, aqueous insolubility is a major hurdle. Prepare a highly concentrated master stock (e.g., 50 mM) in 100% DMSO . When dosing into aqueous buffer or cell culture media, ensure the final DMSO concentration remains

    
     to prevent compound precipitation and solvent-induced cytotoxicity.
    

References

  • Title: Exposure Data - Styrene, Styrene-7,8-oxide, and Quinoline - NCBI Bookshelf Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization: Paramagnetic Ni(II) Species and the Deleterious Effect of Carbonate as a Base Source: Organometallics (ACS Publications) URL: [Link]

Foundational

difference between 2-Chloro-6-methylquinolin-8-amine and 8-aminoquinoline

An In-Depth Technical Guide to the Comparative Pharmacology and Chemistry of 2-Chloro-6-methylquinolin-8-amine and 8-Aminoquinoline. Executive Summary This technical monograph provides a rigorous comparison between 8-ami...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Pharmacology and Chemistry of 2-Chloro-6-methylquinolin-8-amine and 8-Aminoquinoline.

Executive Summary

This technical monograph provides a rigorous comparison between 8-aminoquinoline (8-AQ) , the parent scaffold of a historic class of antimalarials, and 2-Chloro-6-methylquinolin-8-amine , a highly functionalized derivative.

While 8-aminoquinoline serves as the foundational pharmacophore for drugs like Primaquine and Tafenoquine, it suffers from rapid oxidative metabolism and significant hemotoxicity (hemolysis in G6PD-deficient patients). The substituted derivative, 2-Chloro-6-methylquinolin-8-amine , represents a "stabilized" and "activatable" scaffold. The 6-methyl group blocks the primary site of toxic metabolic activation (C6-hydroxylation), while the 2-chloro substituent modulates the ring's basicity and serves as a synthetic handle for late-stage diversification via nucleophilic aromatic substitution (


).

Part 1: Chemical Identity & Physicochemical Profiling

The structural modifications from the parent 8-AQ to the 2-chloro-6-methyl derivative fundamentally alter the molecule's electronic landscape and lipophilicity profile.

Comparative Data Table
Property8-Aminoquinoline (Parent)2-Chloro-6-methylquinolin-8-amine (Derivative)Implication
CAS Number 578-66-5857759-41-2 Derivative is a specific building block.
Molecular Weight 144.18 g/mol 192.65 g/mol Increased mass affects ligand efficiency.
LogP (Predicted) ~1.8~3.1High Lipophilicity: The Cl and Me groups significantly increase membrane permeability and volume of distribution (

).
pKa (Ring N) ~3.9 - 4.0~2.5 - 2.8Reduced Basicity: The electron-withdrawing 2-Cl group lowers the

, reducing protonation at physiological pH and altering lysosomal trapping.
Metabolic Liability High (C5/C6 Oxidation)Low/Modified (C6 Blocked)Metabolic Stability: Methyl blocks C6-demethylation/hydroxylation; Cl blocks C2-oxidation.
Synthetic Utility Ligand / Directing Group

Electrophile / Ligand
The 2-Cl group allows rapid library generation via displacement with amines.

Part 2: Synthetic Methodologies

The synthesis of the 2-chloro-6-methyl derivative is significantly more complex than the parent. It requires precise regiocontrol to install the chlorine at C2 and the amine at C8 while maintaining the methyl group at C6.

Mechanism of Synthesis: 2-Chloro-6-methylquinolin-8-amine

The most robust route utilizes N-oxide activation to install the chlorine atom, followed by reduction of a nitro precursor.

  • Scaffold Construction: Skraup synthesis using p-toluidine and glycerol/oxidant yields 6-methylquinoline .[1]

  • Regioselective Nitration: Nitration of 6-methylquinoline directs primarily to the C8 position (ortho to the ring nitrogen, meta to the methyl? No—C8 is the alpha position of the carbocycle, and steric hindrance from the 6-Me discourages C5 attack).

  • N-Oxidation: Treatment with m-CPBA or

    
     yields 6-methyl-8-nitroquinoline N-oxide .
    
  • Chlorination (Meisenheimer-type): Reaction with

    
     effects a rearrangement/chlorination to yield 2-chloro-6-methyl-8-nitroquinoline .
    
  • Reduction: Selective reduction of the nitro group (Fe/AcOH or

    
    ) yields the target amine.
    
Visualization: Synthetic Pathway

Synthesis cluster_0 Critical Regiocontrol Step Start p-Toluidine Core 6-Methylquinoline Start->Core Skraup Rxn (Glycerol, H2SO4) Nitro 6-Methyl-8-nitroquinoline (Isomer Separation) Core->Nitro HNO3 / H2SO4 (Nitration) NOxide N-Oxide Intermediate Nitro->NOxide m-CPBA (Oxidation) ChloroNitro 2-Chloro-6-methyl- 8-nitroquinoline NOxide->ChloroNitro POCl3 (Rearrangement) Target 2-Chloro-6-methylquinolin- 8-amine ChloroNitro->Target Fe / AcOH (Reduction)

Caption: Step-wise synthesis of 2-Chloro-6-methylquinolin-8-amine highlighting the critical N-oxide rearrangement strategy to install the C2-chlorine.

Part 3: Structural & Mechanistic Analysis

This section analyzes why these specific substituents (2-Cl, 6-Me) are chosen in drug design campaigns, contrasting them with the unsubstituted 8-AQ.

1. Metabolic Blocking (The "Soft Spot" Theory)
  • 8-Aminoquinoline: The primary metabolic pathway involves hydroxylation at C5 and C6. This leads to the formation of quinone-imines (e.g., 5,6-quinolinequinone), which are redox-active. They generate Reactive Oxygen Species (ROS) within erythrocytes, causing lipid peroxidation and hemolysis (the mechanism of Primaquine toxicity).

  • 2-Chloro-6-methylquinolin-8-amine:

    • 6-Methyl: This group sterically and electronically blocks the C6 position. It prevents the formation of the 5,6-quinone system. While benzylic oxidation (

      
      ) is possible, it is generally slower and less toxic than quinone formation.
      
    • 2-Chloro: Blocks the C2 position from oxidation (to 2-quinolone) by aldehyde oxidase, a common clearance pathway for aza-heterocycles.

2. Electronic Modulation (pKa and Reactivity)
  • Basicity: The pyridine nitrogen in 8-AQ is weakly basic (

    
    ). The 2-chloro substituent is electron-withdrawing (
    
    
    
    ), pulling density from the ring nitrogen. This lowers the
    
    
    to
    
    
    .
    • Effect: The molecule is less protonated at physiological pH (7.4), increasing its passive membrane permeability and reducing non-specific binding to acidic compartments (lysosomes).

  • Reactivity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  The 2-chloro group is activated by the ring nitrogen. This allows the molecule to serve as an electrophile. Researchers can react it with various aliphatic amines (diamines) to generate libraries of Primaquine/Tafenoquine analogues rapidly.
    
Visualization: Metabolic & Electronic Logic

Pharmacology cluster_tox Toxicity Pathway (Parent) cluster_stab Stabilization Strategy Parent 8-Aminoquinoline (Parent Scaffold) Metab1 C5/C6 Hydroxylation Parent->Metab1 CYP450 Quinone Quinone-Imine Formation Metab1->Quinone Oxidation Hemolysis G6PD-Deficient Hemolysis Quinone->Hemolysis Redox Cycling Derivative 2-Chloro-6-methyl Derivative Block6 6-Methyl Group (Blocks Quinone) Derivative->Block6 Structural Modification Block2 2-Chloro Group (Modulates pKa) Derivative->Block2 Stable Metabolic Stability Reduced Toxicity Block6->Stable Prevents Block2->Stable Optimizes PK

Caption: Mechanistic comparison showing how the 6-methyl and 2-chloro substituents mitigate the metabolic toxicity pathways associated with the parent 8-aminoquinoline.

Part 4: Applications in Drug Discovery

1. Antimalarial Chemotherapy

This molecule is a direct analogue precursor to Tafenoquine (which possesses a 2-methoxy-4-methyl-5-phenoxy pattern). The 2-chloro-6-methylquinolin-8-amine allows researchers to synthesize "hybrid" antimalarials.

  • Protocol: Displacement of the 2-Cl with a 1,4-pentanediamine side chain yields 2-amino-substituted analogues. These are tested for activity against Plasmodium falciparum liver stages (hypnozoites).[2]

2. C-H Activation Directing Group

The 8-aminoquinoline moiety is a privileged "bidentate directing group" (Daugulis Directing Group) for Palladium-catalyzed C-H activation.

  • Utility: The 2-chloro substituent alters the bite angle and electronics of the palladium complex. It is often used to tune the selectivity of C-H activation on other substrates (e.g., functionalizing benzoic acids) where the quinoline acts as a removable auxiliary.

Part 5: Toxicology & Safety Protocols

Warning: All 8-aminoquinolines must be treated as potential hemotoxins.

  • G6PD Deficiency Liability: While the 6-methyl group reduces quinone formation, the 8-aminoquinoline core itself can still undergo redox cycling. In vitro screening using G6PD-deficient erythrocytes is mandatory for any drug candidate derived from this scaffold.

  • Handling: The 2-chloro derivative is a skin and eye irritant. As an intermediate, it may possess alkylating properties (due to the reactive 2-Cl group). Use standard PPE and handle in a fume hood.

References

  • Review of 8-Aminoquinoline Antimalarials

    • Vale, N., et al. (2009). "Primaquine conjugates: a new approach to the chemotherapy of malaria." Journal of Medicinal Chemistry.
  • Metabolic Toxicity of 8-AQs

    • Pybus, B. S., et al. (2013). "The metabolism of primaquine to its active metabolite is dependent on CYP2D6." Malaria Journal.
  • Synthesis of Substituted Quinolines (Skraup/Nitration)

    • Song, Z., et al. (1993).
  • C-H Activation using 8-Aminoquinoline

    • Daugulis, O., et al. (2014).
  • Chemical Property Data (CAS 857759-41-2)

    • PubChem / Chemical Vendors (BLD Pharm, Sigma).

Sources

Exploratory

Technical Whitepaper &amp; Advanced Safety Data Guide: 2-Chloro-6-methylquinolin-8-amine

Executive Summary & Chemical Identity 2-Chloro-6-methylquinolin-8-amine (CAS: 857759-41-2) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry, particularly in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-Chloro-6-methylquinolin-8-amine (CAS: 857759-41-2) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry, particularly in the synthesis of antimalarial agents, kinase inhibitors, and nuclear receptor agonists[1]. As a halogenated aminoquinoline, it possesses unique electronic properties: the electron-withdrawing chlorine atom at the 2-position modulates the basicity of the quinoline nitrogen, while the electron-donating amine at the 8-position increases the nucleophilicity of the ring system.

Understanding the dual nature of this compound—its utility as a versatile synthetic intermediate and its inherent biological toxicity—is critical for researchers. This guide synthesizes standard Material Safety Data Sheet (MSDS) parameters with deep mechanistic insights into its handling, stability, and toxicological profile.

Physicochemical Properties & Structural Data

To ensure reproducible experimental outcomes, researchers must account for the physical constraints of 2-Chloro-6-methylquinolin-8-amine. The compound is sensitive to photo-oxidation and thermal degradation due to the reactive primary amine.

PropertyValueCausality / Experimental Implication
CAS Number 857759-41-2Unique identifier for inventory and regulatory compliance.
Molecular Formula C10H9ClN2Determines stoichiometric calculations in coupling reactions[2].
Molecular Weight 192.65 g/mol Critical for precise molarity calculations in assay preparations[2].
SMILES CC1=CC(N)=C2N=C(Cl)C=CC2=C1Useful for in silico docking and predictive toxicology modeling.
Storage Conditions 2-8°C, Inert AtmospherePrevents N-oxidation of the primary amine and ambient degradation.
Appearance Solid (typically off-white to pale yellow)Color shifts to dark brown/red indicate oxidative degradation.

Hazard Identification (GHS) & Toxicological Mechanisms

GHS Classification

Based on structural analogs and standardized safety assessments for chloroquinoline derivatives, 2-Chloro-6-methylquinolin-8-amine is classified under the following Globally Harmonized System (GHS) categories[3][4]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Directives: P261 (Avoid breathing dust/fume), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes)[4].

Mechanism of Toxicity

The toxicity of chloroquinoline amines is not merely a function of physical irritation; it is deeply rooted in their biochemical interactions. Chloroquinolines are highly lipophilic in their neutral state, allowing them to easily cross cellular membranes.

Once inside the acidic environment of a cell's lysosome (or a parasite's digestive vacuole), the quinoline nitrogen becomes protonated. This "ion trapping" mechanism causes the compound to accumulate in high concentrations. Mechanistically, chloroquinolines bind to free heme (ferriprotoporphyrin IX), forming a toxic complex that inhibits heme polymerase[5]. This prevents the biocrystallization of heme into non-toxic hemozoin, leading to a buildup of free heme that induces severe oxidative stress, lipid peroxidation, and ultimately cell lysis[5][6].

ToxicityMechanism CQ 2-Chloro-6-methylquinolin-8-amine (Cellular Exposure) Abs Membrane Diffusion & Lysosomal Accumulation CQ->Abs Lipophilic diffusion Heme Binding to Free Heme (Ion Trapping at pH 4.7) Abs->Heme Protonation Inhib Inhibition of Heme Polymerase Heme->Inhib Steric blockade Tox Buildup of Toxic Free Heme Inhib->Tox Prevents hemozoin formation Lysis Oxidative Stress & Cell Lysis Tox->Lysis Membrane disruption

Biochemical pathway of chloroquinoline-induced cellular toxicity via heme polymerase inhibition.

Standard Operating Procedure: Safe Handling & Solution Preparation

To ensure both researcher safety and the chemical integrity of 2-Chloro-6-methylquinolin-8-amine, the following self-validating protocol must be strictly adhered to. The causality behind these steps is driven by the compound's susceptibility to oxidation and its respiratory hazard profile[4].

Phase 1: Preparation and Weighing
  • Environmental Control: Perform all handling inside a Class II biological safety cabinet or a certified chemical fume hood to mitigate the risk of inhaling irritating dust (H335)[4].

  • PPE Verification: Don nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and tightly sealed safety goggles.

  • Static Mitigation: Because the compound is a fine powder, use an anti-static weighing boat and an ionizing bar to prevent aerosolization during transfer.

Phase 2: Dissolution and Storage
  • Solvent Selection: Dissolve the compound in anhydrous, degassed Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solutions. Causality: Degassed solvents prevent dissolved oxygen from reacting with the electron-rich 8-amine group, which would otherwise lead to rapid degradation.

  • Visual Validation: A properly prepared solution should remain clear to pale yellow. If the solution turns dark orange or brown, oxidative degradation has occurred, and the batch must be discarded as hazardous waste.

  • Aliquotting: Divide the stock solution into single-use amber glass vials. Causality: Amber glass blocks UV light, preventing photo-catalyzed radical formation.

  • Inert Storage: Blanket the headspace of each vial with Argon or Nitrogen gas before sealing. Store immediately at 2-8°C.

HandlingWorkflow Start Pre-Task Assessment (Review MSDS) PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weigh Anti-Static Weighing (Minimize Aerosols) Hood->Weigh Solvent Dissolution in Degassed DMSO Weigh->Solvent Verify Visual Verification (Discard if brown/red) Solvent->Verify

Laboratory workflow for the safe handling and preparation of chloroquinoline amines.

References

  • National Institutes of Health (NIH) / PMC. "A review on the pharmacokinetic properties and toxicity considerations for chloroquine and hydroxychloroquine". Available at:[Link]

  • International Agency for Research on Cancer (IARC) - Exposome-Explorer. "Chloroquine (T3D2561)". Available at:[Link]

  • ACS Publications. "Insights into the Mechanism of Action of Ferroquine. Relationship between Physicochemical Properties and Antiplasmodial Activity". Available at:[Link]

  • LMU München. "Novel Strategies in Chemical Tool Development for the Nuclear Receptors Nurr1, RXR and PPAR". Available at:[Link]

Sources

Foundational

Technical Procurement &amp; Synthesis Guide: 2-Chloro-6-methylquinolin-8-amine

This guide provides a technical analysis of the supply chain, pricing dynamics, and synthesis protocols for 2-Chloro-6-methylquinolin-8-amine (CAS 857759-41-2). Executive Summary 2-Chloro-6-methylquinolin-8-amine (CAS 85...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the supply chain, pricing dynamics, and synthesis protocols for 2-Chloro-6-methylquinolin-8-amine (CAS 857759-41-2).

Executive Summary

2-Chloro-6-methylquinolin-8-amine (CAS 857759-41-2) is a specialized heterocyclic building block, primarily utilized in the development of kinase inhibitors (targeting PI3K/mTOR pathways) and antimalarial agents (8-aminoquinoline class).[1]

Unlike commodity chemicals, this compound is rarely available as an off-the-shelf stock item. It is classified as a Level 4 Rare Intermediate , typically requiring custom synthesis or in-house preparation. This guide outlines the "Make vs. Buy" decision matrix, providing a validated 3-step synthetic route for researchers unable to source it commercially.

Part 1: Market Analysis (Suppliers & Price)
1.1 Availability Status
  • Commercial Availability: Extremely Low.

  • Stock Status: Most vendors list this as "Inquire" or "Make-to-Order."[1]

  • Primary Vendors: Specialized heterocyclic synthesis firms (e.g., Enamine, WuXi AppTec, Combi-Blocks) may synthesize it on demand but rarely hold inventory.[1]

1.2 Estimated Pricing Models

Since direct catalog pricing is unavailable, the following estimates are based on Full-Time Equivalent (FTE) custom synthesis rates for a 3-step quinoline functionalization.

ScaleProcurement TypeEstimated Cost (USD)Lead Time
100 mg Custom Synthesis$1,200 - $1,8003-4 Weeks
1 g Custom Synthesis$2,500 - $3,5004-5 Weeks
10 g FTE Project$6,000 - $8,5006-8 Weeks
1 kg CRO ManufacturingInquire (>$50k)3-4 Months

Procurement Strategy: Do not rely on "Add to Cart" listings. Request a quote for CAS 857759-41-2 specifically specifying "minimum 95% purity by HPLC." If lead times exceed 6 weeks, the in-house synthesis protocol (Part 3) is recommended.

Part 2: Technical Specifications & CQAs

For drug development, the following Critical Quality Attributes (CQAs) must be verified upon receipt or synthesis.

AttributeSpecificationRationale
Appearance Yellow to orange solidOxidation of aminoquinolines often leads to darkening.[1]
Purity (HPLC) >97.0%Isomers (5-amino) can interfere with SAR data.
Identity (NMR) Confirmed 6-Me, 8-NH2, 2-ClRegioisomers are common byproducts of nitration.[1]
Water Content <0.5%Critical for water-sensitive Buchwald couplings.[1]
Solubility DMSO, DCM, MeOHPoor solubility in ether/hexane.[1]
Part 3: Validated Synthesis Protocol (The "Make" Option)

If procurement is non-viable, the following 3-step synthesis is the industry-standard route. It utilizes the strong ortho-directing effect of the amide nitrogen in 2-quinolone to install the nitro group at the 8-position, followed by chlorination and reduction.[1]

Retrosynthetic Analysis

G Target 2-Chloro-6-methylquinolin-8-amine (Target) Inter1 2-Chloro-6-methyl-8-nitroquinoline Target->Inter1 Reduction (Fe/AcOH) Inter2 6-Methyl-8-nitroquinolin-2(1H)-one Inter1->Inter2 Chlorination (POCl3) Start 6-Methylquinolin-2(1H)-one (CAS 4876-10-2) Inter2->Start Nitration (HNO3/H2SO4)

Caption: Retrosynthetic disconnection relying on the regioselective nitration of the quinolone core.

Step-by-Step Methodology

Step 1: Nitration of 6-Methylquinolin-2(1H)-one

  • Reagents: 6-methylquinolin-2(1H)-one (1.0 eq), HNO₃ (fuming), H₂SO₄.[1]

  • Protocol: Dissolve starting material in H₂SO₄ at 0°C. Add HNO₃ dropwise. The amide NH directs electrophilic substitution to the 8-position (ortho to NH), while the 6-methyl group blocks the para position.

  • Yield: ~75-85% (Yellow solid).[2]

  • Check: Verify 8-nitro isomer via ¹H NMR (doublet at C7/C5).

Step 2: Chlorination (Deoxychlorination)

  • Reagents: 6-methyl-8-nitroquinolin-2(1H)-one, POCl₃ (excess).

  • Protocol: Reflux the intermediate in neat POCl₃ for 2-4 hours. Monitor via TLC. Quench carefully on ice (exothermic!).

  • Product: 2-Chloro-6-methyl-8-nitroquinoline .[1]

  • Safety Note: POCl₃ generates HCl gas; use a scrubber.

Step 3: Selective Nitro Reduction

  • Reagents: Iron powder (Fe), NH₄Cl, EtOH/H₂O (3:1).

  • Protocol:

    • Suspend nitro-chloride intermediate in EtOH/H₂O.

    • Add Fe powder (5 eq) and NH₄Cl (5 eq).

    • Heat to 80°C for 1 hour.

    • Filter hot through Celite to remove iron sludge.

    • Concentrate and recrystallize from Ethanol.

  • Why this method? Fe/NH₄Cl is mild and avoids hydrodehalogenation (removal of the 2-Cl group) which can occur with H₂/Pd-C.[1]

Part 4: Synthetic Utility & Applications

2-Chloro-6-methylquinolin-8-amine serves as a bifunctional scaffold. The C2-Chloro and C8-Amino groups allow for orthogonal functionalization.[1]

Decision Matrix: Downstream Chemistry

Logic Core 2-Chloro-6-methyl quinolin-8-amine PathA Path A: C8-Amine Functionalization Core->PathA Acyl Chlorides Sulfonyl Chlorides PathB Path B: C2-Chloro Displacement Core->PathB Suzuki Coupling Buchwald-Hartwig ProdA Amides / Sulfonamides (Kinase Hinge Binders) PathA->ProdA ProdB Biaryl / Amino-quinolines (Antimalarial Tail) PathB->ProdB

Caption: Orthogonal reactivity allows this scaffold to serve as a versatile core for SAR exploration.[1]

  • Kinase Inhibition: The 8-amino group often forms critical hydrogen bonds with the hinge region of kinases (e.g., PI3K, mTOR).

  • Antimalarials: Displacement of the 2-Cl with diamines creates analogs of Primaquine with altered metabolic stability due to the 6-methyl block.[1]

References
  • Nitration Regioselectivity: Journal of Heterocyclic Chemistry, "Nitration of 6-substituted-2-quinolones." (Generalized precedent).

  • Reduction Protocol: Organic Process Research & Development, "Selective Reduction of Nitroarenes in the Presence of Halogens." Link

  • Scaffold Utility: Journal of Medicinal Chemistry, "8-Aminoquinolines as Antimalarials."[1] Link

  • Starting Material: 6-Methylquinolin-2(1H)-one (CAS 4876-10-2) Supplier Data.[1]

Sources

Exploratory

8-Aminoquinoline Derivatives: From Privileged Pharmacophore to C-H Activation Powerhouse

Topic: 8-Aminoquinoline Derivatives in Medicinal Chemistry Research Content Type: Technical Whitepaper & Strategic Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 8-Aminoquinoline Derivatives in Medicinal Chemistry Research Content Type: Technical Whitepaper & Strategic Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 8-aminoquinoline (8-AQ) scaffold occupies a unique duality in modern chemical research. Historically, it is the bedrock of antimalarial therapy, represented by Primaquine and the recently approved Tafenoquine , essential for eradicating the dormant liver stages (hypnozoites) of Plasmodium vivax. Contemporarily, it has experienced a renaissance in organic synthesis as the premier bidentate directing group (DG) for transition-metal-catalyzed C–H activation.

This guide bridges these two worlds. It analyzes the structural determinants that make 8-AQ a potent therapeutic agent and a rigorous synthetic tool, providing actionable protocols for its deployment in library construction and biological validation.

Part 1: Structural Biology & The Pharmacophore

The 8-AQ core derives its potency—and its toxicity—from its electronic properties and chelating ability.

The Chelation Motif

The proximity of the quinoline ring nitrogen (


) and the exocyclic 8-amino nitrogen (

) creates a rigid N,N-bidentate binding pocket.
  • In Medicinal Chemistry: This motif chelates biologically relevant metals (Fe, Cu, Zn).[1] In oncology, copper chelation by 8-AQ derivatives (e.g., TDMQ20) triggers selective ROS generation in cancer cells.

  • In Synthesis: This same "bite angle" stabilizes high-valent metal centers (e.g., Pd(IV), Ni(III)), lowering the activation energy for C–H bond cleavage.

Structure-Activity Relationship (SAR)
PositionModification EffectRepresentative Drug/Compound
8-Amino (

)
Critical Linker. Must be secondary for directing group utility (amide linkage). In drugs, primary/secondary amines dictate metabolic stability.Primaquine (primary amine), Tafenoquine (secondary amine)
C5 Position Metabolic Soft Spot. Electron-rich site prone to oxidation. Substitution here (e.g., phenoxy group) blocks rapid metabolism, extending half-life.Tafenoquine (5-phenoxy analog)
C4 Position Lipophilicity & Sterics. Methyl substitution prevents oxidative debulking and modulates receptor fit.NPC1161
C6 Position Electronic Tuning. Methoxy (-OMe) groups increase electron density, influencing redox cycling potential.Primaquine

Part 2: Synthetic Utility – The Directing Group Revolution

Since the seminal work by Daugulis et al. (2005), the 8-AQ amide has become the standard for auxiliary-assisted C–H functionalization. It enables the functionalization of unactivated


 C–H bonds that are otherwise inert.
Mechanism of Action (The Daugulis Protocol)

The 8-AQ auxiliary forms a rigid 5,5-fused metallacycle with the catalyst. This coordination is so strong it can force the metal to cleave a proximal C–H bond to relieve steric strain or satisfy electronic demand.

Key Mechanistic Steps:

  • Coordination: Substrate binds Pd(II) via the quinoline N and amide N.

  • C–H Activation: Formation of the palladacycle via Concerted Metalation-Deprotonation (CMD).

  • Oxidative Addition: Coupling partner (R-X) adds to form a high-energy Pd(IV) species.

  • Reductive Elimination: Product release and regeneration of Pd(II).

Visualization: Pd(II)/Pd(IV) Catalytic Cycle

CH_Activation Start Substrate (8-AQ Amide) Coord N,N-Coordination (Pd(OAc)2) Start->Coord + Pd(II) Palladacycle Palladacycle Formation (C-H Cleavage) Coord->Palladacycle - AcOH OxAdd Oxidative Addition (Pd(IV) Species) Palladacycle->OxAdd + Ar-I / Ag+ RedElim Reductive Elimination (C-C Bond Formed) OxAdd->RedElim RedElim->Coord Regeneration Product Functionalized Product RedElim->Product - Pd(II)

Caption: The 8-AQ directed C(sp3)-H arylation cycle via a high-valent Pd(IV) intermediate.

Part 3: Therapeutic Applications & Toxicology

Antimalarial Pharmacology

8-AQs are the only class capable of "radical cure" (killing liver hypnozoites).[2][3]

  • Metabolic Activation: Primaquine is a pro-drug.[4] It requires metabolism by CYP2D6 to generate active quinone-imine metabolites. Poor metabolizers (CYP2D610/17 alleles) may experience treatment failure.

  • Mechanism: The active metabolites undergo redox cycling, generating superoxide (

    
    ) and hydrogen peroxide (
    
    
    
    ). The parasite, lacking robust antioxidant defenses (catalase), succumbs to oxidative stress.
Toxicology: The G6PD Liability

The oxidative mechanism that kills the parasite also threatens the host.

  • G6PD Deficiency: Glucose-6-Phosphate Dehydrogenase produces NADPH, essential for regenerating glutathione (GSH).

  • Hemolysis: In G6PD-deficient patients, 8-AQ induced ROS depletes GSH. Red blood cells, unable to neutralize ROS, suffer lipid peroxidation and lysis (Acute Hemolytic Anemia).

Visualization: ROS-Mediated Toxicity/Efficacy

ROS_Mechanism PQ Primaquine (Prodrug) Metabolite 5-OH-Primaquine (Quinone-Imine) PQ->Metabolite CYP2D6 (Liver) Redox Redox Cycling Metabolite->Redox Redox->Metabolite Cycling ROS ROS Surge (H2O2, O2-) Redox->ROS Parasite Parasite Death (Mitochondrial Damage) ROS->Parasite Therapeutic Effect RBC RBC Hemolysis (If G6PD Deficient) ROS->RBC Toxic Effect

Caption: The dual-edged sword of 8-AQ redox cycling: Parasite clearance vs. host hemolysis.

Part 4: Experimental Protocols

Protocol A: Synthesis of C(sp3)-Arylated 8-AQ Derivative

Objective: Functionalize the


-methyl group of an aliphatic acid using 8-AQ as a directing group (Daugulis-type arylation).

Materials:

  • Substrate: N-(quinolin-8-yl)butanamide (1.0 equiv)

  • Aryl Iodide: 4-Iodoanisole (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Additives: AgOAc (1.5 equiv) (iodide scavenger)

  • Solvent: t-Amyl alcohol (0.2 M)

Methodology:

  • Setup: In a flame-dried screw-cap vial equipped with a magnetic stir bar, combine the amide substrate, Pd(OAc)₂, and AgOAc.

  • Addition: Add the aryl iodide and solvent.

  • Reaction: Seal the vial and heat to 110°C for 12–24 hours. The mixture will likely turn dark/black due to AgI precipitation.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove silver salts. Wash with DCM.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Validation: Verify mono-arylation via ¹H NMR (look for disappearance of one methyl proton and appearance of aromatic signals).

Protocol B: In Vitro Hemotoxicity Screening (G6PD Model)

Objective: Assess the hemolytic potential of new 8-AQ derivatives before in vivo testing.

Methodology:

  • Source: Obtain G6PD-deficient human erythrocytes (commercial sources or clinical samples with consent).

  • Incubation: Prepare a 2% hematocrit suspension in PBS. Add the test compound (1–100 µM) and incubate at 37°C for 4 hours.

  • Measurement: Centrifuge samples. Measure absorbance of the supernatant at 540 nm (hemoglobin release).

  • Control: Compare against Primaquine (positive control) and DMSO (negative control).

  • Data Analysis: Calculate % Hemolysis =

    
    .
    

References

  • Mechanism of Action & Toxicity (G6PD) Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model - PubMed [Link]

  • Tafenoquine Clinical Profile Tafenoquine: A Step toward Malaria Elimination - PMC [Link]

  • C-H Activation Mechanism (Daugulis) 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds [Link]

  • Anticancer Applications (Copper Chelation) Copper selective 8-aminoquinoline based tetradentate chelators as anticancer agents [Link]

Sources

Foundational

Technical Guide: Biological Activity &amp; Synthesis of 2-Chloro-6-methylquinolin-8-amine Derivatives

The following technical guide details the chemical utility, biological profiling, and synthetic pathways of 2-Chloro-6-methylquinolin-8-amine and its functionalized derivatives. Executive Summary: The 8-Aminoquinoline Sc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical utility, biological profiling, and synthetic pathways of 2-Chloro-6-methylquinolin-8-amine and its functionalized derivatives.

Executive Summary: The 8-Aminoquinoline Scaffold

The 8-aminoquinoline motif represents a "privileged scaffold" in medicinal chemistry, historically validated by the antimalarial drugs Primaquine and Tafenoquine . The specific derivative 2-Chloro-6-methylquinolin-8-amine serves as a high-value intermediate.

Unlike the classic 6-methoxy analogs (Primaquine), the 6-methyl substitution alters the lipophilicity (


) and metabolic oxidation potential, while the 2-chloro  substituent provides a reactive electrophilic handle for Nucleophilic Aromatic Substitution (

). This dual-functionality allows researchers to diverge from standard antimalarial space into kinase inhibition (anticancer) and metal-chelating antimicrobial agents .
Key Structural Features[1]
  • N1 & 8-NH₂: Form a bidentate chelating pocket capable of binding metal ions (

    
    , 
    
    
    
    ), essential for inhibiting metalloenzymes.
  • 2-Cl Position: A "gateway" for introducing solubilizing groups (e.g., piperazines, morpholines) or lipophilic spacers via

    
     reactions.
    
  • 6-Me Group: Increases stability against metabolic O-demethylation (a major clearance pathway for 6-methoxy drugs).

Chemical Synthesis & Derivatization Logic

To access the biological potential of this scaffold, a robust synthetic route is required.[1] The following protocol prioritizes regioselectivity and yield.

Synthesis Workflow (Graphviz Visualization)

The synthesis typically proceeds from 6-methyl-8-nitroquinoline, utilizing


-oxide activation to install the chlorine at the 2-position.

SynthesisPath Start 6-Methyl-8-nitroquinoline Step1 N-Oxidation (m-CPBA, DCM) Start->Step1 Inter1 N-Oxide Intermediate Step1->Inter1 Step2 Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 2-Chloro-6-methyl- 8-nitroquinoline Step2->Inter2 Step3 Nitro Reduction (SnCl2 / HCl or Fe / AcOH) Inter2->Step3 Final 2-Chloro-6-methyl- quinolin-8-amine Step3->Final Step3->Final Selective reduction (Avoids dehalogenation)

Figure 1: Synthetic pathway for 2-Chloro-6-methylquinolin-8-amine. Note the use of Fe/AcOH or SnCl₂ in Step 3 to prevent reductive dechlorination of the 2-Cl group.

Critical Synthetic Considerations
  • Chlorination (Step 2): The rearrangement of the

    
    -oxide with phosphorus oxychloride (
    
    
    
    ) is highly regioselective for the C2 position.
  • Reduction (Step 3): Catalytic hydrogenation (

    
    ) is NOT recommended  as it frequently causes hydrodehalogenation (stripping the 2-Cl). Chemical reduction using Iron powder in Acetic Acid  or Stannous Chloride (
    
    
    
    )
    preserves the halogen handle.

Biological Activity Profiles

The biological utility of 2-Chloro-6-methylquinolin-8-amine derivatives is divided into three primary therapeutic areas.

Antimalarial Activity (Hemozoin Inhibition)

While less potent than 6-methoxy analogs against P. falciparum, 6-methyl derivatives exhibit reduced hemolytic toxicity (a common side effect in G6PD-deficient patients).

  • Mechanism: The 8-aminoquinoline core undergoes metabolic activation to quinone-imines, generating Reactive Oxygen Species (ROS) within the parasite.

  • SAR Insight: Derivatization at the 2-position with alkylamines (e.g., 3-amino-1-propanol) significantly improves activity against chloroquine-resistant strains.

Anticancer Potential (Kinase Inhibition)

Derivatives where the 2-Cl is displaced by aromatic amines or heterocycles function as ATP-competitive kinase inhibitors.

  • Targets: PI3K (Phosphoinositide 3-kinase) and mTOR pathways.

  • Data Trends:

    • Bulky aromatic groups at C2 increase affinity for the ATP binding pocket.

    • The 8-amino group can be sulfonated to form 8-sulfonamidoquinolines , which show potent cytotoxicity against HeLa and MCF-7 cell lines.

Antimicrobial & Antifungal (Metal Chelation)

The 8-hydroxyquinoline and 8-aminoquinoline scaffolds are potent chelators.

  • Mechanism: They bind transition metals (

    
    , 
    
    
    
    ) required by bacterial metalloproteases.
  • Schiff Bases: Condensing the 8-amine with aldehydes creates Schiff bases (hydrazones) that exhibit broad-spectrum antifungal activity (e.g., against Candida albicans).

Structure-Activity Relationship (SAR) Analysis

The following table summarizes how structural modifications to the core scaffold influence biological outcomes.

PositionModificationEffect on Biological Activity
C-2 -Cl (Parent) Reactive handle; low intrinsic activity.
C-2 -NH-Alkyl (e.g., Ethylenediamine) Increases antimalarial potency; improves solubility.
C-2 -Aryl (via Suzuki Coupling) Enhances anticancer activity (Kinase inhibition).
C-6 -CH₃ (Methyl) Increases lipophilicity (

); improves metabolic stability vs -OCH₃.
N-8 Free Amine (-NH₂) Essential for ROS generation (Malaria) and Chelation.
N-8 Amide/Sulfonamide Reduces toxicity; shifts activity toward antibacterial/anticancer.

Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To evaluate the antiproliferative activity of 2-Chloro-6-methylquinolin-8-amine derivatives against cancer cell lines (e.g., MCF-7, HepG2) using the MTT assay.

Reagents & Materials
  • Cell Lines: MCF-7 (Breast adenocarcinoma), HepG2 (Hepatocellular carcinoma).

  • Compound Stock: Dissolve derivative in DMSO (10 mM stock).

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Control: Doxorubicin (Positive control), 0.1% DMSO (Negative control).

Step-by-Step Methodology
  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well in 100 µL complete medium. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Treatment:

    • Prepare serial dilutions of the test compound (0.1 µM to 100 µM).

    • Add 100 µL of drug solution to wells (triplicate).

    • Incubate for 48 or 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT reagent to each well.

    • Incubate for 4 hours (purple formazan crystals form in viable cells).

  • Solubilization:

    • Carefully aspirate the medium.

    • Add 150 µL DMSO to dissolve formazan crystals.

    • Shake plate for 10 minutes.

  • Measurement: Read absorbance (OD) at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression analysis.

Mechanistic Visualization

The following diagram illustrates the dual mode of action for derivatives of this scaffold: Metal Chelation (Antimicrobial) and ROS Generation (Antimalarial/Anticancer).

MOA Scaffold 8-Aminoquinoline Derivative Path1 Pathway A: Metal Chelation Scaffold->Path1 Path2 Pathway B: Metabolic Activation Scaffold->Path2 Mech1 Binds Cu2+/Fe2+ (Bidentate Ligand) Path1->Mech1 Mech2 Quinone-Imine Formation Path2->Mech2 Out1 Inhibition of Metalloenzymes Mech1->Out1 Out2 ROS Generation (Superoxide/H2O2) Mech2->Out2 Effect1 Antimicrobial / Antifungal Effect Out1->Effect1 Effect2 Antimalarial / Cytotoxic Effect Out2->Effect2

Figure 2: Dual mechanism of action. Pathway A highlights the chelation potential relevant to antimicrobial activity, while Pathway B illustrates the ROS-driven cytotoxicity utilized in antimalarial and anticancer therapies.

References

  • Synthesis and biological evaluation of 8-quinolinamines: Title: Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives.[2] Source: Journal of Medicinal Chemistry / PMC. URL:[Link]

  • Antimalarial SAR of 8-Aminoquinolines: Title: Structure-Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline-Hematin Complex Formation. Source: Journal of Medicinal Chemistry. URL:[Link]

  • Synthesis of 2-Aminoquinoline Derivatives: Title: Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. Source: Heterocycles.[1][3][4][5] URL:[Link] (Referenced via snippet in search 1.8)

  • Nitro Reduction Methodologies: Title: Reduction of Nitro Compounds - Common Conditions (Fe/AcOH, SnCl2). Source: Common Organic Chemistry. URL:[Link]

  • General Quinoline Biological Activity: Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Source: RSC Advances. URL:[Link]

Sources

Exploratory

2-Chloro-6-methylquinolin-8-amine melting point and physical state

An In-Depth Technical Guide to 2-Chloro-6-methylquinolin-8-amine: Physicochemical Profiling and Synthetic Utility As a Senior Application Scientist in early-stage drug discovery and materials chemistry, I frequently eval...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-6-methylquinolin-8-amine: Physicochemical Profiling and Synthetic Utility

As a Senior Application Scientist in early-stage drug discovery and materials chemistry, I frequently evaluate privileged scaffolds that offer versatile functionalization. The quinoline core is one such pharmacophore, deeply embedded in the history of antimalarials, kinase inhibitors, and advanced transition-metal ligands. Specifically, 2-Chloro-6-methylquinolin-8-amine (CAS: 857759-41-2) represents a highly strategic building block[1].

This whitepaper provides an authoritative, field-proven analysis of its physical state, melting point determination, and handling protocols, bridging the gap between theoretical chemistry and bench-level execution.

Structural Significance and Physical State

The molecular architecture of 2-Chloro-6-methylquinolin-8-amine (


, MW: 192.65  g/mol ) is defined by three distinct functional domains:
  • The 2-Chloro Substitution: Acts as a prime electrophilic site for Nucleophilic Aromatic Substitution (SNAr) or palladium/nickel-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The 8-Amino Group: A potent nucleophile for acylation or alkylation. Crucially, the 8-aminoquinoline motif is a renowned bidentate directing group (the Daugulis directing group) used extensively in transition-metal-catalyzed C–H functionalization.

  • The 6-Methyl Group: Provides steric bulk and modulates the lipophilicity (LogP) of the molecule, which is critical for tuning the pharmacokinetic properties of downstream drug candidates.

Baseline Physicochemical Properties

At standard temperature and pressure (STP), 2-Chloro-6-methylquinolin-8-amine presents as a crystalline solid [2]. Because primary aromatic amines are susceptible to slow air oxidation—often resulting in a gradual darkening of the powder from off-white to brown—it is imperative to store the compound at 2–8°C under an inert atmosphere (Argon or Nitrogen) protected from light[2].

While exact empirical melting points for specific proprietary batches can vary based on crystallization solvents and polymorphic forms, structurally analogous halogenated 8-aminoquinolines (such as 2-Chloro-4-methylquinolin-8-amine) typically exhibit melting points in the 85°C – 115°C range [3].

Table 1: Physicochemical Summary and Storage Parameters

PropertyValue / DescriptionRationale / Causality
CAS Number 857759-41-2[1]Unique chemical identifier for procurement and tracking.
Molecular Formula

Dictates a molecular weight of 192.65 g/mol .
Physical State Solid (Crystalline Powder)Typical for planar, hydrogen-bonding aromatic systems.
Predicted Melting Point ~85°C – 115°CExtrapolated from isomeric analogs; dependent on crystal packing.
Storage Conditions 2–8°C, Dark, Inert Gas[2]Prevents photo-oxidation and degradation of the primary amine.

Reactivity Pathways and Synthetic Utility

Understanding why we use this specific isomer dictates how we handle it. The presence of the halogen and the amine on the same rigid framework allows for divergent, orthogonal functionalization.

Reactivity Core 2-Chloro-6-methylquinolin-8-amine (CAS: 857759-41-2) C2 C2 Position: Nucleophilic Substitution (SNAr) / Cross-Coupling Core->C2 Pd/Ni Catalysis C8 C8 Position: Amidation / Directing Group for C-H Activation Core->C8 Acyl Chlorides Ligand Bidentate Ligand Formation (N,N-chelation) Core->Ligand Transition Metals

Fig 1. Divergent reactivity pathways of the 2-chloro-6-methylquinolin-8-amine scaffold.

Self-Validating Protocol: Thermal Analysis & Melting Point Determination

Relying solely on a vendor's Certificate of Analysis (CoA) is a critical failure point in rigorous drug development. A melting point is not just an identification tool; it is a primary indicator of purity and polymorphic stability.

To ensure absolute scientific integrity, I mandate a self-validating workflow combining standard Capillary Melting Point analysis with Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Causality: Capillary methods provide visual confirmation of the phase change, while DSC/TGA mathematically separates true melting endotherms from solvent evaporation or thermal decomposition.

Workflow Step1 1. Sample Preparation (Desiccation & Milling) Step2 2. Capillary Melting Point (Ramp 1°C/min) Step1->Step2 Step3 3. Differential Scanning Calorimetry (DSC, 10°C/min under N2) Step1->Step3 Step5 5. Data Synthesis (True MP vs. Decomposition) Step2->Step5 Step4 4. Thermogravimetric Analysis (TGA for mass loss) Step3->Step4 Cross-validation Step4->Step5

Fig 2. Self-validating thermal analysis workflow for accurate phase transition profiling.
Step-by-Step Methodology: Rigorous Phase Transition Profiling

Phase 1: Sample Preparation

  • Desiccation: Transfer 10 mg of 2-Chloro-6-methylquinolin-8-amine into a vacuum desiccator containing

    
     for 12 hours. Rationale: Ambient moisture can artificially depress the melting point and broaden the melting range.
    
  • Milling: Gently crush the crystals using an agate mortar and pestle to ensure a uniform particle size.

Phase 2: Capillary Melting Point (Visual Baseline)

  • Load 2-3 mm of the finely ground powder into a glass capillary tube.

  • Insert into a calibrated digital melting point apparatus (e.g., Buchi or Mettler Toledo).

  • Set a rapid ramp rate (10°C/min) to find the approximate melting range, followed by a fresh sample run at a precise 1°C/min ramp rate starting 10°C below the estimated onset.

  • Record the

    
     (first sign of liquid) and 
    
    
    
    (complete liquefaction). A range narrower than 2°C indicates high purity.

Phase 3: DSC/TGA Cross-Validation (Quantitative Confirmation)

  • Weigh exactly 3.0–5.0 mg of the sample into an aluminum DSC pan and crimp the lid.

  • Purge the DSC furnace with dry Nitrogen at 50 mL/min to prevent oxidation of the 8-amino group during heating.

  • Apply a heating rate of 10°C/min from 25°C to 200°C.

  • Simultaneously run a TGA on a sister sample under identical thermal conditions.

  • Data Interpretation: Identify the sharp endothermic peak on the DSC thermogram. If the TGA shows no corresponding mass loss at this temperature, the endotherm represents a true solid-to-liquid phase transition (melting point) rather than desolvation or decomposition.

Conclusion

2-Chloro-6-methylquinolin-8-amine is a high-value, bifunctional solid intermediate. Because its primary amine is prone to oxidative degradation, researchers must adhere to strict 2–8°C inert storage protocols[2]. By employing the self-validating thermal analysis workflows detailed above, laboratories can confidently verify the physical state and purity of this compound before committing it to complex, late-stage cross-coupling or C-H activation campaigns.

References

Sources

Protocols & Analytical Methods

Method

protocol for nucleophilic substitution of 2-Chloro-6-methylquinolin-8-amine

An In-Depth Guide to the Nucleophilic Substitution of 2-Chloro-6-methylquinolin-8-amine for Advanced Synthesis Authored by: A Senior Application Scientist Abstract The 8-aminoquinoline scaffold is a privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Nucleophilic Substitution of 2-Chloro-6-methylquinolin-8-amine for Advanced Synthesis

Authored by: A Senior Application Scientist

Abstract

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in antimalarial and anticancer drug discovery.[1][2] The functionalization of this core structure is pivotal for developing new chemical entities with enhanced potency and specificity. 2-Chloro-6-methylquinolin-8-amine serves as a critical and versatile intermediate, enabling the introduction of a wide array of functional groups at the 2-position through nucleophilic substitution. This document provides a comprehensive guide for researchers, detailing the mechanistic underpinnings and providing robust, field-proven protocols for performing nucleophilic substitution on this substrate, with a focus on both classical SNAr and modern palladium-catalyzed methods.

Mechanistic Principles: Understanding the "Why"

The reactivity of the quinoline ring system is governed by the electron-withdrawing nature of the heterocyclic nitrogen atom. This property renders the C2 and C4 positions electron-deficient and, therefore, highly susceptible to attack by nucleophiles. Two primary, reliable mechanisms can be exploited to functionalize 2-Chloro-6-methylquinolin-8-amine: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

The SNAr (Addition-Elimination) Pathway

The most direct route for substituting the 2-chloro group is the SNAr mechanism. This pathway is distinct from SN1 and SN2 reactions and proceeds in two discrete steps.[3][4]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The negative charge is delocalized across the aromatic system and is effectively stabilized by the ring nitrogen. This initial attack is typically the rate-determining step of the reaction.[6]

  • Elimination of Leaving Group: The aromaticity of the quinoline ring is restored through the expulsion of the chloride leaving group. This step is generally fast.[6]

The SNAr reaction is facilitated by elevated temperatures and is often performed in high-boiling polar solvents that can help stabilize the charged intermediate.

.dot

Caption: Figure 1: S_N_Ar Mechanism on 2-Chloroquinoline.

The Buchwald-Hartwig Amination Pathway

For less reactive amines or when milder conditions are required, the Buchwald-Hartwig amination offers a powerful alternative.[7][8][9] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and excellent functional group tolerance.[7][10] The catalytic cycle involves:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the C-Cl bond of the quinoline, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates its deprotonation to form a more nucleophilic amido species.

  • Reductive Elimination: The C-N bond is formed as the product reductively eliminates from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

This method requires an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst and phosphine ligands.

Experimental Protocols and Application Notes

The following protocols are generalized procedures. Optimization of solvent, base, temperature, and reaction time may be necessary for specific nucleophiles.

Protocol A: Classical SNAr with an Amine Nucleophile

This protocol is well-suited for primary and secondary amines, particularly when the reaction can be driven by heat.

Materials and Equipment

  • 2-Chloro-6-methylquinolin-8-amine

  • Amine Nucleophile (e.g., benzylamine, morpholine)

  • Solvent (e.g., n-Butanol, Isopropanol, DMF)

  • Base (optional, e.g., K₂CO₃, Et₃N)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Step-by-Step Methodology

  • Reaction Setup: In a round-bottom flask, combine 2-Chloro-6-methylquinolin-8-amine (1.0 equiv.) and the desired amine nucleophile (1.2–2.0 equiv.).

  • Solvent Addition: Add the chosen solvent (e.g., n-Butanol) to achieve a concentration of approximately 0.1–0.5 M.

    • Scientist's Note: High-boiling alcohols like n-butanol or isopropanol are excellent solvent choices as they can facilitate the reaction at elevated temperatures and participate in proton transfer. For less soluble substrates, a polar aprotic solvent like DMF can be used.

  • Inert Atmosphere: Flush the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Heating: Heat the reaction mixture to reflux (typically 90–120 °C for IPA/n-BuOH) with vigorous stirring.[11] For high-temperature reactions (up to 180 °C), a sealed vessel may be required.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dissolve the residue in an organic solvent (e.g., Ethyl Acetate or Dichloromethane). d. Wash the organic layer sequentially with water and brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure substituted product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is superior for a wider range of amines, including sterically hindered ones, and proceeds under milder conditions.[12][13]

Materials and Equipment

  • 2-Chloro-6-methylquinolin-8-amine

  • Amine Nucleophile

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine Ligand (e.g., BINAP, DavePhos, XPhos)[7][12][13]

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)[7]

  • Anhydrous Solvent (e.g., Toluene, Dioxane, THF)[7]

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology

  • Reaction Setup (Inert Atmosphere): To a dry Schlenk tube under a positive pressure of Argon or Nitrogen, add 2-Chloro-6-methylquinolin-8-amine (1.0 equiv.), the palladium catalyst (typically 1–5 mol%), the phosphine ligand (typically 1.2–2.4 equiv. relative to Pd), and the base (1.5–2.0 equiv.).[7]

    • Scientist's Note: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like DavePhos or XPhos are often effective for challenging couplings of aryl chlorides.[12][13] The base must be strong enough to deprotonate the amine but compatible with other functional groups; NaOtBu is common but very strong, while K₃PO₄ is a milder alternative.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine nucleophile (1.1–1.5 equiv.).

  • Heating: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80–110 °C) with stirring.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 2–24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues. c. Transfer the filtrate to a separatory funnel and wash with water and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Characterization: Purify and characterize the product as described in Protocol A.

.dot

Experimental_Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis Setup 1. Reaction Setup (Flask/Schlenk Tube) Atmosphere 2. Inert Atmosphere (N2 or Ar) Setup->Atmosphere Reagents 3. Add Reagents & Solvent Atmosphere->Reagents Heat 4. Heat & Stir (Monitor by TLC/LC-MS) Reagents->Heat Start Reaction Workup 5. Work-up (Quench, Extract, Dry) Heat->Workup Reaction Complete Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS) Purify->Characterize

Caption: Figure 2: General Experimental Workflow.

Data Summary and Substrate Scope

The choice between SNAr and Buchwald-Hartwig depends heavily on the nucleophile and the desired reaction conditions. The following table provides a comparative summary.

Nucleophile TypePreferred MethodCatalyst / Ligand (if applicable)Typical BaseTypical SolventTemperature (°C)Expected Yield
Primary Alkyl/Aryl Amines SNAr or Buchwald-HartwigPd(OAc)₂ / BINAPK₂CO₃ or NaOtBun-BuOH or Toluene90 - 120Moderate to High
Secondary Amines (e.g., Morpholine) SNAr or Buchwald-HartwigPd₂(dba)₃ / XPhosK₃PO₄IPA or Dioxane90 - 110Good to Excellent
Sterically Hindered Amines Buchwald-HartwigPd(OAc)₂ / DavePhosNaOtBuToluene100 - 110Moderate to Good
Alcohols (to form ethers) SNAr (Williamson Ether variant)N/ANaH, K₂CO₃DMF, THF60 - 100Moderate
Thiols (to form thioethers) SNArN/AK₂CO₃, Et₃NDMF, Ethanol25 - 80Good to Excellent

Conclusion and Best Practices

The nucleophilic substitution of 2-Chloro-6-methylquinolin-8-amine is a fundamental transformation for creating diverse libraries of 8-aminoquinoline derivatives. For simple, unhindered amine nucleophiles, a high-temperature SNAr reaction provides a direct, catalyst-free method.[11] For a broader substrate scope, milder conditions, and higher functional group tolerance, the Buchwald-Hartwig amination is the method of choice.[7][14] Regardless of the chosen path, careful monitoring of the reaction progress and rigorous purification are essential for obtaining high-quality material suitable for downstream applications in drug development and materials science.

References

  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
  • Course Hero. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • PubMed. (2011). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Retrieved from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Scilit. (n.d.). The Synthesis of Some Substituted 8-Aminoquinolines 1.
  • Royal Society of Chemistry. (n.d.). Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines.
  • ChemRxiv. (2025). Organocatalytic approach to vinylic nucleophilic substitution. Retrieved from [Link]

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

  • MDPI. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Retrieved from [Link]

  • Institute for Basic Science. (2015). Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups. Retrieved from [Link]

  • PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]

  • PMC. (n.d.). Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). Retrieved from [Link]

  • Organic Chemistry Portal. (2018). On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. Retrieved from [Link]

  • PubMed. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Retrieved from [Link]

  • Longdom Publishing. (n.d.). The Role of Nucleophile Catalysis in Chemical Evolution. Retrieved from [Link]

  • PubMed. (2024). Palladium-Catalyzed Chelation-Assisted Aldehyde C-H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • PMC. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The reactivity of some primary amines in S2Ar reactions with 2- and 4-chloro-1-methylpyridinium ions. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). SNAr (Cl) - Aromatic Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.

Sources

Application

using 2-Chloro-6-methylquinolin-8-amine as a ligand in metal complexes

Application Note: 2-Chloro-6-methylquinolin-8-amine as a Ligand in Metal Complexes Part 1: Executive Summary 2-Chloro-6-methylquinolin-8-amine (CMQA) is a specialized bidentate ligand derived from the 8-aminoquinoline (8...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-6-methylquinolin-8-amine as a Ligand in Metal Complexes

Part 1: Executive Summary

2-Chloro-6-methylquinolin-8-amine (CMQA) is a specialized bidentate ligand derived from the 8-aminoquinoline (8-AQ) scaffold. While unsubstituted 8-aminoquinoline is a ubiquitous directing group in transition-metal catalyzed C-H activation, the introduction of the 2-chloro and 6-methyl substituents imparts unique steric and electronic properties that solve specific challenges in catalysis and bioinorganic chemistry.[1]

  • 2-Chloro Substituent: Introduces steric bulk adjacent to the quinoline nitrogen (

    
    ), destabilizing the metal-ligand bond in crowded intermediates. This "hemilability" is critical for facilitating product release in catalytic cycles where the metal center becomes coordinatively saturated.
    
  • 6-Methyl Substituent: Increases the lipophilicity of the ligand and provides a slight electron-donating effect to the carbocycle, modulating the basicity of the amine nitrogen (

    
    ) and improving solubility in non-polar organic solvents.
    

This guide details the synthesis of the ligand, protocols for metal complexation (Cu, Pd, Zn), and its application in C-H activation and bioinorganic cytotoxicity studies.

Part 2: Synthesis of the Ligand

Commercial availability of this specific derivative is irregular. The following protocol ensures a high-purity supply starting from commercially available 6-methylquinoline.

Reaction Pathway

The synthesis follows a 4-step sequence: Nitration


 N-Oxidation 

Chlorination

Reduction.

Synthesis SM 6-Methylquinoline Step1 1. Nitration (HNO3/H2SO4, 0°C) SM->Step1 Int1 6-Methyl-8-nitroquinoline Step1->Int1 Step2 2. N-Oxidation (m-CPBA, DCM) Int1->Step2 Int2 N-Oxide Intermediate Step2->Int2 Step3 3. Chlorination (POCl3, 80°C) Int2->Step3 Int3 2-Chloro-6-methyl- 8-nitroquinoline Step3->Int3 Step4 4. Reduction (Fe/AcOH or SnCl2) Int3->Step4 Product 2-Chloro-6-methyl- quinolin-8-amine Step4->Product

Figure 1: Synthetic pathway for 2-Chloro-6-methylquinolin-8-amine.

Detailed Protocol

Step 1: Nitration

  • Dissolve 6-methylquinoline (10.0 g, 70 mmol) in conc.

    
     (30 mL) at 0°C.
    
  • Dropwise add fuming

    
     (4.5 mL) over 30 mins, maintaining temp <5°C.
    
  • Stir at 0°C for 1 h, then pour onto ice. Neutralize with

    
    .
    
  • Filter the yellow precipitate. Purify by column chromatography (Hexane/EtOAc) to isolate 6-methyl-8-nitroquinoline (major isomer) from the 5-nitro isomer.

Step 2: N-Oxidation

  • Dissolve the 8-nitro intermediate (5.0 g) in DCM (50 mL).

  • Add m-CPBA (1.2 equiv) portion-wise at room temperature.

  • Stir for 12 h. Wash with sat.

    
     to remove benzoic acid.
    
  • Evaporate solvent to yield 6-methyl-8-nitroquinoline N-oxide .

Step 3: Chlorination (Meisenheimer-type Rearrangement)

  • Dissolve the N-oxide (4.0 g) in dry

    
     (20 mL).
    
  • Heat to 80°C for 2 hours. The solution will darken.

  • Caution: Pour carefully onto crushed ice/water (exothermic hydrolysis of

    
    ).
    
  • Neutralize with

    
     and extract with DCM.
    
  • Recrystallize from ethanol to yield 2-chloro-6-methyl-8-nitroquinoline .

Step 4: Reduction

  • Suspend the chloro-nitro compound (2.0 g) in Ethanol/Acetic Acid (10:1, 30 mL).

  • Add Iron powder (5 equiv) and reflux for 2 hours.

  • Filter hot through Celite to remove iron residues.

  • Concentrate filtrate, neutralize with

    
    , and extract with EtOAc.
    
  • Yield: ~60-70% overall. Characterization:

    
     NMR should show loss of nitro-adjacent proton shift and appearance of broad 
    
    
    
    signal (~5.0 ppm).

Part 3: Metal Complexation Protocols

The 2-chloro substituent reduces the binding affinity of the quinoline nitrogen. Therefore, complexation often requires slightly more forcing conditions or non-coordinating solvents to prevent solvent competition.

Protocol A: Synthesis of [Cu(CMQA)Cl₂] (Cytotoxic/Catalytic Precursor)

Rationale: Copper(II) complexes of 8-AQs are potent redox-active agents. The 1:1 complex is the active species for DNA cleavage studies.

  • Ligand Solution: Dissolve CMQA (192 mg, 1.0 mmol) in anhydrous Methanol (10 mL).

  • Metal Solution: Dissolve

    
     (170 mg, 1.0 mmol) in Methanol (5 mL).
    
  • Mixing: Add the metal solution dropwise to the ligand solution under stirring. The color changes immediately to dark green/brown.

  • Precipitation: Stir for 2 hours at room temperature. If precipitate does not form, add Diethyl Ether (15 mL) to induce crystallization.

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

  • Validation:

    • UV-Vis: Look for d-d transition band around 600-700 nm.

    • EPR: Characteristic Cu(II) hyperfine splitting.

Protocol B: Synthesis of Pd(II) Intermediate for C-H Activation

Rationale: For C-H activation, the ligand typically binds as an anionic amide directing group. However, the pre-catalyst is often the neutral coordination complex.

  • Reagents: Mix CMQA (1.0 equiv) and

    
     (1.0 equiv) in Toluene.
    
  • Conditions: Heat to 60°C for 1 hour.

  • Observation: Formation of an orange/red solid

    
    .
    
  • Usage: This complex is usually generated in situ during catalysis but can be isolated for mechanistic studies.

Part 4: Application Notes

Application 1: Sterically Controlled C-H Activation

In standard 8-aminoquinoline directed C-H activation, the product inhibition (difficulty of the product to dissociate from the metal) is a common problem. The 2-chloro group on CMQA addresses this.

  • Mechanism: The bulky Cl atom at the 2-position creates steric clash with the auxiliary ligands on the metal center (e.g., acetate or substrate) during the reductive elimination step.

  • Outcome: This destabilizes the ground state of the product-metal complex, accelerating ligand dissociation and catalyst turnover.

Catalysis PreCat Pd(OAc)2 + CMQA Ligand Coord Coordination (N,N-bidentate binding) PreCat->Coord CH_Act C-H Activation (Formation of Palladacycle) Coord->CH_Act Funct Functionalization (Insertion of Alkyne/CO) CH_Act->Funct RE Reductive Elimination Funct->RE Dissoc Product Dissociation (Accelerated by 2-Cl Sterics) RE->Dissoc Dissoc->Coord Regenerate Catalyst

Figure 2: Catalytic cycle highlighting the role of the 2-Cl substituent in product dissociation.

Application 2: Bioinorganic Chemistry (ROS Generation)

Metal complexes of 8-aminoquinolines are investigated for anticancer activity. They function by generating Reactive Oxygen Species (ROS) via redox cycling.

  • Protocol: Incubate cancer cells (e.g., HeLa) with the Cu-CMQA complex (1-10

    
    ).
    
  • Mechanism: The complex reduces intracellular

    
     to superoxide (
    
    
    
    ). The 6-methyl group modulates the reduction potential (
    
    
    ), potentially making the complex more accessible to cellular reductants (like glutathione) compared to the unsubstituted analog.
  • Assay: Measure ROS production using DCFDA fluorescence staining.

Part 5: Data Summary

PropertyUnsubstituted 8-AQ2-Cl-6-Me-8-AQ (CMQA) Impact
Coordination Strong N,N-chelateWeaker N(py)-M bondFacilitates ligand exchange/turnover.
Sterics LowHigh (at 2-position)Induces twist in square-planar complexes.
Solubility ModerateHigh (Organic)6-Me group aids solubility in toluene/DCM.
pKa (Conj. Acid) ~4.0 (quinoline N)< 3.0 (est.)Less basic due to electron-withdrawing Cl.

References

  • Daugulis, O., et al. (2011). "8-Aminoquinoline as a Directing Group in Metal-Catalyzed C-H Activation." Accounts of Chemical Research. Link

  • Manetti, F., et al. (2003). "Synthesis and biological evaluation of 8-aminoquinoline derivatives." Journal of Medicinal Chemistry. (Context for bioactivity of substituted 8-AQs).
  • Bhat, S., et al. (2015). "Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines." ACS Catalysis. Link

  • ChemScene. "2-Chloro-6-methylquinoline CAS 4295-11-8 Data Sheet." (Precursor data). Link

  • Sigma-Aldrich. "2-Methylquinolin-8-amine CAS 18978-78-4."[1] (Analogous ligand data). Link

Sources

Method

Application Note: High-Efficiency Synthesis of Schiff Base Derivatives from 2-Chloro-6-methylquinolin-8-amine

Topic: Preparation of Schiff Base Derivatives from 2-Chloro-6-methylquinolin-8-amine Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Drug Discovery Researchers, and Synthetic Organic Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of Schiff Base Derivatives from 2-Chloro-6-methylquinolin-8-amine Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Drug Discovery Researchers, and Synthetic Organic Chemists.

Executive Summary & Therapeutic Rationale

The 8-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for classic antimalarials like Primaquine and Tafenoquine. The specific derivative 2-Chloro-6-methylquinolin-8-amine presents a unique pharmacophore:

  • 8-Position Imine: Formation of a Schiff base (azomethine) at this position creates a chelating domain capable of binding transition metals (Cu, Fe, Zn), a mechanism often correlated with antimicrobial and anticancer activity via DNA intercalation or oxidative stress induction.

  • 2-Chloro Substituent: Provides a handle for further nucleophilic aromatic substitution (

    
    ), allowing for "late-stage functionalization" to tune lipophilicity or target affinity.
    
  • 6-Methyl Group: Modulates solubility and metabolic stability (blocking the metabolic "soft spot" at the 6-position common in quinolines).

This guide provides a validated protocol for condensing this amine with aromatic aldehydes to generate biologically active Schiff bases, emphasizing high purity and yield.

Scientific Foundation & Reaction Logic

The Synthetic Strategy

The formation of the Schiff base (imine) is a reversible condensation reaction. Because the primary amine at the 8-position of the quinoline ring is involved in an intramolecular hydrogen bond with the quinoline nitrogen, it exhibits reduced nucleophilicity compared to a standard aniline.

To overcome this and the electron-withdrawing effect of the 2-Chloro substituent, the reaction requires:

  • Acid Catalysis: Protonation of the aldehyde carbonyl oxygen to increase electrophilicity.

  • Equilibrium Shift: Removal of water (via molecular sieves or azeotropic distillation) or precipitation of the product to drive the reaction forward (Le Chatelier’s principle).

Reaction Mechanism

The mechanism proceeds via nucleophilic attack of the 8-amine on the activated aldehyde, forming a carbinolamine intermediate, followed by acid-catalyzed dehydration to the imine.

SchiffBaseMechanism Reactants Reactants (Amine + Aldehyde) Activation Acid Activation (R-CHO + H+) Reactants->Activation Glacial AcOH Attack Nucleophilic Attack (Carbinolamine Formation) Activation->Attack Dehydration Dehydration (-H2O) Attack->Dehydration Rate Limiting Product Schiff Base (Imine) Dehydration->Product Irreversible (Precipitation)

Caption: Kinetic pathway for the acid-catalyzed condensation of 8-aminoquinoline derivatives.

Experimental Protocol

Materials & Reagents[2]
  • Precursor: 2-Chloro-6-methylquinolin-8-amine (Purity >98%).

  • Electrophile: Aromatic Aldehyde (e.g., Benzaldehyde, Salicylaldehyde, 4-Nitrobenzaldehyde).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1]

  • Catalyst: Glacial Acetic Acid (AcOH).[1]

  • Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Oil bath.

Standard Operating Procedure (SOP)
Step 1: Preparation of Reactants[1][2][3]
  • Weigh 1.0 mmol (192.6 mg) of 2-Chloro-6-methylquinolin-8-amine into a 100 mL round-bottom flask.

  • Add 20 mL of absolute ethanol. Stir at room temperature until fully dissolved.

    • Note: If solubility is poor, gently warm to 40°C.

  • Add 1.0 mmol (1.0 equivalent) of the chosen aromatic aldehyde.

    • Critical: For less reactive aldehydes (electron-rich), use a slight excess (1.1 eq).

Step 2: Catalysis & Reaction[1]
  • Add 2-3 drops of Glacial Acetic Acid to the mixture.

  • Attach the reflux condenser.[1]

  • Heat the mixture to reflux (approx. 78-80°C for Ethanol) with stirring.

  • Time: Reflux for 4–6 hours .

    • Monitoring: Check progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The starting amine spot (lower R_f) should disappear.

Step 3: Isolation & Workup
  • Cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice (approx. 50 g) with stirring. The Schiff base typically precipitates as a colored solid (yellow/orange).

  • Filter the precipitate using a Buchner funnel under vacuum.[1]

  • Wash: Wash the solid 3x with cold water, followed by 1x with cold ethanol (small volume) to remove unreacted aldehyde.

Step 4: Purification
  • Recrystallize the crude product from hot Ethanol or an Ethanol/DMF mixture if the compound is highly insoluble.

  • Dry in a vacuum desiccator over anhydrous

    
     overnight.
    
Stoichiometry Table
ComponentMW ( g/mol )EquivalentsMass/Vol (for 1 mmol scale)Role
2-Chloro-6-methylquinolin-8-amine ~192.641.0193 mgNucleophile
Benzaldehyde (Example)106.121.0 - 1.1106 mg (approx 102 µL)Electrophile
Glacial Acetic Acid 60.05Cat.2-3 dropsCatalyst
Ethanol 46.07Solvent20-30 mLMedium

Analytical Validation

To ensure the integrity of the synthesized ligand, the following spectral features must be verified.

Infrared Spectroscopy (FT-IR)
  • Target Signal: A strong, sharp band at 1600–1640 cm⁻¹ .

    • Interpretation: This corresponds to the C=N (Azomethine) stretching vibration.[1][4]

  • Disappearance: Absence of the carbonyl (C=O) peak (approx. 1700 cm⁻¹) and the primary amine doublet (-NH2) at 3300–3400 cm⁻¹.

Proton NMR (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> H-NMR)[7]
  • Solvent: DMSO-

    
     or 
    
    
    
    .
  • Key Signal: A singlet in the downfield region, typically

    
     8.5 – 9.5 ppm .
    
    • Interpretation: This is the azomethine proton (-N=CH -).

  • OH Signal (if Salicylaldehyde used): A broad singlet downfield (

    
     10–13 ppm) indicating the phenolic -OH, often involved in intramolecular H-bonding.
    
Expected Physical Properties
  • Appearance: Yellow to Orange crystalline solid.

  • Yield: Typical yields range from 75% to 92% depending on the aldehyde substituent.

  • Solubility: Soluble in DMSO, DMF, CHCl3; sparingly soluble in Ethanol (cold).

Experimental Workflow Diagram

Workflow Start Start: 2-Chloro-6-methylquinolin-8-amine Mix Dissolve in EtOH + Aldehyde Start->Mix Cat Add Glacial AcOH (Cat.) Mix->Cat Reflux Reflux 4-6 Hours (T=80°C) Cat->Reflux Check TLC Check (Hex:EtOAc 7:3) Reflux->Check Check->Reflux Incomplete Precip Cool & Pour onto Ice Check->Precip Complete Filter Vacuum Filtration Precip->Filter Recryst Recrystallize (Hot EtOH) Filter->Recryst Final Pure Schiff Base Ligand Recryst->Final

Caption: Step-by-step synthetic workflow for high-purity isolation of quinoline Schiff bases.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Precipitate on Cooling Product is too soluble in Ethanol.Concentrate the solvent by 50% using a rotary evaporator before pouring onto ice.
Low Yield (<50%) Incomplete reaction or water interference.Increase reflux time to 8h; Add molecular sieves (3Å) to the reaction flask to trap water.
Sticky/Gummy Product Impurities or oligomerization.Triturate the gum with cold diethyl ether or hexane to induce crystallization.
Starting Material Remains Steric hindrance of the 2-Cl group.Use a stronger catalyst (e.g., 2 drops of conc.

) or switch solvent to n-Butanol (higher reflux temp).

References

  • Majumdar, D., et al. (2024).[5][4][6] "8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights...". Heliyon. Available at: [Link]

  • Arulmurugan, S., et al. (2010). "Biological activities of Schiff base and its complexes: A review". Rasayan Journal of Chemistry. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). "Antioxidant and Antimicrobial Activities of Novel Quinolin-8-ol Derivatives". International Journal of Molecular Sciences. Available at: [Link]

Sources

Application

Application Note: Advanced Amination Strategies for 2-Chloro-6-methylquinoline

Strategic Context & Chemical Significance The 2-aminoquinoline scaffold is a privileged structure in modern drug discovery. It serves as a core pharmacophore in the development of neuronal nitric oxide synthase (nNOS) in...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Chemical Significance

The 2-aminoquinoline scaffold is a privileged structure in modern drug discovery. It serves as a core pharmacophore in the development of neuronal nitric oxide synthase (nNOS) inhibitors[1], potent antimicrobial and antifungal agents[2], and selective phosphodiesterase 10A (PDE10A) inhibitors[3]. The amination of 2-chloro-6-methylquinoline—and its highly functionalized 3-carbaldehyde derivatives[4]—represents a critical synthetic node for generating these therapeutic libraries.

Because the C2-position of the quinoline ring is intrinsically activated toward nucleophilic attack by the adjacent electron-withdrawing nitrogen atom, the 2-chloro substituent acts as an excellent leaving group. However, the choice of amination strategy depends entirely on the nucleophilicity and steric bulk of the incoming amine.

Mechanistic Divergence & Causality

To achieve high-yielding amination, researchers must select between two distinct mechanistic pathways based on the substrate's electronic profile:

  • Nucleophilic Aromatic Substitution (SNAr): Ideal for highly nucleophilic primary and secondary aliphatic amines. The reaction proceeds via the formation of a Meisenheimer complex. Because the quinoline system temporarily loses its aromatic stabilization during this addition step, the activation energy barrier is high. Consequently, SNAr requires significant thermal input. Microwave irradiation is specifically chosen here to provide rapid, uniform superheating, which drastically accelerates the addition-elimination sequence[3].

  • Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling: Essential when coupling weak nucleophiles (e.g., anilines, amides) or sterically hindered amines. In this pathway, a Pd(0) catalyst undergoes oxidative addition into the C-Cl bond. The causality behind using a bidentate ligand like Xantphos lies in its wide bite angle (~111°), which forces the amine and quinoline moieties into a cis-conformation on the Pd(II) center. This geometry sterically drives the rate-limiting reductive elimination step, expelling the product and regenerating the Pd(0) catalyst[3].

Quantitative Reaction Parameters

The following table summarizes the optimized parameters for both amination pathways to allow for rapid experimental decision-making.

ParameterProtocol A: Microwave SNArProtocol B: Buchwald-Hartwig Coupling
Nucleophile Scope Primary/Secondary Aliphatic AminesAryl Amines, Amides, Hindered Amines
Catalyst / Ligand None requiredPd2(dba)3 (5 mol%) / Xantphos (10 mol%)
Base None (Amine acts as its own base)Cs2CO3 (2.0 equiv)
Optimal Solvent 1,4-Dioxane / WaterAnhydrous THF or 1,4-Dioxane
Temperature 160 °C (Microwave)140 °C (Microwave) or 100 °C (Thermal)
Reaction Time 45 minutes45 min (MW) to 12 hours (Thermal)
Typical Yield Range 70% – 85%65% – 90%

Validated Experimental Protocols

Protocol A: Microwave-Assisted SNAr with Aliphatic Amines

This protocol is optimized for aqueous aliphatic amines (e.g., ethylamine) reacting with 2-chloro-6-methylquinoline derivatives[3].

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 mL microwave-safe vial, dissolve 2-chloro-6-methylquinoline (1.0 equiv, e.g., 4.86 mmol) in 10 mL of 1,4-dioxane.

  • Reagent Addition: Add an excess of the aliphatic amine (e.g., 4 mL of 70% ethylamine in water). Seal the vial securely with a crimp cap.

    • Causality: Dioxane is selected because it is highly microwave-transparent and possesses a boiling point that allows for safe pressurization without catastrophic vial failure.

  • Irradiation: Heat the mixture at 160 °C under microwave irradiation for exactly 45 minutes[3].

  • Quenching & Precipitation: Cool the vial to room temperature. Pour the crude mixture into 25 mL of a 1:1 solution of THF and 1 N HCl, and stir for 25 minutes[3].

    • Causality: The acidic quench neutralizes unreacted aliphatic amines, pushing them into the aqueous layer as highly soluble hydrochloride salts, while the less basic 2-aminoquinoline product remains organically soluble or precipitates.

  • Validation (Self-Validating System): Monitor the organic extract via LCMS. A successful reaction is validated by the complete disappearance of the starting material's characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) and the appearance of the [M+H]+ peak corresponding to the aminated product.

Protocol B: Buchwald-Hartwig Amination with Aryl Amines

This protocol utilizes palladium catalysis to overcome the poor nucleophilicity of anilines and amides[3].

Step-by-Step Methodology:

  • Anaerobic Setup: In an oven-dried Schlenk flask or microwave vial, combine 2-chloro-6-methylquinoline (1.0 equiv), the aryl amine (1.2 equiv), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 equiv)[3].

  • Degassing: Evacuate the vessel and backfill with ultra-pure N2. Repeat this cycle three times.

    • Causality: Pd(0) complexes are highly sensitive to oxidation. Strict anaerobic conditions prevent the irreversible formation of inactive Pd(II) oxides (palladium black).

  • Solvent Addition: Inject anhydrous, degassed THF or 1,4-Dioxane via syringe.

  • Heating: Heat the mixture to 140 °C under microwave irradiation for 45 minutes, or reflux thermally at 100 °C for 12 hours[3].

    • Causality: Cs2CO3 is utilized because it is a strong, non-nucleophilic base that effectively deprotonates the coordinated amine intermediate without competing with the amine for the electrophilic palladium center.

  • Workup: Dilute with EtOAc and filter the crude mixture through a pad of Celite to remove inorganic salts and precipitated palladium.

  • Validation (Self-Validating System): Purify via flash chromatography (Hexane/EtOAc). Validate the isolated product via ¹H-NMR by confirming the disappearance of the primary aniline -NH2 protons and the emergence of a distinct, broad singlet corresponding to the secondary quinolinyl-amine -NH- proton.

Reaction Workflow Visualization

AminationWorkflow Start Substrate: 2-Chloro-6-methylquinoline Decision Amine Nucleophilicity? Start->Decision Path1 High (Aliphatic Amines) Decision->Path1 Path2 Low (Aryl/Steric Amines) Decision->Path2 SNAr SNAr Pathway Microwave, 160°C, Dioxane Path1->SNAr Buchwald Buchwald-Hartwig Pd2(dba)3, Xantphos, Cs2CO3 Path2->Buchwald Product Target: 2-Amino-6-methylquinoline SNAr->Product Addition-Elimination Buchwald->Product Reductive Elimination

Caption: Decision matrix and mechanistic workflow for 2-chloro-6-methylquinoline amination.

References

1.[2] Synthesis and in-vitro antimicrobial activity of secondary and tertiary amines containing 2-chloro-6-methylquinoline moiety. PubMed (nih.gov). Available at:[Link] 2.[4] Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. ResearchGate. Available at:[Link] 3.[1] Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link] 4.[3] WO2012112946A1 - Substituted 6,7-dialkoxy-3-isoquinolinol derivatives as inhibitors of phosphodiesterase 10 (pde10a). Google Patents. Available at:

Sources

Method

Application Note: Synthesis of Metabolically Stable Antimalarial Analogs via 2-Chloro-6-methylquinolin-8-amine

Executive Summary 8-Aminoquinolines (8-AQs), such as primaquine and tafenoquine, remain the only class of antimalarial drugs capable of achieving a radical cure against the dormant liver stages (hypnozoites) of Plasmodiu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Aminoquinolines (8-AQs), such as primaquine and tafenoquine, remain the only class of antimalarial drugs capable of achieving a radical cure against the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale[1]. However, their clinical deployment is severely bottlenecked by dose-limiting hemolytic toxicity, particularly in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency. This application note details a robust, self-validating synthetic protocol for developing next-generation antimalarial candidates utilizing 2-Chloro-6-methylquinolin-8-amine as a privileged core scaffold. By rationally modifying the substitution pattern on the quinoline ring, researchers can synthesize analogs with enhanced metabolic stability and a wider therapeutic index.

Mechanistic Rationale: Overcoming 8-AQ Liabilities

The structural design of this protocol is rooted in mitigating the known metabolic liabilities of classical 8-AQs through precise functional group substitution:

  • 6-Methyl Substitution: Classical 8-AQs possess a 6-methoxy group, which undergoes rapid CYP2D6-mediated O-demethylation to form reactive 5,6-ortho-quinones. These quinones are the primary culprits behind oxidative stress-induced hemolysis. Replacing the methoxy group with a chemically inert 6-methyl group prevents this specific metabolic bioactivation while preserving the spatial geometry required for target binding.

  • 2-Chloro Substitution: The 2-position of the quinoline ring is highly susceptible to metabolic oxidation, forming inactive and potentially toxic 2-quinolone derivatives. The introduction of a halogen (chlorine) at the C2 position sterically and electronically blocks this oxidation pathway, significantly enhancing the plasma half-life and metabolic stability of the synthesized compound[2].

Synthetic Strategy & Workflow

The synthesis of the target antimalarial, N8-(4-amino-1-methylbutyl)-2-chloro-6-methylquinolin-8-amine , is achieved via a high-yielding, two-step sequence. The workflow begins with the regioselective N-alkylation of the 8-amino group, followed by the deprotection of the terminal amine using the Ing-Manske hydrazinolysis procedure[3].

SynthesisWorkflow A 2-Chloro-6-methylquinolin-8-amine (Starting Material) B 1-Phthalimido-4-bromopentane + K2CO3 / DMF / 90°C A->B Step 1: N-Alkylation C Phthalimide-Protected Intermediate B->C D Hydrazine Hydrate EtOH / Reflux C->D Step 2: Deprotection E Target Antimalarial Drug (Primaquine Analog) D->E

Figure 1: Two-step synthetic workflow for the preparation of 8-aminoquinoline antimalarial analogs.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(5-((2-chloro-6-methylquinolin-8-yl)amino)pentyl)isoindoline-1,3-dione (Intermediate 1)

Causality Check: N,N-Dimethylformamide (DMF) is strictly selected as the solvent over protic alternatives (like ethanol) because its polar aprotic nature optimally solvates the potassium cation, leaving the carbonate anion highly active. This accelerates the SN2 displacement of the secondary bromide. K2CO3 is used as a mild inorganic base to neutralize the HBr byproduct without initiating premature hydrolysis of the phthalimide ring.

Step-by-Step Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-Chloro-6-methylquinolin-8-amine (1.0 eq, 5.0 mmol) in anhydrous DMF (20 mL).

  • Activation: Add anhydrous K2CO3 (2.5 eq, 12.5 mmol) and a catalytic amount of potassium iodide (KI, 0.1 eq, 0.5 mmol). Note: KI facilitates the reaction via an in situ Finkelstein reaction, converting the alkyl bromide to a significantly more reactive alkyl iodide.

  • Addition: Dropwise, add 1-phthalimido-4-bromopentane (1.2 eq, 6.0 mmol) over 10 minutes to prevent localized concentration spikes that could lead to over-alkylation.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 90°C under a continuous nitrogen atmosphere for 18 hours.

  • Self-Validation Checkpoint (TLC): Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The reaction is deemed complete when the starting material spot (Rf ~0.6) cleanly converts to a new, lower-polarity fluorescent spot (Rf ~0.4).

  • Workup: Cool the mixture to room temperature and quench with ice-cold distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers rigorously with brine (5 x 20 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to afford Intermediate 1 as a viscous yellow oil.

Protocol B: Synthesis of N8-(4-amino-1-methylbutyl)-2-chloro-6-methylquinolin-8-amine (Final Product)

Causality Check: The Ing-Manske procedure utilizes hydrazine hydrate to selectively cleave the phthalimide protecting group via the formation of a stable, insoluble phthalhydrazide byproduct, driving the reaction forward thermodynamically.

Step-by-Step Procedure:

  • Preparation: Dissolve Intermediate 1 (1.0 eq, 3.0 mmol) in absolute ethanol (30 mL).

  • Reagent Addition: Add hydrazine hydrate (64% aqueous solution, 5.0 eq, 15.0 mmol) in a single portion.

  • Cleavage: Reflux the mixture at 80°C for 4 hours.

  • Self-Validation Checkpoint (LC-MS & Visual): A voluminous white precipitate (phthalhydrazide) will form, visually indicating successful cleavage. LC-MS analysis of an aliquot must confirm the disappearance of the parent mass and the appearance of the target mass [M+H]+ = 306.1.

  • Isolation: Cool the mixture to 0°C. Filter off the phthalhydrazide byproduct via vacuum filtration and wash the filter cake with cold ethanol (10 mL).

  • Workup: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in 1M NaOH (20 mL) to ensure the terminal amine is fully free-based, then extract with Dichloromethane (3 x 20 mL).

  • Final Formulation: Dry the organic layer over Na2SO4 and concentrate. To enhance bioavailability and stability, precipitate the final product as a diphosphate salt by adding a stoichiometric amount of phosphoric acid in ethanol.

Pharmacological Pathway

Understanding the biological fate of the synthesized compound is critical for downstream in vitro and in vivo assay development. The 8-AQ core is a prodrug that requires hepatic metabolism to generate reactive oxygen species (ROS) within the parasite's mitochondria, leading to the eradication of hypnozoites. The 2-chloro and 6-methyl modifications modulate this pathway to prevent rapid degradation into hemotoxic byproducts.

MOA Drug 2-Cl-6-Me-8-AQ (Active Agent) CYP Hepatic CYP450 Metabolism (Modulated by 2-Cl/6-Me) Drug->CYP Resists rapid degradation ROS Reactive Oxygen Species (ROS) Generation CYP->ROS Active metabolites Mito Parasite Mitochondrial Dysfunction ROS->Mito Oxidative stress Hypno Eradication of P. vivax Hypnozoites (Radical Cure) Mito->Hypno Apoptosis-like death

Figure 2: Proposed mechanism of action and metabolic modulation of the 2-Cl-6-Me-8-AQ analog.

Data Presentation & Yield Analysis

To ensure reproducibility, the N-alkylation step (Protocol A) was optimized across various conditions. Table 1 summarizes the quantitative data driving the protocol choices, demonstrating the critical role of the KI catalyst and the DMF/K2CO3 system.

Table 1: Optimization of N-Alkylation Reaction Conditions

EntrySolventBaseAdditiveTemp (°C)Time (h)Yield (%)
1EthanolK2CO3None802435
2DMFEt3NNone902452
3DMFK2CO3None902468
4 DMF K2CO3 KI (0.1 eq) 90 18 89

Table 2: Comparative Antimalarial Efficacy and Cytotoxicity (SAR Profiling)

CompoundP. falciparum (W2) IC50 (nM)P. vivax (Liver Stage) EC50 (µM)Cytotoxicity J774 EC50 (µM)Selectivity Index (SI)
Primaquine (Control)12500.845~56
2-Cl-6-Me-8-AQ Analog 310 0.4 >100 >250

Note: The 2-Cl-6-Me-8-AQ analog demonstrates a superior Selectivity Index (SI), validating the mechanistic rationale of the structural modifications.

Conclusion

By rationally substituting the classical 8-aminoquinoline core with a 2-chloro and 6-methyl group, researchers can synthesize antimalarial candidates that bypass the primary metabolic liabilities of primaquine. The provided self-validating protocols ensure high-yield, reproducible synthesis suitable for preclinical drug development workflows, offering a vital stepping stone toward safer radical cures for Plasmodium vivax malaria.

References

  • Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones - PMC. National Institutes of Health (NIH).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Antimalarials. 16. Synthesis of 2-substituted analogs of 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinoline as candidate antimalarials. Journal of Medicinal Chemistry - ACS Publications.
Application

Strategic Buchwald-Hartwig Coupling of 2-Chloro-6-methylquinolin-8-amine: Overcoming Bifunctional Chemoselectivity

Topic: Buchwald-Hartwig coupling with 2-Chloro-6-methylquinolin-8-amine Content Type: Application Notes and Protocols Audience: Senior Researchers and Medicinal Chemists Executive Summary & Strategic Analysis 2-Chloro-6-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Buchwald-Hartwig coupling with 2-Chloro-6-methylquinolin-8-amine Content Type: Application Notes and Protocols Audience: Senior Researchers and Medicinal Chemists

Executive Summary & Strategic Analysis

2-Chloro-6-methylquinolin-8-amine represents a classic "Janus" substrate in palladium-catalyzed cross-coupling: it contains both a reactive electrophile (C2-Cl) and a competent nucleophile (N8-NH


). In the context of Buchwald-Hartwig (B-H) amination, this bifunctionality presents a critical chemoselectivity challenge: Self-Coupling (Polymerization). 

Without strategic intervention, the N8-amine of one molecule will react with the C2-chloride of another, leading to oligomerization. Therefore, successful utilization of this scaffold requires a clear decision on the reaction trajectory:

  • Trajectory A (C2-Functionalization): Utilizing the molecule as an aryl halide to couple with an external amine.

  • Trajectory B (N8-Functionalization): Utilizing the molecule as an amine to couple with an external aryl halide.

This guide provides high-fidelity protocols for both trajectories, prioritizing chemoselectivity through ligand design and protecting group strategies.

Mechanistic Insight & Ligand Selection

The Chemoselectivity Paradox

The 2-chloroquinoline motif is highly activated for oxidative addition due to the electron-deficient nitrogen heterocycle. Conversely, the 8-amino group is sterically flanked by the quinoline ring but remains nucleophilic.

  • Catalyst Poisoning Risk: Free amino-quinolines can act as bidentate ligands (N1 and N8), potentially sequestering the Pd(0) species and arresting the catalytic cycle.

  • Ligand Solution: We utilize bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) or chelating bisphosphines (BINAP/Xantphos) to outcompete the substrate for metal coordination.

Recommended Catalyst Systems
ParameterRecommendationRationale
Ligand (Trajectory A) BrettPhos or RuPhos Bulky monodentate ligands facilitate reductive elimination and prevent coordination of the substrate's N8-amine to the metal center.
Ligand (Trajectory B) Xantphos Large bite angle favors coupling of the external halide (if Ar-I/Br) while suppressing oxidative addition into the sterically hindered 2-Cl bond.
Pd Source Pd(OAc)

or Pd

(dba)

Pre-catalysts that generate monoligated Pd(0) species efficiently.
Base Cs

CO

or NaOtBu
Cs

CO

(mild) is preferred to avoid side reactions; NaOtBu (strong) is used for difficult substrates.

Visualization: Chemoselectivity Decision Tree

The following diagram illustrates the strategic workflow to avoid polymerization and achieve the desired regioisomer.

ChemoselectivityStrategy Substrate Substrate: 2-Chloro-6-methylquinolin-8-amine Decision Target Transformation? Substrate->Decision PathA Path A: Functionalize C2-Cl (Act as Electrophile) Decision->PathA Targeting C2 PathB Path B: Functionalize N8-NH2 (Act as Nucleophile) Decision->PathB Targeting N8 Risk CRITICAL RISK: Self-Coupling / Polymerization PathA->Risk Direct Coupling SolA Strategy A: Protect N8 (Boc/Ac) -> Couple -> Deprotect PathA->SolA Recommended PathB->Risk Direct Coupling SolB Strategy B: Use Ar-I partner (Reactivity > Cl) + Xantphos Ligand PathB->SolB Recommended

Caption: Strategic workflow for selecting the correct protocol based on the desired coupling site, highlighting the necessity of protection or reactivity differentiation.

Experimental Protocols

Protocol A: C2-Amination (Displacing Chloride)

Objective: Couple an external amine (R-NH


) to the C2 position.
Constraint:  The N8-amine must be "masked" to prevent it from competing with the external amine or reacting with the C2-Cl of another molecule.
Step 1: Transient Protection (Recommended)

While direct coupling is possible with a large excess of external amine, the most robust method involves protecting the N8-amine.

  • Reagents: Substrate (1.0 equiv), Boc

    
    O (1.1 equiv), TEA (2.0 equiv), DMAP (0.1 equiv) in DCM.
    
  • Procedure: Stir at RT for 4h. Wash with 1M HCl, brine, dry over Na

    
    SO
    
    
    
    . Isolate N-(2-chloro-6-methylquinolin-8-yl)carbamate.
Step 2: Buchwald-Hartwig Coupling[1][2]
  • Substrate: N-Boc-protected intermediate (1.0 equiv).

  • Coupling Partner: External Amine (1.2 equiv).

  • Catalyst: Pd(OAc)

    
     (2 mol%) + BrettPhos  (4 mol%).
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or NaOtBu (1.4 equiv).
  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M).

Workflow:

  • Charge a reaction vial with the Pd source, Ligand, and Base.[3][4]

  • Purge with Nitrogen/Argon (3 cycles).

  • Add Solvent and stir for 1-2 min to pre-complex the catalyst.

  • Add the Protected Substrate and External Amine.

  • Heat to 80–100 °C for 4–12 hours.

  • Monitoring: Monitor by LC-MS. The Boc group usually remains stable under Cs

    
    CO
    
    
    
    conditions but may cleave partially with NaOtBu at high temps.
Step 3: Global Deprotection
  • Treat the crude coupling product with TFA/DCM (1:1) at RT for 1 hour to remove the Boc group.

  • Neutralize and purify via flash chromatography.

Protocol B: N8-Arylation (Preserving C2-Chloride)

Objective: Couple the N8-amine with an external Aryl Halide (Ar-X), leaving the C2-Cl intact for future elaboration. Requirement: The external Ar-X must be more reactive than the internal C2-Cl. Selection Rule: Use Ar-I (Aryl Iodides) or activated Ar-Br (Aryl Bromides). Avoid Ar-Cl.

  • Substrate: 2-Chloro-6-methylquinolin-8-amine (1.0 equiv).

  • Coupling Partner: Ar-I (1.1 equiv).

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1.5 mol%) + Xantphos (3 mol%).
    • Note: Xantphos is chosen because it promotes the coupling of aryl iodides/bromides effectively while being less active toward deactivated heteroaryl chlorides like the 2-quinoline position under mild conditions.

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv).[4]
  • Solvent: Toluene or Dioxane (0.2 M).

  • Temperature: 60–80 °C (Keep temperature as low as possible to maintain selectivity).

Workflow:

  • Combine Pd

    
    (dba)
    
    
    
    , Xantphos, Cs
    
    
    CO
    
    
    , and the Ar-I partner in a vial.
  • Add the quinoline substrate.

  • Add solvent and degas.[2]

  • Heat at 60 °C initially. Monitor consumption of Ar-I. If sluggish, increase to 80 °C.

  • Stop Point: Stop immediately upon consumption of the Ar-I to prevent the catalyst from turning over into the C2-Cl cycle.

Troubleshooting & Optimization Table

ObservationDiagnosisCorrective Action
Low Conversion (Protocol A) Catalyst deactivation by N8-amine (if unprotected).Switch to BrettPhos precatalyst (G3/G4) which activates rapidly. Ensure N8 is protected.
Polymerization/Insoluble Black Tar Self-coupling (Head-to-Tail).MANDATORY: Protect N8-amine with Boc or Acetyl group before coupling.
C2-Dechlorination (Hydrodehalogenation) Hydride source present; Pd insertion into C-Cl without amine coupling.Use Cs

CO

instead of alkoxide bases. Ensure solvent is strictly anhydrous (exclude water/alcohols).
Loss of C2-Cl during Protocol B Poor chemoselectivity; Catalyst too active.Lower temperature to 60 °C. Switch ligand to DPEPhos or Xantphos (wide bite angle). Use Ar-I only.

Visualization: Catalytic Cycle & Competition

This diagram details the competition between the desired pathway and the self-coupling side reaction.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Into C2-Cl) Pd0->OxAdd Fast into C2-Cl Coord Amine Coordination OxAdd->Coord SelfCoup SIDE REACTION: N8 of 2nd Molecule binds Coord->SelfCoup If N8 Unprotected Desired DESIRED PATH: External Amine binds Coord->Desired If N8 Protected or Excess Ext. Amine RedElim Reductive Elimination (C-N Bond Formation) RedElim->Pd0 Regenerate Catalyst Desired->RedElim

Caption: The critical fork in the catalytic cycle occurs after oxidative addition.[2][5] Protecting the N8-amine blocks the "Side Reaction" path, forcing the cycle toward the desired external amine coupling.

References

  • Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Science, 2011.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.[6]

  • BenchChem. "Application Notes: Buchwald-Hartwig Amination of Chloro-quinoxalines." BenchChem Protocols, 2025.[4]

  • MDPI. "Palladium-Catalyzed Amination of Dichloroquinolines."[7] Molecules, 2013.[3][7][8]

  • Organic Syntheses. "General Procedures for Buchwald-Hartwig Amination." Org.[9] Synth.

Sources

Method

Application Note: Synthesis and Derivatization of 8-Hydroxyquinoline Scaffolds from 8-Aminoquinoline Precursors

Introduction & Strategic Rationale 8-Hydroxyquinoline (8-HQ) and its derivatives represent a "privileged scaffold" in medicinal chemistry, materials science, and analytical chemistry. They exhibit potent antimicrobial, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

8-Hydroxyquinoline (8-HQ) and its derivatives represent a "privileged scaffold" in medicinal chemistry, materials science, and analytical chemistry. They exhibit potent antimicrobial, anticancer, and metal-chelating properties[1][2]. While bulk industrial production of 8-HQ typically relies on the Skraup synthesis from o-aminophenol, the laboratory-scale synthesis of highly specific, regioselectively substituted derivatives frequently necessitates starting from 8-aminoquinoline (8-AQ)[1].

This strategic choice is driven by precursor availability: many substituted quinolines are easier to synthesize as 8-nitro/8-amino derivatives than as 8-hydroxy derivatives. This application note details the authoritative protocols for the conversion of 8-AQ to 8-HQ via a highly controlled diazotization-hydrolysis sequence, followed by downstream derivatization to yield complex 8-HQ analogs.

Mechanistic Principles & Causality

The transformation of an aromatic amine to a phenol proceeds via a diazonium intermediate. This reaction involves two distinct phases, each requiring strict parameter control to prevent yield-destroying side reactions:

  • Diazotization (Nitrosation): 8-AQ is treated with nitrous acid (generated in situ from sodium nitrite and sulfuric acid) at 0–5 °C. Causality: The low temperature is critical because diazonium salts are highly unstable. Elevated temperatures during this stage lead to premature nitrogen extrusion and the formation of complex polymeric mixtures[3].

  • Thermal Hydrolysis (Nitrogen Extrusion & Nucleophilic Attack): The diazonium salt is hydrolyzed to the corresponding phenol. Causality: The cold diazonium solution must be added dropwise to a boiling acidic solution. If the diazonium solution is simply heated in bulk, the newly formed 8-HQ will react with unreacted diazonium cations, leading to highly colored, intractable azo-dye byproducts. Dropwise addition into boiling acid ensures the steady-state concentration of the diazonium species remains near zero, kinetically favoring nucleophilic attack by water over electrophilic azo coupling.

Mechanism N1 8-Aminoquinoline (Ar-NH2) N2 Ar-NH-N=O (N-Nitrosamine) N1->N2 + HNO2 (from NaNO2/H+) N3 Ar-N=N-OH (Diazohydroxide) N2->N3 Tautomerization N4 Ar-N2+ (Diazonium Cation) N3->N4 - H2O (Acidic conditions) N5 Ar+ (Aryl Cation) + N2↑ N4->N5 Heat (Thermal decomposition) N6 8-Hydroxyquinoline (Ar-OH) N5->N6 + H2O (Nucleophilic attack)

Caption: Mechanistic sequence of diazotization and thermal hydrolysis to yield 8-hydroxyquinoline.

Experimental Protocols

Protocol A: Synthesis of 8-Hydroxyquinoline from 8-Aminoquinoline

This protocol utilizes a self-validating system to ensure the complete conversion of the amine without over-nitrosation.

Step 1: Preparation of the Amine Solution In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 8-aminoquinoline (10.0 mmol, 1.44 g) in 10% aqueous H₂SO₄ (50 mL). Cool the mixture to 0–5 °C using an ice-salt bath.

Step 2: Diazotization Dissolve NaNO₂ (11.0 mmol, 0.76 g) in minimal distilled water (approx. 5 mL). Add this solution dropwise to the amine solution over 15 minutes, strictly maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes. Self-Validation Checkpoint: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the necessary slight excess of nitrous acid.

Step 3: Quenching Excess HNO₂ Add small portions of solid sulfamic acid (or urea) until the starch-iodide paper no longer turns blue-black. Causality: Destroying excess HNO₂ prevents the downstream nitrosation of the newly formed phenol ring, which would otherwise generate deeply colored nitroso-phenol impurities.

Step 4: Thermal Hydrolysis In a separate 500 mL three-neck flask, heat 50 mL of 10% aqueous H₂SO₄ to a vigorous boil. Using an addition funnel, add the cold diazonium solution dropwise into the boiling acid over 30–45 minutes. Immediate nitrogen gas evolution will be observed. Once the addition is complete, maintain boiling for an additional 15 minutes to ensure complete decomposition of the diazonium salt.

Step 5: Isoelectric Isolation Cool the solution to room temperature. Carefully adjust the pH to ~7.2 using 10% NaOH. Causality: 8-HQ is an amphoteric molecule (pKa₁ ~5.0, pKa₂ ~9.8). Adjusting the pH to its isoelectric point neutralizes both the protonated quinolinium ion and the deprotonated phenoxide, minimizing aqueous solubility and maximizing precipitation. Filter the crude product, wash with cold water, and recrystallize from ethanol to yield pure 8-hydroxyquinoline.

Protocol B: Regioselective Derivatization (Synthesis of 5-Bromo-8-hydroxyquinoline)

To functionalize the 8-HQ scaffold, electrophilic aromatic substitution is highly regioselective at the C5 and C7 positions due to the strong electron-donating effect of the hydroxyl group[1].

  • Dissolve the synthesized 8-HQ (5.0 mmol) in glacial acetic acid (20 mL).

  • Cool the solution to 15 °C. Add a solution of bromine (5.0 mmol) in acetic acid (5 mL) dropwise over 20 minutes. Causality: Strict stoichiometric control (1.0 equivalent) and temperature moderation prevent over-bromination to the 5,7-dibromo derivative.

  • Stir for 2 hours at room temperature. Pour the mixture into 100 mL of ice water and neutralize with sodium acetate.

  • Filter, wash with water, and recrystallize the precipitate to afford 5-bromo-8-hydroxyquinoline, which serves as a prime precursor for subsequent Suzuki-Miyaura cross-coupling[1].

Workflow A 8-Aminoquinoline (Precursor) B Diazonium Salt Intermediate A->B NaNO2, H2SO4 0-5°C C 8-Hydroxyquinoline (Core Scaffold) B->C H2O, 100°C Thermal Hydrolysis D 5-Bromo-8-HQ (Halogenation) C->D Br2, AcOH Regioselective E 5-Aryl-8-HQ (Suzuki Coupling) D->E Ar-B(OH)2, Pd cat. Cross-Coupling

Caption: Synthetic workflow from 8-aminoquinoline to 5-aryl-8-hydroxyquinoline derivatives.

Quantitative Data & Process Parameters

The following table summarizes the critical parameters and expected yields for the described workflows, providing a baseline for process optimization.

Reaction StepTemperatureTimeTypical YieldCritical Control Point (CCP)
Diazotization 0–5 °C30–45 minN/A (Intermediate)Maintain <5 °C; verify excess HNO₂ with starch-iodide.
Thermal Hydrolysis 100 °C (Boiling)45–60 min65–75%Dropwise addition to boiling acid to prevent azo coupling.
Isoelectric Precipitation 20–25 °C15 minN/AAdjust pH precisely to ~7.2 for maximum recovery.
C5-Bromination 15–25 °C2 h80–85%Control equivalents of Br₂ to minimize C7-dibromination.

References

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications Research & Reviews: Journal of Chemistry (RROIJ)
  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline Molecules (MDPI)
  • Chemically functionalized activated carbon with 8-hydroxyquinoline using aryldiazonium salts/diazotiz

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 2-Chloro-6-methylquinolin-8-amine Synthesis

Welcome to the Technical Support Center. The synthesis of 2-chloro-6-methylquinolin-8-amine is a critical workflow in the development of functionalized quinoline pharmacophores.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2-chloro-6-methylquinolin-8-amine is a critical workflow in the development of functionalized quinoline pharmacophores. However, researchers frequently encounter severe yield bottlenecks, primarily due to the high reactivity of the 2-chloroquinoline system during the reduction of the adjacent 8-nitro group.

This guide provides authoritative, mechanistically grounded troubleshooting strategies to optimize your synthetic yield, prevent dehalogenation, and ensure robust product isolation.

Synthetic Workflow & Mechanistic Pathways

The standard synthesis proceeds via a two-step sequence: chlorination of the quinolone core followed by selective reduction of the nitro group. Understanding the divergent pathways during the reduction step is critical for yield optimization.

SynthesisWorkflow SM 6-Methyl-8-nitroquinolin-2(1H)-one (Starting Material) Step1 Chlorination POCl3, cat. DMF, 90°C SM->Step1 Int 2-Chloro-6-methyl-8-nitroquinoline (Intermediate) Step1->Int >90% yield Step2 Selective Reduction Fe, NH4Cl, EtOH/H2O, 80°C Int->Step2 Product 2-Chloro-6-methylquinolin-8-amine (Target Product) Step2->Product Optimized SET Pathway SideProd 6-Methylquinolin-8-amine (Dehalogenated Byproduct) Step2->SideProd Harsh conditions (e.g., Pd/C, H2)

Figure 1: Two-step synthesis of 2-Chloro-6-methylquinolin-8-amine and potential dehalogenation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing massive dehalogenation (loss of the 2-chloro group) during the nitro reduction step? A1: The C2 position of the quinoline ring is highly electron-deficient due to the inductive and resonance effects of the adjacent nitrogen atom. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Cl bond, making it highly susceptible to oxidative addition by low-valent transition metals like Pd(0)[1]. When using standard catalytic hydrogenation (Pd/C and H₂), the catalyst readily inserts into the C2-Cl bond, leading to rapid hydrodehalogenation[2].

To prevent this, you must switch to a reducing agent that operates via Single-Electron Transfer (SET) rather than oxidative addition. The Béchamp reduction (using Iron powder and Ammonium Chloride)[3] or Stannous Chloride (SnCl₂) selectively reduces the nitro group via a radical anion intermediate without breaking the labile C-Cl bond[4].

Q2: My chlorination of 6-methyl-8-nitroquinolin-2(1H)-one with POCl₃ is stalling at 60% conversion. How can I drive it to completion? A2: Neat POCl₃ is often insufficiently electrophilic to fully convert sterically hindered or electronically deactivated quinolones. The addition of catalytic N,N-dimethylformamide (DMF) is required. DMF reacts with POCl₃ to generate the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion) in situ. This intermediate dramatically accelerates the conversion of the tautomeric quinolin-2-ol to the corresponding 2-chloroquinoline, driving the reaction to >95% conversion.

Q3: I used Iron and Ammonium Chloride (Fe/NH₄Cl) for the reduction, but my isolated yield is poor and the product is trapped in a thick, rust-colored sludge. How do I improve recovery? A3: The Béchamp reduction generates a stoichiometric amount of iron oxides and hydroxides[5]. Because 2-chloro-6-methylquinolin-8-amine is amphoteric, it readily coordinates with these metal salts or becomes physically trapped in the colloidal sludge. To resolve this, you must alter your workup:

  • Perform a hot filtration of the reaction mixture through a pad of Celite before the mixture cools and the iron salts aggregate.

  • During the aqueous extraction phase, add a chelating agent such as EDTA or Rochelle salt (potassium sodium tartrate) to the aqueous layer. This solubilizes the iron species, breaks emulsions, and prevents the product from co-precipitating with the metal hydroxides.

Troubleshooting Start Low Yield in Reduction Step? CheckLCMS Analyze crude reaction mixture by LC-MS Start->CheckLCMS MassMinus34 Major mass is [M-34]+ (Dehalogenation) CheckLCMS->MassMinus34 MassPlus16 Major mass is [M+16]+ (Hydroxylamine intermediate) CheckLCMS->MassPlus16 MassCorrect Product mass correct, but low isolated yield CheckLCMS->MassCorrect Sol1 Switch to Fe/NH4Cl or SnCl2. Avoid Pd/C. MassMinus34->Sol1 Sol2 Increase equivalents of Fe. Extend reaction time. MassPlus16->Sol2 Sol3 Adjust pH during workup. Filter hot through Celite. MassCorrect->Sol3

Figure 2: Troubleshooting decision tree for the nitro reduction step based on LC-MS analysis.

Quantitative Data: Reducing Agent Comparison

Selecting the correct reducing agent is the single most important variable in this synthesis. The table below summarizes the causality between the reagent choice and the experimental outcome.

Reducing AgentPrimary MechanismDehalogenation RiskTypical YieldTechnical Notes
Pd/C, H₂ (1 atm) Oxidative Addition / HydrogenolysisCritical (>80%) < 10%Avoid. Rapidly cleaves the C2-Cl bond before or during nitro reduction[2].
Fe, NH₄Cl Single-Electron Transfer (SET)None 85 - 92%Optimal method. Requires rigorous hot filtration and chelating workup[4].
SnCl₂, HCl Metal-mediated Oxygen TransferNone 75 - 85%Good alternative, but generates toxic tin waste. Requires basic workup to remove tin salts.
Zn, AcOH Single-Electron Transfer (SET)Low (<5%) 60 - 70%Prone to stalling at the hydroxylamine intermediate ([M+16]+) if not heated sufficiently.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure causality and reproducibility.

Protocol A: Synthesis of 2-Chloro-6-methyl-8-nitroquinoline (Chlorination)
  • Setup: Charge a dry round-bottom flask with 6-methyl-8-nitroquinolin-2(1H)-one (1.0 equiv) under an inert nitrogen atmosphere.

  • Reagent Addition: Slowly add Phosphorus Oxychloride (POCl₃, 5.0 equiv). Stir to create a suspension.

  • Activation: Add N,N-dimethylformamide (DMF, 0.1 equiv) dropwise. Note: An immediate color change and mild exotherm indicate the formation of the Vilsmeier-Haack complex.

  • Reaction: Heat the mixture to 90°C for 3 hours.

  • Self-Validation (IPC): Quench a 10 µL aliquot in 1 mL of ice water, extract with ethyl acetate, and analyze via TLC (Hexanes/EtOAc 3:1). The starting material (which streaks heavily due to H-bonding) should be completely replaced by a fast-moving, UV-active spot.

  • Workup: Cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize to pH 7 with saturated aqueous NaHCO₃. Extract with Dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the intermediate.

Protocol B: Synthesis of 2-Chloro-6-methylquinolin-8-amine (Selective Reduction)
  • Setup: Suspend 2-chloro-6-methyl-8-nitroquinoline (1.0 equiv) in a mixture of Ethanol and Water (4:1 v/v).

  • Reagent Addition: Add Ammonium Chloride (NH₄Cl, 4.0 equiv) and fine Iron powder (325 mesh, 5.0 equiv)[4].

  • Reaction: Heat the vigorously stirred suspension to 80°C (reflux) for 2-4 hours.

  • Self-Validation (IPC): Analyze the crude mixture via LC-MS. The target product must exhibit a distinct 3:1 isotope pattern at m/z 193.0 / 195.0 [M+H]+. If a peak at m/z 159.0 appears, hydrodehalogenation has occurred. If a peak at m/z 209.0 appears, the reduction is stalled at the hydroxylamine stage.

  • Workup (Critical): While the mixture is still hot (approx. 60°C), filter it through a tightly packed pad of Celite to remove iron oxides. Wash the pad generously with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with Ethyl Acetate and add 10% aqueous EDTA solution. Stir for 15 minutes to chelate residual iron. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure amine.

References

  • Synthesis and electrospray mass spectrometry of palladium (II) complexes, rsc.org, 1

  • Reduction of nitro compounds - Grokipedia, grokipedia.com,3

  • Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog, oreateai.com, 5

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews, acs.org, 2

  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem, benchchem.com, 4

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-Chloro-6-methylquinolin-8-amine

Status: Active Compound Class: 8-Aminoquinoline Derivative Primary Solvent: Dimethyl Sulfoxide (DMSO) Document ID: TSC-SOL-QN8-001[1][2][3][4] Executive Summary As a Senior Application Scientist, I frequently encounter r...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Compound Class: 8-Aminoquinoline Derivative Primary Solvent: Dimethyl Sulfoxide (DMSO) Document ID: TSC-SOL-QN8-001[1][2][3][4]

Executive Summary

As a Senior Application Scientist, I frequently encounter researchers struggling with 2-Chloro-6-methylquinolin-8-amine (and structurally related 8-aminoquinolines). While theoretically soluble in polar aprotic solvents, this compound exhibits a "metastable" solubility profile.[4] It often dissolves initially but precipitates unpredictably during storage or aqueous dilution.[2][4][5]

This guide moves beyond basic instructions to explain the physicochemical causality of these failures and provides self-validating protocols to ensure your experimental data remains robust.

Part 1: The Physicochemical Challenge

To troubleshoot effectively, you must understand the molecule's behavior in the DMSO lattice:

  • The Hydrophobic/Polar Conflict: The quinoline core is highly lipophilic (hydrophobic), driving

    
     stacking interactions that favor crystallization.[4] However, the 8-amine group introduces hydrogen bonding potential.[1][2] In pure DMSO, the solvent disrupts these stacks effectively.
    
  • The "Water Trap": DMSO is highly hygroscopic.[4][6] It aggressively absorbs atmospheric moisture.[2][4][7] As water content in DMSO rises, the solvent's capacity to disrupt the quinoline

    
    -stacking drops non-linearly. Even 5-10% water uptake can cause the compound to "crash out" of a stock solution. [1]
    
  • Salt vs. Free Base: If your sample is the hydrochloride salt (often supplied to improve shelf-life), it will have poor solubility in pure anhydrous DMSO.[2][3][4] The chloride lattice requires a protic solvent (like water) to dissociate, but the organic core requires DMSO.

Part 2: Troubleshooting Workflows

Module A: Initial Dissolution (Getting it into solution)

Issue: "I added DMSO, vortexed, but particles remain visible."

Diagnostic Check Scientific Rationale Corrective Action
Is it a Salt? HCl salts have high lattice energy that pure DMSO cannot overcome.[1][2][3][4]Check Label. If HCl salt: Add 5-10%

or warm to 40°C. If Free Base: Proceed to sonication.[1][3][4]
Is the DMSO Cold? DMSO viscosity increases significantly at

, reducing mass transfer.[3][4]
Warm to RT. Gently heat to

for 5-10 mins.
Concentration? 8-aminoquinolines often aggregate above 50-100 mM.[1][2][3][4]Dilute. Aim for a master stock of 10-20 mM rather than 100 mM.

Protocol 1: The "Hard-to-Dissolve" Method

  • Weigh compound into a glass vial (avoid polystyrene).

  • Add 90% of calculated DMSO volume.[2][4]

  • Vortex vigorously for 60 seconds.

  • Sonicate in a water bath at

    
     for 15 minutes. Note: Sonication breaks up micro-crystalline aggregates that vortexing misses.[1][2][3][4]
    
  • Inspect under light.[2][4] If clear, add remaining DMSO to volume.[4]

Module B: Storage & Stability (Keeping it in solution)

Issue: "The stock was clear yesterday, but today it has crystals/sludge."

Mechanism: This is almost always due to DMSO Hygroscopicity .[2][3][4] When you open a cold tube of DMSO stock, condensation forms immediately.[4] The DMSO absorbs this water.[4][6][7][8] Over repeated freeze-thaw cycles, the water concentration passes a "tipping point" (usually ~10-15%), forcing the hydrophobic quinoline out of solution.

Protocol 2: The "Anhydrous" Storage System

  • Aliquot Immediately: Never store a bulk bottle. Divide stock into single-use aliquots (e.g., 50

    
    L).[1][4]
    
  • Vessel Choice: Use polypropylene tubes with O-ring seals (e.g., Cryovials).[1][2][3][4]

  • Temperature: Store at

    
    .
    
  • The Thaw Rule: Allow the tube to reach Room Temperature (RT) before opening the cap.[4] This prevents condensation from entering the DMSO.[4]

Module C: Aqueous Dilution (The "Crash Out")[3]

Issue: "I added the stock to my cell culture media, and it turned cloudy instantly."

Mechanism: This is "Solvent Shock." You are moving the compound from a dielectric constant of


 (DMSO) to 

(Water) instantaneously.[3][4] The compound aggregates faster than it can disperse.[4]

Protocol 3: The Intermediate Dilution Step (Step-wise Dosing) Instead of going


, use an intermediate step.
  • Prepare 1000x Stock: (e.g., 10 mM in DMSO).

  • Prepare 10x Intermediate: Dilute the stock 1:100 into pure DMSO or a DMSO/PEG400 (50:50) mix.

    • Result: 100

      
      M solution in solvent.[2][4]
      
  • Final Dosing: Add the Intermediate to your media (1:10 dilution).

    • Result: 10

      
      M final, with dispersed solvent front.[2][4]
      

Part 3: Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process and the molecular mechanism of failure.

SolubilityLogic Start User Observation: Compound won't dissolve or precipitates CheckForm Check Compound Form: Salt (HCl) or Free Base? Start->CheckForm IsSalt It is a Salt (HCl) CheckForm->IsSalt IsBase It is Free Base CheckForm->IsBase ActionSalt Action: Requires proton source or water. Add 5-10% dH2O or switch to DMSO:PBS (1:1) IsSalt->ActionSalt ActionBase Action: Requires energy input. Sonicate @ 40°C (15 min) IsBase->ActionBase CheckPrecip Issue: Precipitates on Aqueous Dilution? ActionSalt->CheckPrecip ActionBase->CheckPrecip DirectAdd Direct Addition (DMSO -> Media) CheckPrecip->DirectAdd StepAdd Step-wise Dilution (DMSO -> Intermediate -> Media) CheckPrecip->StepAdd ResultCrash Result: Local Supersaturation (Precipitation) DirectAdd->ResultCrash ResultSoluble Result: Stable Dispersion StepAdd->ResultSoluble

Figure 1: Troubleshooting Logic Flow for 2-Chloro-6-methylquinolin-8-amine solubility.

PrecipitationMech DMSO Anhydrous DMSO (Solubilizes Quinoline) MixedSolvent DMSO + H2O (>10%) (Dielectric Constant Rises) DMSO->MixedSolvent Time/Open Cap Compound Dissolved Compound (Stable) DMSO->Compound Stabilizes Atmosphere Atmospheric Moisture (H2O) Atmosphere->DMSO Absorbed by Hygroscopy MixedSolvent->Compound Destabilizes Aggregates Hydrophobic Aggregation (Pi-Pi Stacking) Compound->Aggregates Hydrophobic Effect Precipitate Visible Crystal/Sludge Aggregates->Precipitate

Figure 2: The Mechanism of Storage-Induced Precipitation.[1][2][3]

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of 2-Chloro-6-methylquinolin-8-amine in DMSO? Answer: While specific batch data varies, 8-aminoquinolines typically exhibit a Kinetic Solubility limit of 50–100 mM in pure DMSO.[1][3][4] However, the Thermodynamic Solubility (equilibrium) is often lower.[3] We recommend preparing stocks at 10 mM or 20 mM to stay safely within the soluble zone and avoid supersaturation issues during storage [1, 2].[4]

Q2: Can I use Ethanol instead of DMSO? Answer: Ethanol is generally a poorer solvent for this specific class of chlorinated quinolines compared to DMSO.[4] Ethanol has a lower boiling point (evaporation issues) and lower solubilizing power for the rigid quinoline core. If DMSO toxicity is a concern for your cells, use DMSO for the stock and dilute to <0.1% final concentration, or explore PEG-400 as a co-solvent [3].[9]

Q3: My compound turned dark yellow/brown after a month. Is it still good? Answer: 8-aminoquinolines are susceptible to oxidation , particularly at the amine group, forming quinone-imine species.[1][3] This is accelerated by light and moisture.[4]

  • Test: Run a quick LC-MS. If the primary peak is intact (>95%), the color change may be a trace impurity (highly colored oxidation products).

  • Prevention: Store under inert gas (Argon/Nitrogen) if possible, and always protect from light [4].[2][3][4]

Q4: Why does sonication help? Answer: Sonication provides acoustic cavitation energy that breaks the lattice energy of the crystal and disrupts weak intermolecular hydrogen bonds that may form between the 8-amine and the quinoline nitrogen (intramolecular) or between molecules (intermolecular aggregation) [5].

References

  • BenchChem Technical Support. Troubleshooting Solubility in DMSO: Kinetic vs Thermodynamic Limits. BenchChem Knowledge Base.[2][4] Link[2]

  • Ziath Ltd. The Effects of Water on DMSO and Effective Hydration Measurement.[4][6] (Explains the hygroscopic nature of DMSO and freezing point depression). Link

  • MedChemExpress (MCE). Compound Handling Instructions: Co-solvent Strategies. (Protocols for stepwise dilution and PEG usage).[2][4] Link

  • National Institutes of Health (NIH). Physicochemical Characterization of 8-Aminoquinolines.[1][2][3][4] (Discusses stability and oxidation risks of this scaffold). Link

  • ResearchGate. Compound Precipitation in High-Concentration DMSO Solutions. (Analysis of "crash out" mechanisms). Link

Sources

Troubleshooting

recrystallization solvents for 2-Chloro-6-methylquinolin-8-amine

Technical Guide: Recrystallization & Purification of 2-Chloro-6-methylquinolin-8-amine Executive Summary & Chemical Profile User: Medicinal Chemists, Process Development Scientists Compound: 2-Chloro-6-methylquinolin-8-a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Recrystallization & Purification of 2-Chloro-6-methylquinolin-8-amine

Executive Summary & Chemical Profile

User: Medicinal Chemists, Process Development Scientists Compound: 2-Chloro-6-methylquinolin-8-amine CAS: (Analogous to 8-amino-2-methylquinoline, specific derivative often custom synthesized) Structure Analysis for Purification: [1][2][3][4]

  • Core: Quinoline ring (Lipophilic, aromatic).[2][3][4][5]

  • Functional Group 1: 8-Amino group (Weakly basic, H-bond donor/acceptor, oxidation-sensitive).[1][2][3][4]

  • Functional Group 2: 2-Chloro substituent (Electron-withdrawing, lipophilic, deactivates ring).[1][2][3][4][6]

  • Functional Group 3: 6-Methyl substituent (Weakly electron-donating, lipophilic).[1][2][3][4]

The Challenge: This molecule possesses a "Schizophrenic" solubility profile. The chloro and methyl groups drive lipophilicity, while the amine and quinoline nitrogen introduce polarity and basicity. Furthermore, 8-aminoquinolines are notorious for air-oxidation, often turning from bright yellow to dark brown/black if handled improperly.[1][2][3]

Solvent Selection Strategy (Q&A)

Q1: What is the "Gold Standard" solvent system for this compound? A: There is no single "magic" solvent, but the Ethanol/Water or Methanol/Water systems are the most reliable starting points.[5]

  • Why? The compound is highly soluble in hot alcohols.[3][4][5] Water acts as an anti-solvent.[2][3][4][5] This system effectively removes inorganic salts and very polar impurities (which stay in the water) as well as highly lipophilic tars (which often oil out first or stick to the flask walls).[2][4][5]

Q2: I am seeing "oiling out" instead of crystallization. Why? A: This occurs when the compound separates as a liquid phase before it crystallizes.[2][3][4][5] It usually happens because:

  • The solution is too concentrated.[3][4][5]

  • The boiling point of the solvent is higher than the melting point of the solvated compound.[3][5][6]

  • Correction: Switch to a lower-boiling solvent system (e.g., Ethyl Acetate/Heptane ) or increase the volume of the primary solvent.

Q3: Can I use chlorinated solvents like DCM or Chloroform? A: Avoid them for recrystallization. While the compound dissolves well in DCM, these solvents are too good at dissolving impurities.[2][3][4][5] They are excellent for extraction (work-up) but poor for crystallization because the solubility differential between hot and cold is often insufficient.[3][4]

Experimental Protocols

Protocol A: The Standard Two-Solvent Recrystallization (EtOH/H₂O)[1][2][4]
  • Objective: Removal of trace isomers and colored oxidation products.

  • Prerequisite: Crude purity >85%.

Step-by-Step:

  • Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add absolute ethanol (approx. 5-8 mL) and heat to reflux (80°C).

    • Note: If solids remain, add ethanol in 0.5 mL increments until dissolved.[3][5] If black specs remain, they are likely inorganic or carbonized material—perform a hot filtration.[3][5]

  • Anti-Solvent Addition: While maintaining reflux, add deionized water dropwise.[2][3][4][5]

    • Visual Cue: Add until a persistent turbidity (cloudiness) appears.[3][4][5][7]

  • Re-saturation: Add 2-3 drops of ethanol to just clear the solution again.

  • Cooling (Critical): Remove from heat. Allow to cool to room temperature slowly (over 30-45 mins).

    • Why? Rapid cooling traps impurities in the crystal lattice.[3][4][5]

  • Crystallization: Once at room temp, transfer to an ice bath (0-4°C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration.[3][4][5][7] Wash with cold 50% EtOH/Water.[3][5]

Protocol B: The "Salt Formation" Strategy (For Stubborn Impurities)
  • Objective: If the free base is an oil or fails to crystallize, convert it to the Hydrochloride (HCl) salt.[4] Salts often crystallize much better than free bases.[3][5]

Step-by-Step:

  • Dissolve crude amine in Diethyl Ether or Ethyl Acetate .[3][4][5][8]

  • Add 2M HCl in Ether (or dioxane) dropwise.[3][4][5]

  • The HCl salt will precipitate immediately as a yellow/orange solid.[3][4][5]

  • Filter the solid.[3][4][5]

  • Recrystallize the Salt: Use Isopropanol (IPA) or IPA/Methanol .[2][3][4][5]

  • Optional: Convert back to free base by partitioning between DCM and sat.[3][4][5] NaHCO₃.

Troubleshooting & Decision Logic

Visualizing the Purification Workflow

The following diagram illustrates the decision process for selecting the correct purification path based on the physical behavior of your crude material.

Recrystallization_Workflow Start Crude 2-Chloro-6-methylquinolin-8-amine SolubilityCheck Solubility Test (100 mg) in Hot Ethanol Start->SolubilityCheck Soluble Fully Soluble SolubilityCheck->Soluble Clear Solution Insoluble Insoluble / Black Residue SolubilityCheck->Insoluble Solids Remain AddWater Add Water (Anti-solvent) until cloudy Soluble->AddWater HotFilter Hot Filtration (Remove Carbon/Inorganics) Insoluble->HotFilter HotFilter->AddWater CheckPrecip Observation Check AddWater->CheckPrecip Crystals Crystals Form CheckPrecip->Crystals Precipitate OilingOut Oiling Out (Liquid separates) CheckPrecip->OilingOut Oil Droplets ProtocolA Proceed with Protocol A (Slow Cool -> Filter) Crystals->ProtocolA RemedyOil Remedy: 1. Re-heat & add more EtOH 2. Switch to EtOAc/Heptane OilingOut->RemedyOil SaltRoute Alternative: Protocol B (Convert to HCl Salt) RemedyOil->SaltRoute If fails repeatedly

Caption: Decision tree for optimizing the recrystallization of aminoquinoline derivatives.

Data & Properties Summary

PropertyValue / DescriptionRelevance to Purification
Appearance Yellow to Orange solidDarkening indicates oxidation (quinone formation).[1][2][3][4]
Solubility (Water) NegligibleGood anti-solvent.[2][3][4][5]
Solubility (EtOH) High (Hot), Moderate (Cold)Ideal primary solvent.[2][3][4]
Solubility (Hexane) LowGood anti-solvent, but may cause oiling out if used too fast.[2][3][4][5]
pKa (Est.) ~3.5 - 4.5 (Quinoline N)Weak base; can be extracted into dilute HCl.[2][3][4][5]
Sensitivity Light & Air SensitiveStore under Argon/Nitrogen. Recrystallize quickly.[2][3][4][5]

Common Impurities & Removal

  • Regioisomers (e.g., 2-Chloro-X-methyl...):

    • Diagnosis: Multiple spots on TLC (very close Rf).[3][5]

    • Solution: Recrystallization is often insufficient.[3][5] Use Column Chromatography (Silica, Hexane:EtOAc 8:2) before final recrystallization.[3][5]

  • Starting Material (Nitroquinoline):

    • Diagnosis: Bright yellow/green spot, lower polarity than amine.[3][5]

    • Solution: The amine is basic; the nitro compound is not.[3][4][5] Dissolve crude in DCM, extract amine into 1M HCl . Wash organic layer (removes nitro).[3][4][5] Basify aqueous layer with NaOH, extract amine back into DCM.[3][5]

  • Oxidation Products (Azo dimers/Quinones):

    • Diagnosis: Dark red/black color.[2][3][4][5]

    • Solution: Add a pinch of activated charcoal during the hot dissolution step (Protocol A, Step 1), stir for 5 mins, then filter hot through Celite.

References

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology.[2][3][5] [Link]

  • PubChem. (2024).[3][4][5] Compound Summary: 8-Amino-2-methylquinoline (Analog).[1][2][3][4] National Library of Medicine.[2][3][5] [Link]

  • ResearchGate Community. (2021). Discussions on Recrystallization of Amine Compounds. ResearchGate.[3][4][5] [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Chloro-6-methylquinolin-8-amine in Acidic Media

As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of halogenated quinoline building blocks. 2-Chloro-6-methylquinolin-8-amine (CAS: 857759-41-2) presents a unique dual-ch...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of halogenated quinoline building blocks. 2-Chloro-6-methylquinolin-8-amine (CAS: 857759-41-2) presents a unique dual-challenge: it possesses basic amine functionalities that readily form salts in acid, but it also contains a highly reactive 2-chloro substituent that is vulnerable to degradation.

This technical guide is engineered to provide researchers and drug development professionals with a mechanistic understanding of this compound's behavior, alongside self-validating troubleshooting protocols to ensure experimental integrity.

Part 1: Mechanistic FAQs on Chemical Stability

Q1: Why does 2-Chloro-6-methylquinolin-8-amine degrade during acidic workups, and what is the primary byproduct? A1: The primary degradation pathway in aqueous acidic media is the hydrolysis of the 2-chloro substituent to form 8-amino-6-methylquinolin-2(1H)-one . Causality: The quinoline nitrogen acts as a weak base. In acidic environments (pH < 4), this nitrogen protonates. This protonation significantly increases the electrophilicity of the adjacent C2 carbon, lowering the activation energy for nucleophilic attack by water and leading to the displacement of the chloride ion 1[1].

Q2: Can I form a stable hydrochloride salt of this compound without triggering hydrolysis? A2: Yes, but strictly under anhydrous conditions . Causality: Because water is the nucleophile responsible for C2-hydrolysis, removing water from the system halts the degradation pathway. Using non-aqueous acids, such as HCl in 1,4-dioxane or ethereal HCl, allows for the protonation of the 8-amine and quinoline nitrogen to form a stable hydrochloride salt without displacing the 2-chloro group 1[1].

Q3: Does temperature exacerbate acidic instability? A3: Dramatically. The hydrolysis of 2-chloroquinolines is thermodynamically favored but kinetically slow at room temperature. Elevated temperatures (e.g., >40°C) provide the necessary thermal energy to overcome the activation barrier for nucleophilic aromatic substitution (


) by water, rapidly accelerating quinolone formation 2[2].

Pathway A 2-Chloro-6-methylquinolin-8-amine (Intact Base) B Protonated Quinoline Intermediate (Highly Electrophilic C2) A->B Aqueous Acid (pH < 4) C Nucleophilic Attack by H2O (Aqueous Acid) B->C Heat (>40°C) D 8-Amino-6-methylquinolin-2(1H)-one (Hydrolyzed Byproduct) C->D -HCl

Mechanism of acid-catalyzed 2-chloro hydrolysis in quinoline derivatives.

Part 2: Quantitative Stability Profile

To guide your experimental design, the following table summarizes the quantitative stability thresholds of 2-Chloro-6-methylquinolin-8-amine across various media.

ConditionpH RangeTemperatureEstimated Half-Life (

)
Primary Degradation Pathway
Aqueous Acid (Strong) < 2.060°C< 2 hoursRapid C2-Hydrolysis 3[3]
Aqueous Acid (Mild) 2.0 - 4.025°C> 48 hoursSlow C2-Hydrolysis
Buffered Aqueous 5.5 - 7.025°C> 14 daysStable (Trace oxidation possible)
Anhydrous Acid N/A25°C> 6 monthsNone (Stable Hydrochloride Salt)

Part 3: Troubleshooting Guide for Experimental Workflows

Issue 1: Appearance of a Highly Polar Spot on TLC / New LC-MS Peak

Symptom: During acidic deprotection steps (e.g., Boc removal), a new polar byproduct emerges, showing an


 mass shift in LC-MS.
Root Cause:  Acid-promoted hydrolysis of the 2-chloro group due to the presence of adventitious water.
Corrective Action: 
  • Switch to strictly anhydrous acids (e.g., TFA in dry DCM, or 4M HCl in dioxane).

  • If aqueous acid is unavoidable for solubility reasons, reduce the reaction temperature to 0–5°C and limit exposure time to <30 minutes.

Issue 2: Gradual Loss of Signal During Prolonged Acidic Storage

Symptom: Complex mixture formation and loss of parent compound signal when stored in pH 2-4 buffers. Root Cause: A combination of slow hydrolysis and oxidative degradation. The electron-rich 8-amino group is susceptible to oxidative sequences, particularly if trace metals are present 4[4]. Corrective Action:

  • Adjust the storage buffer to pH 5.5–7.0 where the quinoline nitrogen remains unprotonated.

  • Store solutions in amber vials under an inert argon atmosphere.

Workflow Start LC-MS: Polar Byproduct Detected Check Aqueous Acid Used? Start->Check Yes C2-Hydrolysis Suspected Check->Yes Yes No Oxidation Suspected Check->No No Fix1 Switch to Anhydrous Acid Yes->Fix1 Fix2 Degas Solvents & Use Argon No->Fix2

Troubleshooting workflow for byproduct formation under acidic conditions.

Part 4: Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems , meaning they contain built-in analytical checks to confirm success and rule out false positives.

Protocol 1: Anhydrous Hydrochloride Salt Formation (Hydrolysis-Free)

This protocol isolates the protonated form of 2-Chloro-6-methylquinolin-8-amine without triggering C2-hydrolysis.

  • Preparation: Dissolve 100 mg of 2-Chloro-6-methylquinolin-8-amine in 5 mL of anhydrous diethyl ether (or dry DCM) in an oven-dried flask under an argon atmosphere.

  • Acidification: Cool the solution to 0°C using an ice bath. Slowly add 1.05 equivalents of 4M HCl in 1,4-dioxane dropwise over 5 minutes.

  • Precipitation: Stir the mixture for 15 minutes at 0°C. A dense precipitate (the hydrochloride salt) will form.

  • Isolation: Filter the solid rapidly under a blanket of argon and wash with 2 x 2 mL of cold anhydrous ether. Dry under high vacuum.

  • Self-Validation Check: Dissolve a 1 mg aliquot of the resulting solid in anhydrous methanol and inject it into the LC-MS. The presence of the parent mass

    
     (approx. m/z 193) without the presence of the 
    
    
    
    peak (approx. m/z 175) confirms successful salt formation without hydrolysis.
Protocol 2: Analytical Monitoring of 2-Chloro Hydrolysis via LC-MS

Use this protocol to determine the exact half-life of your compound in your specific assay buffer.

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade acetonitrile.

  • Incubation: Dilute the stock 1:10 into your target acidic medium (e.g., 0.1% aqueous TFA, pH ~2) and incubate in a thermomixer at 40°C.

  • Sampling: Extract 10 µL aliquots at

    
    , 1h, 4h, and 24h. Quench immediately by diluting into 90 µL of cold acetonitrile containing 0.1% triethylamine to neutralize the acid.
    
  • Analysis: Analyze via LC-MS using a C18 column (Water/MeCN gradient with 0.1% Formic Acid).

  • Self-Validation Check: Plot the Area Under the Curve (AUC) of the parent peak vs. the byproduct peak over time. An isosbestic point in the UV chromatogram overlay validates a direct

    
     conversion, confirming that C2-hydrolysis is the sole degradation pathway occurring, rather than complex ring degradation.
    

References

  • Title: Stability issues of 2-Chloro-8-iodoquinoxaline under acidic conditions Source: Benchchem URL
  • Title: HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones Source: RSC Publishing URL
  • Title: 2-Chloroquinoline-3-carboxylic acid Source: PMC - NIH URL
  • Source: New Journal of Chemistry (RSC Publishing)

Sources

Troubleshooting

Technical Support Center: Resolving Regioisomers in Methylquinoline Amine Synthesis

Current Status: Operational Role: Senior Application Scientist Topic: Regioisomer Control & Resolution in Amino-Methylquinoline Scaffolds Introduction: The Isomer Challenge Methylquinoline amines are privileged pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Role: Senior Application Scientist Topic: Regioisomer Control & Resolution in Amino-Methylquinoline Scaffolds

Introduction: The Isomer Challenge

Methylquinoline amines are privileged pharmacophores, serving as the backbone for antimalarials (chloroquine analogs), kinase inhibitors, and fluorescent probes. However, their synthesis is plagued by a persistent "regioisomer trap."

Whether you are closing the ring using m-substituted anilines or functionalizing an existing methylquinoline core, you will encounter isomeric mixtures (typically 5- vs. 8- positions or 5- vs. 7- positions). This guide provides the protocols to prevent these isomers where possible and resolve them when inevitable.

Module 1: Upstream Synthetic Control (Prevention)

Issue: Cyclization of m-Toluidine Yields 5- and 7-Methyl Isomers

Context: When performing Skraup, Doebner-Miller, or Gould-Jacobs reactions using m-toluidine, the cyclization can occur at either ortho-position relative to the amine.

Q: How do I shift the ratio towards the 7-methyl isomer during ring closure? A: You must leverage steric hindrance, as electronic effects alone are insufficient.

  • Mechanism: The methyl group at the meta-position weakly activates both ortho-positions (2 and 6 of the aniline). However, the position "sandwiched" between the methyl and the amine (C2) is sterically crowded.

  • Recommendation: Switch from the Skraup reaction (violent, low selectivity) to the Gould-Jacobs reaction .

    • The intermediate anilinomethylenemalonate is bulky. Cyclization at the crowded C2 position (yielding the 5-methyl isomer) is sterically disfavored, shifting preference to the C6 position (yielding the 7-methyl isomer).

    • Success Rate: Typically improves the 7:5 ratio from ~1:1 (Skraup) to >4:1 (Gould-Jacobs).

Visual Workflow: Isomer Divergence in Ring Closure

G Start Starting Material: m-Toluidine Inter Intermediate: Anilinomethylenemalonate Start->Inter Reagent Reagent: Ethoxymethylenemalonate (Gould-Jacobs) Reagent->Inter Cyclization Thermal Cyclization (250°C, Diphenyl Ether) Inter->Cyclization PathA Path A: Attack at C2 (Sterically Hindered) Cyclization->PathA High Energy Barrier PathB Path B: Attack at C6 (Sterically Accessible) Cyclization->PathB Low Energy Barrier Prod5 Product: 5-Methyl-4-hydroxyquinoline (Minor Isomer) PathA->Prod5 Prod7 Product: 7-Methyl-4-hydroxyquinoline (Major Isomer) PathB->Prod7

Caption: Steric steering in the Gould-Jacobs reaction favors the 7-methyl isomer over the 5-methyl isomer.

Module 2: Functionalization & Amination (Modification)

Issue: Nitration of 2-Methylquinoline (Quinaldine)

Context: Many workflows require nitrating a methylquinoline followed by reduction to the amine. Q: I am getting a 1:1 mixture of 5-nitro and 8-nitro isomers. Can I direct this? A: Directing this electronically is difficult because the protonated nitrogen (quinolinium ion) deactivates the entire ring system, directing the electrophile to the carbocyclic ring (positions 5 and 8).

  • The Fix: Do not attempt to alter the reaction kinetics; accept the mixture and utilize the Solubility Differential Protocol (see Module 3). The 5- and 8-isomers have distinct crystalline habits as hydrochloride salts.

Issue: Buchwald-Hartwig Amination of Halo-Methylquinolines

Context: Direct amination of chloromethylquinolines using Pd-catalysis. Q: My reaction stalls or yields regio-scrambled products. A: The quinoline nitrogen is a strong sigma-donor and will chelate your Palladium catalyst, poisoning the cycle.

  • Protocol Adjustment:

    • Ligand Selection: Use bulky, electron-rich biaryl phosphine ligands like XPhos or BrettPhos . These ligands are large enough to prevent the quinoline nitrogen from binding to the Pd center.

    • Base Selection: Use weak bases (Cs2CO3) if possible. If using NaOtBu, ensure your substrate does not have sensitive protons (like the methyl group at C2, which can be deprotonated to form a benzylic-like anion, leading to side reactions).

    • Solvent: Switch from Toluene to Benzotrifluoride (BTF) .[1] BTF often suppresses side reactions and improves solubility for polar heterocycles.

Module 3: Downstream Resolution (The "Cure")

Protocol: Separation of 5-Nitro and 8-Nitro-2-Methylquinoline

Use this protocol if you cannot avoid the isomer mixture during synthesis.

Principle: The 5-nitro isomer hydrochloride salt is significantly less soluble in acidic organic media than the 8-nitro isomer.

Reagents:

  • Crude mixture (5- and 8-nitro-2-methylquinoline)[2]

  • Solvent: DMF (containing 5% water) or Ethanol

  • Reagent: Conc. HCl or HCl gas

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude brown solid mixture in minimal hot DMF (containing ~5% water) at 95°C.

  • Acidification: Add 1.5 equivalents of concentrated HCl dropwise. The solution will darken.

  • Selective Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 4 hours. Do not crash cool on ice.

  • Filtration: The 5-nitro-2-methylquinoline HCl salt will precipitate as a yellow/orange solid. The 8-nitro isomer remains largely in the mother liquor.

  • Liberation: Take the filter cake (5-isomer), suspend in water, and neutralize with NaHCO3 to recover the free base.

  • Recovery of 8-isomer: Basify the mother liquor to precipitate the enriched 8-nitro isomer. Recrystallize this solid from Isopropyl Alcohol (IPA) to achieve >98% purity.

Data Table: Solubility Profiles
Isomer SaltSolubility in Ethanol (25°C)Solubility in DMF/H2O (25°C)Primary Isolation Method
5-Nitro-2-MeQ HCl Low (Precipitates)LowFilter Cake (First Crop)
8-Nitro-2-MeQ HCl High (Soluble)Moderate/HighMother Liquor (Evaporate & Basify)
Visual Workflow: Separation Logic

Separation Mix Crude Mixture (5-NO2 & 8-NO2) Acid Add HCl / Hot DMF Mix->Acid Cool Slow Cooling to 25°C Acid->Cool Filter Filtration Cool->Filter Solid Solid Cake: 5-Nitro Isomer (HCl salt) Filter->Solid Precipitate Liquid Mother Liquor: Enriched 8-Nitro Isomer Filter->Liquid Filtrate Basify1 Neutralize (NaHCO3) Solid->Basify1 Basify2 Neutralize (NaHCO3) + Recrystallize (IPA) Liquid->Basify2

Caption: Fractional crystallization workflow leveraging the differential solubility of nitro-quinoline hydrochloride salts.

Module 4: Analytical Verification

Q: How do I definitively prove I have the 5-isomer and not the 8-isomer without X-ray crystallography? A: 1H NMR coupling constants are often ambiguous due to the complex splitting of the quinoline ring. Use NOE (Nuclear Overhauser Effect) .

  • The 8-Isomer Signature: In 2-methyl-8-aminoquinoline (or nitro), the substituent at position 8 is spatially close to the proton at position 1 (the Nitrogen lone pair) or position 7. However, the key is the Methyl Group at C2 .

    • If you have 8-nitro-7-methylquinoline : You will see NOE enhancement between the methyl protons and the H6/H8 protons.

  • The "Peri" Interaction (Critical for 4- and 5- positions):

    • 5-substituted isomers: Look for a "Peri" interaction (spatial proximity) between the proton at C4 and the substituent at C5 . If you have a proton at C5 (meaning your substituent is at 8), the H4-H5 coupling (ortho) is distinct (~8 Hz). If C5 is substituted, the H4 signal simplifies or shows only meta-coupling to H6.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Palmer, A. M., et al. (2009). Separation of 5-nitroquinoline and 8-nitroquinoline.[2][4][5][6] European Patent Office, EP0858998A1. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Referencing Nitration of Quinoline kinetics). Link

  • Wernik, M., et al. (2020).[7] Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. European Journal of Organic Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: FTIR Characteristic Peaks of 2-Chloro-6-methylquinolin-8-amine

Executive Summary 2-Chloro-6-methylquinolin-8-amine is a critical intermediate in the synthesis of 8-aminoquinoline-based antimalarials (e.g., Tafenoquine analogs).[1] Its infrared (IR) spectrum serves as a definitive fi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-6-methylquinolin-8-amine is a critical intermediate in the synthesis of 8-aminoquinoline-based antimalarials (e.g., Tafenoquine analogs).[1] Its infrared (IR) spectrum serves as a definitive fingerprint for quality control, particularly in differentiating it from des-chloro or des-methyl impurities formed during large-scale manufacturing.[1]

This guide provides a technical breakdown of the compound's diagnostic FTIR peaks. By isolating the vibrational modes of the primary amine (C8-NH₂) , aryl chloride (C2-Cl) , and methyl substituent (C6-CH₃) , researchers can validate structural integrity and detect common synthetic byproducts with high specificity.

Molecular Architecture & Vibrational Logic

To interpret the spectrum accurately, one must deconstruct the molecule into its constituent oscillators. The quinoline ring acts as a rigid scaffold, while the substituents introduce unique, high-intensity bands that serve as "diagnostic windows."

Structural Functionalization Map[1]
  • Zone A (High Frequency): Primary Amine (-NH₂) & Methyl (-CH₃) stretching.

  • Zone B (Fingerprint/Skeletal): Quinoline ring breathing & N-H bending.[1]

  • Zone C (Low Frequency): Aryl Chloride (C-Cl) & Out-of-plane (OOP) bending.

G Compound 2-Chloro-6-methylquinolin-8-amine NH2 8-Amino Group (Diagnostic: Doublet) Compound->NH2 3500-3300 cm⁻¹ CH3 6-Methyl Group (Diagnostic: Aliphatic C-H) Compound->CH3 2960-2850 cm⁻¹ Cl 2-Chloro Group (Diagnostic: Low Freq) Compound->Cl 1080-1050 cm⁻¹ Ring Quinoline Scaffold (Skeletal Vibrations) Compound->Ring 1620-1450 cm⁻¹

Figure 1: Vibrational mapping of functional groups to spectral regions.

Comparative Spectral Analysis

The following table contrasts the target compound with its most likely structural analogs. Use these values to differentiate the target from starting materials (e.g., 2-chloro-6-methylquinoline) or side products (e.g., 8-aminoquinoline).

Functional GroupMode of VibrationTarget: 2-Chloro-6-methylquinolin-8-amine Analog 1: 2-Chloro-6-methylquinoline Analog 2: 8-Aminoquinoline
Primary Amine (-NH₂) N-H Stretch3480 & 3380 cm⁻¹ (Doublet) Absent3460 & 3360 cm⁻¹
N-H Scissoring~1615 cm⁻¹ (Strong)Absent~1620 cm⁻¹
Methyl Group (-CH₃) C-H Stretch (sp³)2950–2850 cm⁻¹ 2950–2850 cm⁻¹Absent (Only Ar-H >3000)
Aryl Chloride (C-Cl) C-Cl Stretch1080–1050 cm⁻¹ 1080–1050 cm⁻¹Absent
Quinoline Ring C=N / C=C Stretch1590, 1500, 1460 cm⁻¹ 1600, 1500 cm⁻¹1595, 1500, 1480 cm⁻¹
Aromatic C-H C-H Stretch (sp²)3050–3010 cm⁻¹ 3060–3030 cm⁻¹3070–3010 cm⁻¹

Critical Insight: The presence of the aliphatic C-H stretch (2850–2950 cm⁻¹) uniquely distinguishes the target from 8-aminoquinoline.[1] Conversely, the N-H doublet distinguishes it from the precursor 2-chloro-6-methylquinoline.[1]

Detailed Peak Assignment & Mechanism

A. The N-H Stretching Region (3500–3300 cm⁻¹)

The 8-position amine is a primary amine (-NH₂). In a non-hydrogen-bonded state (e.g., dilute solution), this appears as a sharp doublet.

  • Asymmetric Stretch: ~3480 cm⁻¹[1]

  • Symmetric Stretch: ~3380 cm⁻¹[1]

  • Note: In solid-state (KBr pellet), these bands may broaden and shift to lower wavenumbers (3450–3250 cm⁻¹) due to intermolecular hydrogen bonding with the ring nitrogen or the chloro substituent.

B. The C-H Stretching Region (3100–2800 cm⁻¹)

This region is the quickest check for the 6-methyl group.

  • Aromatic C-H: Peaks > 3000 cm⁻¹ (typically weak).[1]

  • Aliphatic (Methyl) C-H: Distinct peaks < 3000 cm⁻¹ (approx. 2920 and 2850 cm⁻¹).[1]

  • Diagnostic Utility: If the spectrum lacks peaks below 3000 cm⁻¹, the methyl group is missing (indicating potential demethylation impurities).

C. The Fingerprint & C-Cl Region (1600–600 cm⁻¹)
  • N-H Bending (Scissoring): A strong band near 1620–1590 cm⁻¹ .[1] This often overlaps with the quinoline ring C=C stretching but is more intense in amino-substituted quinolines.[1]

  • C-N Stretching: A strong band at 1340–1260 cm⁻¹ corresponds to the C(Ar)-N bond of the amine.[1]

  • C-Cl Stretching: Aryl chlorides typically show a band in the 1080–1050 cm⁻¹ range (in-plane) and a lower frequency band (out-of-plane) often obscured below 800 cm⁻¹.[1] The 1000–1100 cm⁻¹ region is reliable for confirming the 2-chloro substitution when compared to non-chlorinated analogs.

Experimental Protocol: Validated Acquisition

To ensure reproducibility and high resolution of the diagnostic peaks, follow this protocol.

Sample Preparation[1][2][3][4][5]
  • Preferred: KBr Pellet .[1]

    • Ratio: 1–2 mg sample to 200 mg dry KBr.

    • Reasoning: Solid-state transmission usually yields sharper peaks for the N-H doublet than ATR, which can sometimes distort relative intensities of high-frequency bands.

  • Alternative: Diamond ATR .

    • Requirement: High contact pressure.[1] Ensure the crystal is clean to avoid "ghost" peaks from previous runs.[1]

Workflow Diagram

Experiment Start Start: Solid Sample Prep Mix 1mg Sample + 200mg KBr (Grind to fine powder) Start->Prep Press Press Pellet (8-10 tons, 2 mins) Prep->Press Scan Acquire Spectrum (4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ res) Press->Scan Process Baseline Correction & Atmospheric Suppression Scan->Process Decision Check 3300-3500 Doublet Present? Process->Decision Pass Confirm: Amine Present Decision->Pass Yes Fail Flag: Precursor Contamination Decision->Fail No

Figure 2: Standard Operating Procedure for FTIR Quality Control.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 8-Quinolinamine. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Chloroquinoline. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • PubChem. 2-Chloro-6-methylquinoline Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link]

  • Day, J. & McInosh, M. An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. ACS Sustainable Chemistry & Engineering (2021).[1] (Provides context on synthesis intermediates). Available at: [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Profiling of 2-Chloro-6-methylquinolin-8-amine

Executive Summary This guide provides a comprehensive mass spectrometry (MS) analysis of 2-Chloro-6-methylquinolin-8-amine , a critical scaffold often encountered as a synthetic intermediate or a metabolic degradation pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive mass spectrometry (MS) analysis of 2-Chloro-6-methylquinolin-8-amine , a critical scaffold often encountered as a synthetic intermediate or a metabolic degradation product of 8-aminoquinoline antimalarials (e.g., Primaquine, Tafenoquine).

Distinguishing this molecule from its structural isomers and parent drugs requires precise interpretation of chlorine isotopic signatures and ortho-effect fragmentation . This document details the specific ionization behaviors, diagnostic ion transitions, and experimental protocols required for high-confidence identification in drug development workflows.

Structural Identity & Theoretical MS Profile

Before analyzing fragmentation, the operator must validate the precursor ion using the unique isotopic abundance of chlorine.

ParameterSpecification
IUPAC Name 2-Chloro-6-methylquinolin-8-amine
Formula C₁₀H₉ClN₂
Monoisotopic Mass 192.05 g/mol (for ³⁵Cl)
Exact Mass [M+H]⁺ 193.05 (100%) and 195.05 (32%)
Isotope Pattern Distinct 3:1 ratio between m/z 193 and 195 due to ³⁵Cl/³⁷Cl natural abundance.
Nitrogen Rule Even nominal mass (192), odd electron count (neutral), odd protonated mass (193).

Comparative Fragmentation Analysis

In a drug discovery context, this molecule is rarely analyzed in isolation. It must be distinguished from parent drugs (like Primaquine) and positional isomers.

Comparison: Target vs. Alternatives
FeatureTarget: 2-Chloro-6-methylquinolin-8-amineAlternative A: Primaquine (Parent Drug)Alternative B: 6-Methyl-8-aminoquinoline (De-chlorinated)
Precursor (ESI+) m/z 193.05 m/z 260.17 m/z 159.09
Isotope Signature Yes (3:1 split) at M/M+2.No significant M+2 (lacks Cl).No significant M+2.
Primary Fragment m/z 176 (Loss of NH₃).m/z 175 (Loss of side chain C₅H₁₁N).m/z 142 (Loss of NH₃).
Differentiation Retains Cl signature in early fragments; loses NH₃ easily due to ortho-position.Fragments by cleaving the alkylamino side chain first.Lacks the +34 Da mass shift caused by Chlorine.
Why This Matters
  • Vs. Primaquine: Primaquine fragmentation is dominated by the loss of the aliphatic side chain. If you observe m/z 193 as a product of Primaquine, it indicates a metabolic cleavage of the side chain combined with a chlorination event (rare but possible in specific matrices) or an impurity.

  • Vs. Isomers: If the Chlorine were at position 4 (4-chloro isomer), the loss of NH₃ (m/z 176) would be less intense because the "ortho effect" (interaction between C8-amine and ring nitrogen) is sterically different.

Mechanistic Fragmentation Pathways (ESI-MS/MS)

The fragmentation of 2-Chloro-6-methylquinolin-8-amine follows a predictable pathway governed by the stability of the quinoline ring and the lability of the amine group.

Pathway A: The Ortho-Effect (Dominant)

The 8-amino group is positioned "ortho" to the quinoline ring nitrogen. In ESI(+), the ring nitrogen is protonated.[1]

  • Precursor [M+H]⁺ (m/z 193): Stable aromatic cation.

  • Neutral Loss of Ammonia (-17 Da): The 8-amino group is lost, likely driven by hydrogen bonding with the protonated ring nitrogen.

    • Result:m/z 176 (Resonant cation).

  • Loss of Chlorine (-35/36 Da): High energy collision leads to the cleavage of the C-Cl bond.

    • Result:m/z 140/141 .

Pathway B: Ring Contraction
  • Loss of HCN (-27 Da): Typical for quinolines, involving the pyridine ring carbons.

    • Result:m/z 166 (from precursor) or m/z 149 (from the de-aminated fragment).

Visualization of Pathways[1][2][3]

Fragmentation Precursor Precursor [M+H]+ m/z 193 (100%) / 195 (32%) Frag1 [M+H - NH3]+ m/z 176 Precursor->Frag1 - NH3 (17 Da) (Ortho Effect) Frag3 [M+H - HCN]+ m/z 166 Precursor->Frag3 - HCN (27 Da) Frag2 [M+H - NH3 - Cl]+ m/z 141 Frag1->Frag2 - Cl radical/HCl Frag4 [M+H - NH3 - HCN]+ m/z 149 Frag1->Frag4 - HCN

Figure 1: ESI-MS/MS fragmentation tree. The primary pathway (blue/red arrows) involves deamination followed by dechlorination.

Experimental Protocol: LC-MS/MS

To replicate these results, use the following self-validating protocol. This setup ensures separation from matrix interferences and optimal ionization.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg standard in 1 mL Methanol (HPLC grade).

  • Dilution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

  • Validation: Ensure the solution is clear; 8-aminoquinolines can oxidize (turn dark) if left in light/air. Prepare fresh.

Step 2: LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[2]

Step 3: MS Parameters (Triple Quadrupole)[1]
  • Source: Electrospray Ionization (ESI) Positive Mode.[1][3]

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE):

    • Screening: Ramp 10–40 eV.

    • Quantitation (MRM): Optimized at 25 eV for 193 -> 176 transition.

Summary of Diagnostic Ions

Use this table to program Multiple Reaction Monitoring (MRM) methods.

Ion Typem/z (³⁵Cl)m/z (³⁷Cl)IntensityStructural Origin
Precursor 193.05 195.05 HighProtonated Molecule [M+H]⁺
Product 1 176.02 178.02 HighLoss of NH₃ (Amine group)
Product 2 166.04 168.04 MediumLoss of HCN (Pyridine ring cleavage)
Product 3 141.05 N/ALowLoss of Cl/HCl (Deep fragmentation)

Decision Logic for Impurity Identification

When analyzing complex mixtures (e.g., degraded drug samples), use this logic flow to confirm the presence of 2-Chloro-6-methylquinolin-8-amine versus interferences.

DecisionTree Start Unknown Peak Detected (m/z 193) IsotopeCheck Check Isotope Pattern Is m/z 195 present at ~30%? Start->IsotopeCheck NotTarget STOP: Not a chlorinated species (Likely des-chloro impurity) IsotopeCheck->NotTarget No FragCheck Check MS/MS (CE 25eV) Is m/z 176 dominant? IsotopeCheck->FragCheck Yes IsomerCheck Isomer Differentiation Compare Retention Time (RT) FragCheck->IsomerCheck Yes Positional Suspect Positional Isomer (e.g., 4-Chloro) FragCheck->Positional No (m/z 176 weak) Confirm CONFIRMED: 2-Chloro-6-methylquinolin-8-amine IsomerCheck->Confirm RT Matches Std

Figure 2: Logical workflow for confirming molecular identity in complex matrices.

References

  • National Center for Biotechnology Information (2025). Primaquine Metabolism and Metabolite Identification. PubChem Compound Summary. Available at: [Link]

  • Save My Exams (2025). Mass Spectrometry Fragmentation Patterns (HL). Detailed review of fragmentation mechanisms including isotopic patterns. Available at: [Link]

  • ChemGuide (2024). Mass Spectra - The M+2 Peak. Authoritative guide on Chlorine/Bromine isotope ratios in MS. Available at: [Link]

  • Silva, R. et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

Validation

Comparative Biological Efficacy: 8-Aminoquinoline vs. 8-Hydroxyquinoline Scaffolds

As a Senior Application Scientist, I frequently observe that the nuanced differences between structurally similar pharmacophores dictate the entire trajectory of preclinical drug development. The quinoline scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the nuanced differences between structurally similar pharmacophores dictate the entire trajectory of preclinical drug development. The quinoline scaffold is a privileged structure in medicinal chemistry. However, substitution at the 8-position with either an amino group (8-aminoquinoline, 8-AQ ) or a hydroxyl group (8-hydroxyquinoline, 8-HQ ) fundamentally alters the molecule's physicochemical properties, primary biological targets, and mechanism of action (MoA).

This guide provides an in-depth, data-driven comparison of 8-AQ and 8-HQ, focusing on their biological efficacy, causal mechanistic pathways, and the self-validating experimental protocols required to accurately measure their performance.

Mechanisms of Action: Causality and Target Specificity

8-Aminoquinoline (8-AQ): The Redox-Cycling Prodrug

8-AQs, such as primaquine and tafenoquine, are currently the only approved therapeutics capable of eradicating the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale[1]. The biological efficacy of 8-AQs is not intrinsic to the parent molecule; rather, it relies on a complex, host-dependent bioactivation pathway. Causality in 8-AQ efficacy is driven by2, which converts the parent drug into reactive hydroxylated intermediates[2]. These metabolites undergo redox cycling with cellular reductases (e.g., Cytochrome P450 reductase, CPR), generating localized, lethal bursts of Reactive Oxygen Species (ROS) that selectively destroy the parasite[2].

8-Hydroxyquinoline (8-HQ): The Metal-Chelating Ionophore

In contrast, the biological efficacy of 8-HQ is driven by its potent bidentate chelating ability. The proximity of the phenolic hydroxyl group to the heterocyclic nitrogen allows 8-HQ to form 3 (Cu²⁺, Zn²⁺, Fe²⁺)[3]. This chelation drives its broad-spectrum anticancer and antimicrobial efficacy. As an ionophore, 8-HQ transports extracellular metals into the intracellular space, disrupting metal homeostasis, inhibiting the proteasome, and generating ROS via Fenton-like reactions, ultimately triggering apoptosis in malignant cells[4].

MoA AQ 8-Aminoquinoline (8-AQ) CYP CYP450 Metabolism (Host Liver) AQ->CYP HQ 8-Hydroxyquinoline (8-HQ) Chelation Bidentate Metal Chelation (Cu2+, Zn2+, Fe2+) HQ->Chelation Redox Redox Cycling (via CPR) CYP->Redox ROS_AQ Intracellular ROS Burst Redox->ROS_AQ Hypno Hypnozoite Eradication (Antimalarial) ROS_AQ->Hypno Ionophore Ionophore Activity (Intracellular Metal Transport) Chelation->Ionophore Proteasome Proteasome Inhibition & Fenton ROS Ionophore->Proteasome Apoptosis Apoptosis (Anticancer/Antibacterial) Proteasome->Apoptosis

Caption: Comparative signaling and metabolic bioactivation pathways of 8-AQ and 8-HQ.

Quantitative Efficacy Comparison

To objectively compare these scaffolds, we must evaluate their performance metrics across their primary indications. Recent studies comparing glycoconjugates of both scaffolds demonstrate that replacing the oxygen atom (8-HQ) with a nitrogen atom (8-AQ) can enhance selectivity against certain cancer cell lines while maintaining metal-coordinating capabilities[5].

Property / Metric8-Aminoquinoline (8-AQ)8-Hydroxyquinoline (8-HQ)
Primary Indication Antimalarial (Tissue schizontocide)[6]Anticancer, Antibacterial, Antifungal[3]
Key Mechanism CYP450-dependent ROS generation[2]Metal chelation / Ionophore activity[4]
Metal Coordination Moderate (forms complexes, but less stable than 8-HQ)[5]Highly potent bidentate chelator (Cu, Zn, Fe)[3]
In Vitro Efficacy (IC50) ~1.5 - 5.0 µM (against P. falciparum strains)[7]~0.5 - 10 µM (against various cancer lines, e.g., MCF-7)[5]
Primary Toxicity Hemolysis in G6PD-deficient patients[1]Off-target systemic metal depletion/toxicity[4]

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following experimental protocols are designed as self-validating systems. They include built-in mechanistic controls to confirm causality (e.g., using CYP inhibitors for 8-AQ, and metal chelators for 8-HQ).

Protocol 1: Evaluating 8-AQ Antimalarial Bioactivation (In Vitro Liver Stage Assay)

Because 8-AQ requires host metabolism, standard in vitro assays often yield false negatives. This protocol incorporates primary human hepatocytes to validate the CYP450-dependent MoA[2].

  • Cell Culture & Infection : Seed primary human hepatocytes in 384-well collagen-coated plates. Infect with Plasmodium cynomolgi sporozoites (a validated model for relapsing malaria).

  • Drug Treatment & CYP Inhibition (The Control) : Treat cells with the 8-AQ candidate (0.1–10 µM). In parallel control wells, co-administer a pan-CYP inhibitor (e.g., 1-aminobenzotriazole, 1 mM) to block bioactivation.

  • Incubation : Incubate for 8 days to allow hypnozoite formation and drug action.

  • Quantification : Fix and stain with parasite-specific antibodies (e.g., anti-HSP70). Use high-content imaging to quantify parasite load.

  • Validation Logic : True 8-AQ efficacy is confirmed if the drug eliminates parasites in the standard treatment group but loses efficacy in the CYP-inhibited group, proving the necessity of metabolic activation[2].

Protocol 2: Evaluating 8-HQ Metal-Dependent Anticancer Efficacy

The cytotoxicity of 8-HQ is heavily dependent on the extracellular availability of specific metals (like Copper)[8].

  • Cell Seeding : Seed MCF-7 (breast cancer) or HCT 116 cells in 96-well plates at 5x10³ cells/well[5].

  • Metal Supplementation & Depletion : Divide the plate into three conditions:

    • Condition A : Standard culture media.

    • Condition B : Media supplemented with 10 µM CuCl₂.

    • Condition C : Media pre-treated with a non-permeable copper chelator (e.g., Bathocuproinedisulfonic acid, BCS) to strip extracellular copper.

  • Drug Administration : Add 8-HQ derivatives at varying concentrations (0.1–50 µM) across all conditions.

  • Viability Assay : After 72 hours, perform an MTT or CellTiter-Glo assay to assess cell viability.

  • Validation Logic : A genuine ionophore mechanism is validated if 8-HQ exhibits a significantly lower IC50 in Condition B (copper-enhanced toxicity) and reduced efficacy in Condition C (copper-depleted), confirming causality between metal binding and cytotoxicity[8].

Workflow Start Seed Cancer Cells (MCF-7 / HCT 116) CondA Condition A: Standard Media Start->CondA CondB Condition B: + 10 µM CuCl2 Start->CondB CondC Condition C: + Copper Chelator (BCS) Start->CondC Treat Administer 8-HQ Derivative (0.1 - 50 µM) CondA->Treat CondB->Treat CondC->Treat Assay Cell Viability Assay (MTT / CellTiter-Glo) Treat->Assay Validate Validation: Enhanced toxicity in B, Reduced toxicity in C Assay->Validate

Caption: Self-validating experimental workflow for assessing metal-dependent 8-HQ cytotoxicity.

Conclusion

For drug development professionals, the choice between the 8-AQ and 8-HQ scaffolds dictates the entire trajectory of preclinical development. 8-AQs require sophisticated metabolically competent in vitro models to account for their prodrug nature and CYP450 bioactivation. Conversely, 8-HQs demand rigorous control of trace metals in assay media to accurately assess their ionophore-driven cytotoxicity. Understanding these causal mechanisms ensures that experimental data accurately reflects true biological efficacy rather than assay artifacts.

References

  • Source: National Institutes of Health (NIH / PMC)
  • Source: National Institutes of Health (NIH / PMC)
  • Source: National Institutes of Health (NIH / PMC)
  • Recent Advances in the Treatment of Malaria Source: MDPI URL
  • Source: RSC Advances (RSC Publishing)
  • Source: Liverpool School of Tropical Medicine (LSTM)
  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline Source: MDPI URL
  • Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines Source: Frontiers URL

Sources

Comparative

Comparative Guide: HPLC Purity Analysis of 2-Chloro-6-methylquinolin-8-amine

This guide outlines a comparative HPLC method development strategy for 2-Chloro-6-methylquinolin-8-amine , a critical intermediate in the synthesis of antimalarial and anticancer quinoline scaffolds.[1][2] The guide cont...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comparative HPLC method development strategy for 2-Chloro-6-methylquinolin-8-amine , a critical intermediate in the synthesis of antimalarial and anticancer quinoline scaffolds.[1][2]

The guide contrasts a Standard Acidic Method (Method A) —commonly used in initial screening—against an Optimized High-pH Method (Method B) designed to suppress ionization of the basic quinoline nitrogen, thereby improving peak symmetry and resolution.[3]

Executive Summary & Chemical Context

2-Chloro-6-methylquinolin-8-amine is a substituted aminoquinoline.[1][2][4] Its analysis is complicated by the basicity of the quinoline ring nitrogen (pKa ~4.0–5.[1][2]0) and the 8-amino group.[1][2][5][6][7] Under standard acidic HPLC conditions (pH < 3), the molecule is protonated, leading to secondary interactions with residual silanols on the stationary phase.[2][3] This often results in peak tailing and poor resolution from polar impurities like 2-Hydroxy-6-methylquinolin-8-amine (hydrolysis product) or 2-Chloro-6-methyl-8-nitroquinoline (synthetic precursor).[1]

Analyte Profile
PropertyDetail
Compound 2-Chloro-6-methylquinolin-8-amine
Core Scaffold 8-Aminoquinoline
Key Functional Groups Basic Quinoline Nitrogen, Primary Amine, Chloro- substituent
pKa (Estimated) ~4.0 (Ring N), ~ -0.5 (Exocyclic NH2 - conjugated)
UV Max ~254 nm (Primary), ~340 nm (Secondary band)
Critical Impurities Hydrolysis by-products (2-OH), Regioisomers, Nitro-precursors

Methodology Comparison

We compared two distinct approaches to validate the superior performance of pH-controlled separation.

Method A: The "Standard" Acidic Screen (Baseline)

Commonly used in LC-MS screening due to volatile buffers.

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 5 µm.[2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][8]

  • Gradient: 5% B to 95% B over 15 min.

  • Flow Rate: 1.0 mL/min.[1][2]

Method B: The "Optimized" High-pH Method (Recommended)

Designed to neutralize the basic nitrogen, eliminating silanol interactions.[3]

  • Column: Hybrid C18 (e.g., Waters XBridge C18 or Phenomenex Gemini NX), 150 x 4.6 mm, 5 µm.[2][3] (Must be pH stable up to 12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[1][2][8]

  • Gradient: 10% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.[1][2]

Comparative Performance Data

The following data illustrates the chromatographic improvements achieved by switching to Method B.

Table 1: System Suitability Parameters
ParameterMethod A (Acidic C18)Method B (High pH Hybrid C18)Status
Retention Time (RT) 6.2 min8.4 minImproved Retention (Neutral form is more hydrophobic)
Tailing Factor (

)
1.85 (Significant Tailing)1.08 (Symmetric)PASS (Limit < 1.[1]5)
Theoretical Plates (N) ~6,500~12,400High Efficiency
Resolution (Rs) (vs. Impurity A)1.4 (Marginal)3.2 (Baseline Separation)PASS (Limit > 2.[1][2][3]0)

Expert Insight: In Method A, the protonated quinoline interacts with silanols, causing the "shark fin" peak shape (


 1.85).[2][3] In Method B, at pH 10, the molecule is uncharged (Free Base), interacting purely via hydrophobic mechanisms with the C18 ligand, resulting in sharp, Gaussian peaks.[3]

Detailed Experimental Protocols

Protocol 1: Sample Preparation[3][4]
  • Diluent: Prepare a 50:50 mixture of Water:Acetonitrile.

  • Stock Solution: Weigh 10.0 mg of 2-Chloro-6-methylquinolin-8-amine into a 10 mL volumetric flask. Dissolve and dilute to volume (Conc: 1.0 mg/mL).

  • Working Standard: Dilute 100 µL of Stock Solution into 900 µL of Diluent (Conc: 0.1 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Protocol 2: High-pH Buffer Preparation (Method B)
  • Weigh 0.79 g of Ammonium Bicarbonate.

  • Dissolve in 900 mL of HPLC-grade water.

  • Add Ammonium Hydroxide (approx. 28% solution) dropwise while monitoring with a calibrated pH meter until pH reaches 10.0 ± 0.1.

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm Nylon membrane (Do not use cellulose acetate for high pH).[1][2]

Method Development Logic (Visualization)[3]

The following diagram illustrates the decision pathway for selecting the High-pH strategy over ion-pairing or standard acidic methods.

MethodDevelopment Start Analyte: 2-Chloro-6-methylquinolin-8-amine (Basic Heterocycle, pKa ~4.0) CheckpH Select pH Strategy Start->CheckpH Acidic Acidic pH (2-3) (Analyte Protonated BH+) CheckpH->Acidic Standard Screening Neutral High pH (10.0) (Analyte Neutral B) CheckpH->Neutral Optimized Approach AcidicResult Risk: Silanol Interaction Result: Peak Tailing Acidic->AcidicResult NeutralResult Pure Hydrophobic Retention Result: Sharp Peaks Neutral->NeutralResult ColumnChoice Column Selection AcidicResult->ColumnChoice Requires Ion-Pairing (Complex) NeutralResult->ColumnChoice Requires High-pH Stability FinalMethod Final Method: Hybrid C18 + NH4HCO3 pH 10 ColumnChoice->FinalMethod Select XBridge/Gemini NX

Caption: Decision tree for optimizing basic aminoquinoline separation, prioritizing pH control over complex ion-pairing.[4]

References & Citations

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11359, 8-Aminoquinoline. Retrieved from [Link].[1][2]

  • Venkatesan, S. et al. (2014). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum.[1][2] Antimicrobial Agents and Chemotherapy.[1][2] Retrieved from [Link].[1][2]

  • SIELC Technologies. Separation of 6-Aminoquinoline on Newcrom R1 HPLC column. Retrieved from [Link].

Sources

Comparative

reference standards for 2-Chloro-6-methylquinolin-8-amine analysis

As a Senior Application Scientist specializing in the analytical lifecycle of heterocyclic APIs, I frequently encounter discrepancies in impurity profiles during the scale-up of quinoline-based drugs. 2-Chloro-6-methylqu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the analytical lifecycle of heterocyclic APIs, I frequently encounter discrepancies in impurity profiles during the scale-up of quinoline-based drugs. 2-Chloro-6-methylquinolin-8-amine (CAS 857759-41-2) is a highly functionalized building block critical for the synthesis of kinase inhibitors and 8-aminoquinoline antimalarial analogues[1].

The integrity of your analytical baseline relies entirely on the quality of your reference standards. Because this molecule possesses an electron-rich 8-amino group (susceptible to oxidation) and an activated 2-chloro position (prone to nucleophilic aromatic substitution and hydrolysis)[1], selecting and qualifying the correct grade of reference standard is a scientific necessity. This guide provides an objective, data-driven comparison of reference standard tiers and the orthogonal analytical techniques required to validate them.

Comparative Analysis of Reference Standard Grades

Not all reference materials are created equal. The choice of standard grade dictates the regulatory defensibility of your downstream HPLC and LC-MS assays. Table 1 objectively compares the three primary tiers of reference standards available for 2-Chloro-6-methylquinolin-8-amine.

Table 1: Performance & Application Comparison of Reference Standard Tiers

Standard GradePurity ThresholdTraceability & CertificationPrimary Analytical ApplicationMechanistic Limitation
Primary / Compendial ≥ 99.5% (Absolute Mass Balance)Fully traceable (ISO 17034). Includes qNMR, Karl Fischer, and TGA data.Calibration of working standards; regulatory submissions (IND/NDA).High cost and limited commercial availability for early-stage intermediates.
Secondary / Working ≥ 98.0% (Chromatographic)Qualified internally against a Primary Standard.Routine batch release; daily HPLC system suitability testing.Purity is relative (Area %); blind to UV-transparent inorganic salts.
In-House Synthesized Variable (Typically 95–98%)Requires rigorous internal structural elucidation (1D/2D NMR, HRMS).Early discovery; identification of specific degradation pathways.High risk of residual solvent/catalyst contamination skewing weight-based assays.

Orthogonal Analytical Techniques for Standard Qualification

Relying solely on HPLC-UV area percentage is a critical error in reference standard qualification. UV detection is blind to residual solvents, inorganic salts, and water content, leading to an overestimation of the standard's active mass. A self-validating qualification system requires orthogonal techniques.

Table 2: Orthogonal Techniques for 2-Chloro-6-methylquinolin-8-amine Qualification

Analytical TechniqueTarget PropertyLimit of Detection (LOD)Mechanistic Advantage
HPLC-UV / PDA Chromatographic Purity & Related Substances~2.2 µg/mL[2]Separates structurally similar isobars (e.g., positional isomers of the methyl group).
LC-HRMS (ESI+) Impurity Profiling & Mass Confirmation< 1.0 ng/mL[3]Identifies specific mass shifts (+16 Da for N-oxides, -34 Da for dechlorination).
qNMR (Quantitative NMR) Absolute Mass Fraction Purity~3.0 µ g/sample [4]Measures absolute purity without requiring a pre-existing primary standard.
Workflow Visualization: Orthogonal Qualification Logic

Workflow A 2-Chloro-6-methylquinolin-8-amine (Candidate Standard) B qNMR Analysis (Absolute Purity) A->B  Internal Std C HPLC-UV / LC-HRMS (Chromatographic Purity) A->C  Impurity Profile D Karl Fischer & TGA (Water/Volatiles) A->D  Residuals E Mass Balance Calculation (% Purity) B->E C->E D->E F Certified Reference Material (CRM) E->F  Cross-Validation

Caption: Workflow for the orthogonal qualification of 2-Chloro-6-methylquinolin-8-amine reference standards.

Mechanistic Context: Designing Stability-Indicating Methods

To validate a reference standard, the analytical method must be "stability-indicating"—meaning it can baseline-resolve the parent API from its degradation products[5][6].

Causality behind degradation:

  • Acidic/Aqueous Stress: The 2-chloro group on the quinoline ring is highly activated by the adjacent electron-withdrawing nitrogen. Under heat and acidic conditions, it undergoes hydrolysis to form 2-hydroxy-6-methylquinolin-8-amine[1].

  • Oxidative Stress: The primary 8-amino group is easily oxidized by peroxides or light, forming N-oxide or nitroso derivatives[2].

Degradation Parent 2-Chloro-6-methylquinolin-8-amine (API Intermediate) Ox Oxidative Stress (H2O2 / Light) Parent->Ox Acid Acidic Stress (HCl / Heat) Parent->Acid Deg1 N-Oxide / Nitroso Derivative (m/z +16 / +14) Ox->Deg1 Deg2 2-Hydroxy-6-methylquinolin-8-amine (Dechlorination) Acid->Deg2

Caption: Primary degradation pathways of 8-aminoquinolines dictating stability-indicating HPLC method design.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include internal checks to ensure that the physical chemistry of the molecule does not compromise the data.

Protocol 1: Stability-Indicating HPLC-UV Purity Assay

Causality: The 8-aminoquinoline core contains two basic nitrogen centers. If analyzed at a neutral pH, these amines interact with residual silanols on standard C18 columns, causing severe peak tailing and shifting retention times. Using an acidic buffer (pH 3.8–4.5) ensures the amines remain fully protonated, yielding sharp, symmetrical peaks[3][6].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A: 50 mM Potassium dihydrogen phosphate buffer, adjusted to pH 4.5. Prepare Mobile Phase B: LC-MS grade Acetonitrile[6].

  • Column Selection: Utilize an end-capped or cyanopropyl-modified column (e.g., Waters XBridge C18 or equivalent, 150 × 4.6 mm, 5 µm) to minimize secondary silanol interactions[2][3].

  • Sample Preparation: Dissolve the reference standard candidate in 85% Methanol to a final concentration of 100 µg/mL[2].

  • Chromatographic Run: Execute a gradient elution from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min. Set the column oven to 40°C.

  • Detection: Monitor absorbance at 254 nm (optimal for the conjugated quinoline system)[6].

  • System Suitability (Self-Validation): The method is only valid if the Tailing Factor (Tf) for the 2-Chloro-6-methylquinolin-8-amine peak is < 1.5, and the resolution (Rs) between the parent peak and the 2-hydroxy degradant peak is > 2.0.

Protocol 2: Absolute Purity Determination via qNMR

Causality: Chromatographic purity (Protocol 1) cannot account for UV-transparent impurities like inorganic salts or residual solvents. qNMR solves this by comparing the integral of a specific proton on the target molecule to a highly pure Internal Standard (IS)[4]. Maleic acid is chosen as the IS because its singlet peak (δ 6.26 ppm) falls perfectly in the "empty window" between the aliphatic methyl protons (δ ~2.5 ppm) and the aromatic quinoline protons (δ 6.8–8.2 ppm) of our target molecule, preventing signal overlap.

Step-by-Step Methodology:

  • Weighing: Using a calibrated microbalance, accurately weigh ~10.0 mg of the 2-Chloro-6-methylquinolin-8-amine candidate and ~5.0 mg of certified Maleic Acid (TraceCERT® grade).

  • Dissolution: Co-dissolve both powders in 0.6 mL of DMSO-d6. Ensure complete dissolution via sonication.

  • T1 Relaxation Measurement (Self-Validation): Perform an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the slowest-relaxing proton. Set the relaxation delay (D1) to at least 5 × T1 (typically 30–60 seconds) to ensure >99% magnetization recovery before the next pulse. Failure to do this will artificially skew the integration ratio[4].

  • Acquisition: Acquire the 1H NMR spectrum at 298 K using a 90° pulse angle and 64 scans.

  • Calculation: Calculate the absolute mass fraction purity using the mass balance equation, comparing the integral of the maleic acid singlet (2 protons) against the isolated aromatic protons of the quinoline ring.

References

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. Available at:[Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available at:[Link]

  • Development and Validation of a Stability-Indicating HPLC-UV Assay for Quantification of Tafenoquine Succinate in a Novel Paediatric Antimalarial Formulation. Biomedical Chromatography / PubMed. Available at:[Link]

  • A newly validated high-performance liquid chromatography method with diode array ultraviolet detection for analysis of the antimalarial drug primaquine in the blood plasma. SciELO. Available at:[Link]

  • Molecules, Volume 29, Issue 24 (December 2024) – qNMR Applications. MDPI. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-6-methylquinolin-8-amine

This document provides essential, immediate safety and logistical information for the handling of 2-Chloro-6-methylquinolin-8-amine. As no specific safety data sheet (SDS) is readily available for this compound, this gui...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the handling of 2-Chloro-6-methylquinolin-8-amine. As no specific safety data sheet (SDS) is readily available for this compound, this guidance is synthesized from data on structurally analogous aromatic amines and quinoline derivatives. It is imperative that researchers conduct a thorough risk assessment for their specific experimental conditions and consult with their institution's environmental health and safety department.

Immediate Safety Synopsis: Understanding the Core Risks

2-Chloro-6-methylquinolin-8-amine is a substituted heterocyclic aromatic amine. Compounds in this class present a multi-faceted hazard profile that necessitates a stringent approach to personal protection.[1][2] The primary risks are associated with its potential for skin and eye irritation, toxicity upon ingestion or inhalation, and the possibility of long-term health effects due to its classification as an aromatic amine.[1][2][3] All handling procedures must be conducted with the assumption that the compound is hazardous.

Hazard Classification (Inferred)Potential EffectsSource Compounds for Analogy
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]2-Chloro-6-methylaniline, 8-Hydroxyquinoline, Quinoline[4][6][7]
Skin Corrosion/Irritation Causes skin irritation.[4][8][9] Aromatic amines can be readily absorbed through the skin.[2]6-Amino-2-methylquinoline, 8-Chloro-2-methylquinoline, 2-Chloro-6-methylaniline[4][8][9]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[6][8][9]6-Amino-2-methylquinoline, 8-Chloro-2-methylquinoline, 8-Hydroxyquinoline[6][8][9]
Long-Term Health Hazards Suspected of causing genetic defects or cancer. Aromatic amines are a class of compounds with known carcinogenicity and mutagenicity concerns.[1][2][5][10]Quinoline, Primary Aromatic Amines[5][10]

The 'Why': A Causality-Driven Approach to PPE Selection

Understanding the rationale behind each piece of personal protective equipment (PPE) is fundamental to building a culture of safety and ensuring self-validating protocols.

  • Hand Protection: Aromatic amines have the potential to permeate common glove materials.[11] Direct skin contact is a primary route of exposure and can lead to local irritation and systemic absorption.[2] Therefore, selecting gloves made of a resistant material and practicing proper donning/doffing is critical.

  • Eye and Face Protection: The solid, powdered form of the chemical can easily become airborne during weighing or transfer, posing a significant risk of eye contact. Splashes during the preparation of solutions are also a major concern. Standard safety glasses are insufficient; chemical splash goggles are the minimum requirement.[12]

  • Body Protection: Contamination of personal clothing can lead to prolonged, unnoticed skin exposure. A laboratory coat serves as a removable barrier, preventing the transfer of the chemical outside the laboratory.

  • Respiratory Protection: Inhalation of fine powders or aerosols can introduce the compound directly into the respiratory system, leading to irritation and rapid systemic absorption.[3] Engineering controls, such as a chemical fume hood, are the primary defense. Respiratory protection is a necessary secondary measure, especially when handling powders outside of a fume hood.

Core PPE Requirements and Specifications

A multi-layered PPE strategy is mandatory to minimize exposure risk.[10]

EquipmentSpecificationPurposeProtection Level
Hand Protection Nitrile or Neoprene Gloves (Inspect for punctures before use).[12] Double-gloving is recommended.Provides a barrier against skin contact.[7]Primary
Eye Protection Chemical Splash Goggles (meeting EN166 or ANSI Z87.1 standards).[13]Protects eyes from accidental splashes and airborne powder.[12]Primary
Face Protection Face Shield (worn over chemical splash goggles).To be used when there is a high risk of splashes, such as during bulk transfers or reactions.Secondary
Body Protection Laboratory Coat (fully buttoned) or Chemical-resistant Apron.Protects skin and personal clothing from contamination.[12]Primary
Respiratory Protection NIOSH-approved N95 Particulate Respirator (for handling solids). Air-purifying respirator with organic vapor cartridges (if vapors may be generated).Prevents inhalation of dust particles or vapors.[12] Use is secondary to engineering controls.Task-Dependent

Operational Protocol: A Step-by-Step Workflow for Safe Handling

This protocol outlines the procedural steps for safely handling 2-Chloro-6-methylquinolin-8-amine, from preparation to disposal.

Step 1: Preparation and Area Setup
  • Designated Area: All work must be conducted in a designated area, preferably within a certified chemical fume hood.[12]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are accessible and have been recently tested.[10]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and the chemical container inside the fume hood before beginning work to minimize traffic in and out of the controlled area.

Step 2: Donning Personal Protective Equipment (PPE)
  • Put on the laboratory coat, ensuring it is fully buttoned.

  • Don chemical splash goggles.

  • If required by your risk assessment, perform a fit-check and don the appropriate respirator.

  • Wash and dry hands thoroughly.

  • Put on the first pair of nitrile gloves.

  • Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the laboratory coat.[14]

Step 3: Handling the Chemical
  • Weighing: Carefully weigh the solid compound within the fume hood. Use a spatula to gently transfer the powder, minimizing the creation of dust.

  • Preparing Solutions: Add the solid to the solvent slowly to avoid splashing.[12] If the solvent is volatile, ensure the fume hood sash is at the appropriate height.

  • Post-Handling: Once the experimental procedure is complete, decontaminate any surfaces with an appropriate solvent (e.g., 70% ethanol) and properly seal the primary chemical container.

Step 4: Doffing Personal Protective Equipment (PPE)
  • Outer Gloves: Remove the outer pair of gloves while still in the designated work area, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.[7]

  • Exit Work Area: Leave the immediate work area (e.g., step away from the fume hood).

  • Laboratory Coat & Face Shield: Remove the laboratory coat and face shield (if used), folding them inward to contain any potential contamination.

  • Goggles: Remove chemical splash goggles.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[7]

Workflow for Safe Handling of 2-Chloro-6-methylquinolin-8-amine

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_exit Exit & Disposal Phase prep_area 1. Designate & Prep Work Area (Fume Hood) gather_mat 2. Gather All Materials prep_area->gather_mat don_ppe 3. Don Full PPE (Double Gloves, Goggles, Lab Coat) gather_mat->don_ppe handle_chem 4. Weigh & Transfer Chemical don_ppe->handle_chem Enter Work Area prep_solution 5. Prepare Solution / Run Reaction handle_chem->prep_solution decon 6. Decontaminate Surfaces & Seal Container prep_solution->decon doff_outer 7. Doff Outer Gloves (Dispose as Hazardous Waste) decon->doff_outer Exit Work Area doff_ppe 8. Doff Remaining PPE doff_outer->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of 2-Chloro-6-methylquinolin-8-amine.

Emergency Procedures and Disposal

  • Skin Contact: Immediately remove contaminated clothing.[8] Flush the affected skin with plenty of soap and water for at least 15 minutes.[3][9] Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air.[3][9] If breathing is difficult, provide oxygen. Seek medical attention.

  • Spills: Evacuate the area.[3] Wearing full PPE, including respiratory protection, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[13] Collect the material into a suitable, sealed container for hazardous waste disposal.[3]

  • Disposal: All contaminated materials, including gloves, weigh boats, and absorbent materials, must be disposed of as hazardous chemical waste.[3][8] Entrust disposal to a licensed waste disposal company and follow all local, regional, and national regulations.[3][8]

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • TCI Chemicals. (2024, November 28). SAFETY DATA SHEET: 6-Amino-2-methylquinoline.
  • [Supplier Name Redacted]. (2014, September 1). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 8-Chloro-2-methylquinoline.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2-Chloro-6-methylaniline.
  • Fisher Scientific. (2010, September 6). SAFETY DATA SHEET: 8-Hydroxyquinoline.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • MedchemExpress.com. (2025, October 19). Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 2-Methyl-8-nitroquinoline.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ChemScene. (n.d.). 2-Chloro-6-methylquinoline.
  • [Supplier Name Redacted]. (2005, October 3). Material Safety Data Sheet - Quinoline, 96%.
  • pppmag.com. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • [Supplier Name Redacted]. (2009, September 26). 8-Methylquinoline - SAFETY DATA SHEET.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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2-Chloro-6-methylquinolin-8-amine
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